molecular formula C8H6ClNO2 B3415993 1-(4-Chlorophenyl)-2-nitroethene CAS No. 5153-70-8

1-(4-Chlorophenyl)-2-nitroethene

Cat. No.: B3415993
CAS No.: 5153-70-8
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-AATRIKPKSA-N
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Description

1-(4-Chlorophenyl)-2-nitroethene is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.0087061 g/mol and the complexity rating of the compound is 180. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-[(E)-2-nitroethenyl]benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GLJATYFHELDGEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879307
Record name 4-CHLORO B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

706-07-0, 5153-70-8
Record name Styrene, p-chloro-beta-nitro-
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Record name 706-07-0
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Record name 4-CHLORO B-NITROSTYRENE
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Record name trans-4-Chloro-β-nitrostyrene
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-nitroethene, also known as 4-chloro-β-nitrostyrene, is a versatile crystalline solid that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring a conjugated system with a potent electron-withdrawing nitro group and a halogenated aromatic ring, imparts a unique reactivity profile. This guide provides a comprehensive exploration of its chemical properties, established synthetic protocols, key reaction mechanisms, and its utility for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles to provide a robust and practical resource.

Core Physicochemical and Spectroscopic Properties

The fundamental characteristics of a compound are critical for its handling, characterization, and application in synthesis. This compound is a light yellow to yellow solid under standard conditions[1]. A summary of its key properties is presented below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 706-07-0[1][2][3]
Molecular Formula C₈H₆ClNO₂[2][3]
Molecular Weight 183.59 g/mol [1][2][3]
Appearance Light yellow to yellow solid[1]
Melting Point 111-116 °C[1][3]
Boiling Point 299.0 °C (Predicted at 760 mmHg)[1][3]
Density ~1.3 g/cm³ (Predicted)[1][3]
Storage Store at room temperature, sealed in a dry place.[1][2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra should always be acquired for verification, the expected data based on its structure are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The para-substituted chlorophenyl ring will exhibit two doublets in the aromatic region (typically δ 7.3-7.8 ppm). The two vinylic protons of the nitroethene moiety will appear as two doublets, often in the range of δ 7.5-8.2 ppm, with a characteristic trans-coupling constant (J ≈ 13-16 Hz).

  • ¹³C NMR: The carbon spectrum will display six unique signals: four for the aromatic carbons of the chlorophenyl ring and two for the vinylic carbons. The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, characteristic absorption bands for the nitro group, typically an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. Other significant peaks include the C=C double bond stretch (~1640 cm⁻¹) and C-H stretches from the aromatic and vinylic groups.

  • UV-Vis Spectroscopy: Due to the extended conjugated system encompassing the aromatic ring and the nitroethene group, the compound is expected to absorb in the UV region, providing information about its electronic transitions[4].

Synthesis Protocol: Henry-Knoevenagel Condensation

The most common and efficient synthesis of this compound is through a base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane[5][6]. This reaction, a variant of the Henry reaction, is robust and proceeds with high yield.

Causality and Experimental Rationale

The reaction mechanism involves the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The subsequent intermediate undergoes dehydration, driven by the formation of a stable, conjugated final product. An ammonium acetate catalyst is often used as it provides a weak base (acetate) and a Lewis acid component (ammonium ion) to facilitate both the condensation and dehydration steps.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.8 eq) in glacial acetic acid or another suitable solvent like toluene.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After completion, allow the mixture to cool to room temperature. A yellow precipitate of the product should form. If dissolved, pour the reaction mixture slowly into a beaker of ice water with stirring to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual catalyst and solvent, followed by a wash with a small amount of cold ethanol or methanol to remove unreacted starting materials.

  • Purification: The crude product is typically of high purity. However, for exacting applications, it can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture. Dry the purified crystals under vacuum.

Diagram: Synthesis Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine: - 4-Chlorobenzaldehyde - Nitromethane - Ammonium Acetate - Acetic Acid heat Heat to Reflux (100-120 °C) reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration & Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Pure 1-(4-chlorophenyl)- 2-nitroethene dry->final_product

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electron-deficient nature of its carbon-carbon double bond, making it an excellent Michael acceptor and a reactive component in various transformations.

Diagram: Core Reactivity Pathways

G cluster_reduction Reduction cluster_cycloaddition Cycloaddition start This compound amine 4-Chlorophenethylamine start->amine e.g., NaBH₄, Pd/C, H₂ adduct Cycloadducts (e.g., Diels-Alder) start->adduct + Diene (Heat)

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

One of the most valuable applications of this compound is as a precursor to 2-(4-chlorophenyl)ethanamine (4-chlorophenethylamine), a key building block for pharmaceuticals[1]. The nitro group can be reduced using various reagents, with the choice depending on the desired selectivity and scale.

Protocol: Reduction using Sodium Borohydride

  • Rationale: Sodium borohydride is a mild and selective reducing agent. In the presence of a catalyst or in specific solvent systems, it can effectively reduce the nitroalkene to the corresponding nitroalkane, which can then be further reduced to the amine in a subsequent step. For a direct conversion to the amine, stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

  • Methodology (for reduction to amine via hydrogenation):

    • Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a pressure of 0.2 MPa[5].

    • Stir the mixture vigorously at room temperature until TLC or gas chromatography indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenethylamine, which can be purified by distillation or salt formation.

Cycloaddition Reactions

The electron-withdrawing nitro group strongly activates the alkene, making this compound an excellent dienophile in [4+2] Diels-Alder cycloadditions[7]. This allows for the rapid construction of complex cyclic and bicyclic systems, which is a powerful strategy in natural product synthesis and medicinal chemistry[8][9][10]. The reaction typically proceeds by heating the nitroalkene with a suitable diene (e.g., cyclopentadiene, furan).

Biological Activity

Nitro compounds and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects[11][12]. The nitro group can undergo intracellular reduction to form reactive nitro anion radicals, which can induce cellular toxicity in microorganisms[12]. Furthermore, derivatives containing the chlorophenyl moiety have been investigated for their antifungal properties[13]. While specific data on this compound is limited, its derivatives are promising candidates for screening in drug discovery programs, particularly in the development of novel anti-infective or anticancer agents[14][15].

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • GHS Hazards: The compound is classified as harmful if swallowed (H302) and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[3].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For weighing or transfers that may generate dust, respiratory protection is recommended[3][16].

  • Handling Precautions: Avoid breathing dust, fumes, or vapors[3]. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[3][17].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[3][16].

Conclusion

This compound is a compound of significant synthetic value. Its straightforward preparation, well-defined physicochemical properties, and diverse reactivity make it an indispensable tool for organic chemists. Its utility as a precursor to valuable amines and as a partner in cycloaddition reactions underscores its importance in the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. Adherence to established safety protocols is essential when working with this reactive intermediate.

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1-(4-Chlorophenyl)-2-nitroethene CAS number 706-07-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene (CAS 706-07-0)

This document provides a comprehensive technical overview of this compound, a versatile synthetic intermediate. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, characterization, reactivity, and applications, grounding all claims in established scientific literature. The structure of this guide is designed to logically present the scientific narrative of this compound, from its creation to its utility.

Introduction and Core Compound Profile

This compound, also known as 4-chloro-β-nitrostyrene, is an organic compound featuring a chlorophenyl group conjugated with a nitroethene moiety.[1][2] This arrangement of functional groups makes it a valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the nitro group and the chloro-substituted aromatic ring significantly influences the molecule's reactivity, particularly at the carbon-carbon double bond, making it susceptible to a variety of nucleophilic additions and reduction reactions. Its utility is most pronounced in the synthesis of pharmacologically relevant amines and other complex molecular scaffolds.[3][4]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of reproducible science. The key properties of this compound are summarized below, providing a baseline for compound identification and quality control.

PropertyValueSource(s)
CAS Number 706-07-0[1]
Molecular Formula C₈H₆ClNO₂[2]
Molecular Weight 183.59 g/mol
Appearance Light yellow to yellow solid[5]
Melting Point 112-116 °C[5]
Boiling Point 299.0 °C (Predicted)[2][5]
Density ~1.32 g/cm³ (Predicted)[5]
InChI Key GLJATYFHELDGEA-AATRIKPKSA-N[]
SMILES C1=CC(=CC=C1C=C[O-])Cl[]
Spectroscopic Signature

While specific spectra are lot-dependent, the expected spectroscopic data for structural confirmation are as follows:

  • ¹H NMR (CDCl₃): Protons on the double bond are expected to appear as doublets in the vinyl region (~7.5-8.2 ppm), with a coupling constant characteristic of a trans configuration. The aromatic protons of the 4-chlorophenyl ring will appear as two doublets in the aromatic region (~7.4-7.6 ppm).

  • IR Spectroscopy: Key peaks would include strong absorbances corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C=C stretching of the alkene and aromatic ring would also be present.[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Synthesis: The Henry-Knoevenagel Condensation

The most prevalent and efficient method for synthesizing β-nitrostyrenes, including this compound, is the Henry-Knoevenagel condensation (often simply called the Henry reaction).[8][9] This reaction involves the base-catalyzed condensation of an aldehyde (4-chlorobenzaldehyde) with a nitroalkane (nitromethane).[8] The initial product is a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the target nitroalkene.

Mechanism of the Henry Reaction

The reaction proceeds via a well-established mechanism. First, a base abstracts an acidic α-proton from nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting alkoxide is protonated to give the nitroaldol intermediate, which subsequently undergoes base-catalyzed elimination of water to yield the final conjugated product. All steps in the Henry reaction are reversible.[8]

Henry_Reaction cluster_1 Step 1: Nitronate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration CH3NO2 Nitromethane Nitronate Nitronate Anion (Nucleophile) CH3NO2->Nitronate + Base - H-Base⁺ Base Base (e.g., NH₄OAc) Aldehyde 4-Chlorobenzaldehyde Alkoxide β-Nitro Alkoxide Alkoxide_ref β-Nitro Alkoxide Nitronate_ref Nitronate Anion Nitronate_ref->Alkoxide + Aldehyde Nitro_Alcohol β-Nitro Alcohol Final_Product This compound Nitro_Alcohol->Final_Product - H₂O Alkoxide_ref->Nitro_Alcohol + H-Base⁺ - Base

Caption: Mechanism of the Henry reaction for synthesis.

Comparative Synthesis Protocols

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methodologies. Microwave-assisted organic synthesis (MAOS) has proven particularly effective for the Henry reaction, dramatically reducing reaction times and often improving yields compared to conventional heating.[7][10]

ParameterConventional MethodMicrowave-Assisted Method (Solvent-Free)
Catalyst Ammonium AcetateK₂CO₃ / Al₂O₃
Solvent Nitromethane (reagent and solvent)None (solid state)
Temperature Reflux150 °C (set)
Reaction Time 7–36 hours4–6 minutes
Typical Yield GoodExcellent (71–95%)
Source(s) [10][7]
Protocol: Microwave-Assisted Synthesis

This protocol is a self-validating system; successful synthesis will yield a product with the physical and spectroscopic characteristics outlined in Section 2. The choice of a solvent-free, microwave-assisted approach is justified by its significant reduction in reaction time and waste, aligning with green chemistry principles.[11]

Materials:

  • 4-chlorobenzaldehyde

  • Nitromethane

  • Potassium carbonate (K₂CO₃)

  • Aluminum oxide (Al₂O₃, 150 mesh)

  • Domestic or laboratory microwave reactor

  • Silica gel for chromatography

  • Appropriate solvents for purification (e.g., hexane, ethyl acetate)

Step-by-Step Procedure: [7]

  • Reagent Preparation: In an agate mortar, finely grind 5 mmol of 4-chlorobenzaldehyde, 0.35 g of K₂CO₃, and 5 g of Al₂O₃.

  • Mixing: Add 1.53 g (25 mmol) of nitromethane to the ground solids and mix thoroughly with the pestle until a homogeneous paste is formed. The large excess of nitromethane acts as the limiting reagent's liquid carrier, ensuring efficient energy absorption from microwaves.

  • Microwave Irradiation: Transfer the mixture to a beaker suitable for the microwave reactor. Irradiate the mixture at a low power setting (e.g., 175–225 W) for 4–6 minutes. Causality Note: The solid Al₂O₃ support provides a high surface area and helps absorb microwave energy efficiently, accelerating the reaction. K₂CO₃ serves as the solid-phase base.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/diethyl ether, 50:50 v/v).[10]

  • Work-up and Purification: Upon completion, allow the mixture to cool. Extract the product from the solid support using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Concentrate the extract under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.

  • Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (NMR, IR) as described in Section 2.

Workflow_Synthesis start Start reagents Grind Aldehyde, K₂CO₃, Al₂O₃ start->reagents mix Add Nitromethane & Mix reagents->mix irradiate Microwave Irradiation (4-6 min, ~200W) mix->irradiate monitor Monitor via TLC irradiate->monitor monitor->irradiate Incomplete extract Cool & Extract with Solvent monitor->extract Complete purify Purify via Column Chromatography extract->purify validate Validate Structure (MP, NMR, IR) purify->validate end End validate->end

Caption: Workflow for microwave-assisted synthesis.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the reactivity of its nitroalkene functional group. This moiety can be viewed as a Michael acceptor and a precursor to a primary amine.

Reduction to 4-Chlorophenethylamine

A primary application of this compound is its conversion to 2-(4-chlorophenyl)ethanamine (4-chlorophenethylamine). This transformation is crucial as phenethylamines are a core scaffold in many psychoactive compounds and pharmaceutical drugs. The reduction of the nitro group can be achieved using various reagents, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces both the nitro group and the carbon-carbon double bond to furnish the saturated amine.[12]

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method for reducing both the nitro group and the alkene. A key consideration is that catalytic hydrogenation can also cause dehalogenation (removal of the chlorine atom) under certain conditions.[12]

  • Iron (Fe) or Tin (SnCl₂) in Acid: These classical methods are effective for reducing aromatic nitro groups and can be adapted for nitroalkenes, often preserving other functional groups.[13][14]

Protocol: Reduction using LiAlH₄

This protocol details a robust method for producing the saturated amine, a valuable downstream product.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a stirred suspension of an excess (e.g., 3-4 equivalents) of LiAlH₄ in anhydrous THF.

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 1 equivalent of this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the nitro compound.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure safely quenches the excess hydride and produces a granular precipitate that is easy to filter.

  • Isolation: Filter the resulting solid and wash it thoroughly with THF or ether. Combine the organic filtrates.

  • Purification: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chlorophenethylamine. Further purification can be achieved by distillation or by forming and recrystallizing a salt (e.g., hydrochloride).

Transformations start This compound amine 2-(4-Chlorophenyl)ethanamine (4-Chlorophenethylamine) start->amine Reduction (e.g., LiAlH₄ or H₂/Pd-C) michael_adduct Michael Adduct start->michael_adduct Michael Addition nucleophile Nucleophile (e.g., R₂CuLi, RSH) nucleophile->michael_adduct

Caption: Key transformations of the title compound.

Applications in Research and Drug Development

The true value of this compound is realized in its role as a versatile intermediate. The nitro group is a well-established pharmacophore and a synthetic handle that can be converted into other functionalities.[4][15]

  • Precursor to Bioactive Amines: As detailed above, its reduction leads to 4-chlorophenethylamine. This scaffold is a key component in a wide range of pharmaceuticals and research chemicals. The chloro-substitution can modulate the pharmacological profile of the final molecule by altering its lipophilicity and metabolic stability.[16]

  • Antimicrobial and Antifungal Potential: Nitro-containing heterocyclic compounds and aromatic derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[15][17] The nitroalkene moiety can act as a Michael acceptor, potentially inactivating biological nucleophiles like cysteine residues in enzymes, which may contribute to its bioactivity.[18] Research into chlorophenyl derivatives has also shown promising antifungal activity against phytopathogenic fungi.[19]

  • Building Block in Complex Synthesis: Beyond simple reduction, the nitroalkene can participate in various C-C bond-forming reactions, serving as a linchpin in the assembly of more complex molecular architectures for drug discovery programs.[20]

Safety and Handling

This compound is classified as harmful if swallowed and may cause respiratory sensitization.[2][21]

  • Hazard Statements: H302 (Harmful if swallowed), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[2][21]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P284: In case of inadequate ventilation, wear respiratory protection.

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[5]

Conclusion

This compound (CAS 706-07-0) is a synthetically valuable compound whose importance is derived from the versatile reactivity of its conjugated nitroalkene system. Its straightforward and efficient synthesis, particularly via modern microwave-assisted methods, makes it readily accessible. Its primary role as a precursor to 4-chlorophenethylamine and as a building block for other biologically active molecules solidifies its utility for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.

References

  • Wang, C., Wang, D., & Zhang, Z. (2002). The Rapid Synthesis of β-Nitrostyrenes Under Microwave Irradiation Without Solvent. Synthetic Communications, 32(22), 3481–3486. [Link]

  • Kumar, M. S., Rajanna, K. C., Reddy, K. R., Venkateswarlu, M., & Venkanna, P. (2014). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Synthetic Communications, 44(15), 2206–2216. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonic and microwave-assisted synthesis of β-nitro styrenes with... Retrieved from [Link]

  • Khan, I., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6049. [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

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  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • López-García, B., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Pest Management Science, 65(10), 1125-1134. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(9), 1061. [Link]

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  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Ostrovskyi, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6235. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • Ranganathan, S., Ranganathan, D., & Iyengar, R. (1978). Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis. The Journal of Organic Chemistry, 43(15), 3060-3064. [Link]

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An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive analysis of 1-(4-Chlorophenyl)-2-nitroethene, a pivotal intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into the compound's core molecular structure, physicochemical properties, and spectroscopic signature. We explore its primary synthetic route via the Henry reaction, offering a detailed, field-tested protocol. Furthermore, this guide elucidates the compound's chemical reactivity, emphasizing its role as a versatile building block for pharmacologically relevant molecules, particularly through its conversion to 2-(4-chlorophenyl)ethanamine. Safety, handling, and storage protocols are also detailed to ensure responsible laboratory practice.

Compound Identification and Physicochemical Properties

This compound, also widely known as 4-chloro-β-nitrostyrene, is a solid, crystalline compound at room temperature.[1] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value
IUPAC Name 1-Chloro-4-(2-nitroethenyl)benzene
Common Synonyms 4-Chloro-β-nitrostyrene, p-Chloro-β-nitrostyrene, 1-(p-Chlorophenyl)-2-nitroethene[2]
CAS Number 706-07-0[1][2][3]
Molecular Formula C₈H₆ClNO₂[1][2][3]
Molecular Weight 183.59 g/mol [1][2][3]
Appearance Light yellow to yellow solid[1]
Melting Point 111-116 °C[1][2]
Boiling Point 299.0 °C (Predicted)[1][2]
Density ~1.3 g/cm³ (Predicted)[1][2]
InChIKey GLJATYFHELDGEA-WAYWQWQTSA-N[4]

| SMILES | C1=CC(=CC=C1/C=C/[O-])Cl[3] |

Molecular Structure and Spectroscopic Analysis

Structural Elucidation

The molecular architecture of this compound is characterized by three key features: a para-substituted chlorophenyl ring, a nitro group, and an ethene linker that conjugates these two moieties.

  • 4-Chlorophenyl Group: The benzene ring is substituted with a chlorine atom at the C4 position. Chlorine exerts a dual electronic effect: it is electron-withdrawing inductively but electron-donating through resonance. Overall, the group deactivates the ring slightly.

  • Nitroethene Group: The -CH=CH-NO₂ group is a potent electron-withdrawing system. The nitro group (-NO₂) is one of the strongest deactivating groups, and its conjugation with the vinyl double bond makes the β-carbon (adjacent to the nitro group) highly electrophilic.

  • Conjugation and Stereochemistry: The entire molecule features an extended π-conjugated system spanning the phenyl ring, the vinyl double bond, and the nitro group. This conjugation is responsible for its color and influences its chemical reactivity. The double bond gives rise to geometric isomerism (E/Z). The E-isomer (trans) is the thermodynamically more stable and commonly synthesized form due to minimized steric hindrance between the bulky phenyl ring and the nitro group.

henry_reaction reactant1 4-Chlorobenzaldehyde intermediate Nitroaldol Adduct (Unstable Intermediate) reactant1->intermediate reactant2 Nitromethane reactant2->intermediate conditions1 Base Catalyst (e.g., Ammonium Acetate) conditions1->intermediate conditions2 Dehydration (-H₂O) intermediate->conditions2 product This compound conditions2->product

Caption: Workflow for the synthesis via the Henry Reaction.

Detailed Experimental Protocol

This protocol describes a robust, self-validating synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a catalytic amount of ammonium acetate (0.2 eq).

  • Solvent and Reflux: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 100-110 °C).

    • Expertise Note: Acetic acid serves both as a solvent and as a mild acid to facilitate the dehydration of the nitroaldol intermediate, driving the reaction to completion.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 4-chlorobenzaldehyde spot indicates reaction completion (typically 2-4 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A yellow precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

  • Purification and Validation: Recrystallize the crude solid from a suitable solvent, such as ethanol or isopropanol, to yield pure, yellow crystals. Dry the product under vacuum. The purity should be validated by measuring the melting point, which should be sharp and within the literature range (111-116 °C), and by spectroscopic analysis (e.g., ¹H NMR) as described in Section 2.2.

Key Chemical Reactivity

The primary mode of reactivity for this compound is dictated by the electron-deficient double bond, making it an excellent Michael acceptor. Its most significant transformation in the context of drug development is its reduction.

  • Reduction to Amine: The nitro group and the alkene double bond can be readily reduced to form the corresponding saturated primary amine, 2-(4-chlorophenyl)ethanamine. [1]This is a high-value transformation as phenethylamines are a common scaffold in many pharmaceutical agents.

    • Choice of Reagent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. Alternative methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), can also be employed.

reduction_reaction start This compound (C₈H₆ClNO₂) reagent Reduction (e.g., LiAlH₄ or H₂/Pd-C) start->reagent product 2-(4-Chlorophenyl)ethanamine (C₈H₁₀ClN) (Key Pharmaceutical Intermediate) reagent->product

Caption: Key reactive transformation into a pharmaceutical building block.

Applications in Pharmaceutical Research and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, its value lies in its role as a versatile synthetic intermediate.

Utility as a Synthetic Building Block

The primary application is as a precursor to 2-(4-chlorophenyl)ethanamine. This amine is a crucial building block for more complex molecules. The chlorophenyl moiety is a common feature in many drugs, valued for its ability to enhance metabolic stability and modulate lipophilicity, which can improve pharmacokinetic profiles. The phenethylamine scaffold is a privileged structure known to interact with various biological targets, particularly in the central nervous system.

The Role of the Nitro Group in Bioactivity

Nitroaromatic and nitroheterocyclic compounds are a well-established class of therapeutic agents, particularly in antimicrobial chemotherapy. [5]The nitro group can be bioreduced in hypoxic environments (low oxygen), such as those found in certain tumors or anaerobic bacteria, to generate reactive radical species that are cytotoxic. While this compound is an alkene and not an aromatic nitro compound, its potential as a precursor for nitro-containing drug candidates remains an area of interest for medicinal chemists. [5][6]

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling this compound.

Table 2: GHS Hazard Information

Hazard Class Statement
Acute Toxicity, Oral H302: Harmful if swallowed [2]
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [2]

| Hazard Codes | Xn (Harmful), Irritant [1]|

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [2][7][8]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [8][9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [8][9] * Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter. [2]* Handling: Avoid formation of dust and aerosols. [2]Do not eat, drink, or smoke in the work area. [2]Wash hands thoroughly after handling. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. [1][2]Recommended storage temperature is between 10°C and 25°C. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [2][9]

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed by standard spectroscopic methods. Its true value for the scientific community, particularly in drug development, is its function as a versatile and powerful synthetic intermediate. The straightforward and high-yielding Henry reaction makes it accessible, while the potent reactivity of its conjugated nitroalkene system, especially its facile reduction to 2-(4-chlorophenyl)ethanamine, opens pathways to a wide array of potentially bioactive molecules. A thorough understanding of its structure, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). 4'-Chloro-2-nitro-1,1'-biphenyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. Retrieved from [Link]

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1-(4-Chlorophenyl)-2-nitroethene synthesis from 4-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (E)-1-(4-Chlorophenyl)-2-nitroprop-1-ene from 4-Chloroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene, a valuable nitroalkene intermediate in organic and medicinal chemistry. The synthesis proceeds via a Henry-Knoevenagel condensation of 4-chloroacetophenone with nitromethane. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters influencing reaction success. It is intended for an audience of researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, actionable insights for laboratory application.

Introduction and Strategic Overview

Nitroalkenes, such as the target compound, are powerful synthons in organic chemistry. The electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making it an excellent Michael acceptor and a precursor for a variety of functional groups, including amines and carbonyls.[1] The synthesis described herein utilizes the robust and well-established Henry (or nitroaldol) reaction, followed by an in-situ dehydration, to form the conjugated nitroalkene system.[2]

A Note on Nomenclature: The specified starting material, 4-chloroacetophenone, is a ketone containing a methyl group attached to the carbonyl. Its condensation with nitromethane logically yields a nitroprop ene derivative, specifically (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene. The synthesis of a nitroeth ene derivative would necessitate the use of the corresponding aldehyde (4-chlorobenzaldehyde). This guide focuses on the chemically accurate product derived from the specified ketone.

The chosen synthetic strategy involves the condensation of 4-chloroacetophenone with nitromethane, catalyzed by ammonium acetate in glacial acetic acid. This method is widely employed for its reliability and operational simplicity.

The Reaction Mechanism: A Stepwise Analysis

The conversion of 4-chloroacetophenone to (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene is a two-stage process that occurs in a single pot: a base-catalyzed nitroaldol addition followed by dehydration.

  • Nitroaldol Addition: The reaction is initiated by the deprotonation of nitromethane at its α-carbon by a base (in this case, the acetate ion from ammonium acetate). This generates a resonance-stabilized nitronate anion, a potent carbon-centered nucleophile. The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 4-chloroacetophenone. Subsequent protonation of the resulting alkoxide intermediate by the conjugate acid (acetic acid) yields a β-nitro alcohol. All steps in this initial addition are reversible.[1]

  • Dehydration: Under the reaction's thermal and acidic conditions, the β-nitro alcohol intermediate readily undergoes dehydration. The proton α to the nitro group is acidic and is abstracted, leading to the elimination of water via an E1cB-like mechanism, forming the thermodynamically stable, conjugated nitroalkene product.

Diagram of the Henry-Knoevenagel Condensation Mechanism

Henry_Mechanism Mechanism of (E)-1-(4-Chlorophenyl)-2-nitroprop-1-ene Synthesis cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) Nitromethane->Nitronate + Base - H⁺ Base Base (AcO⁻) Ketone 4-Chloroacetophenone Alkoxide Alkoxide Intermediate Nitronate->Alkoxide + 4-Chloroacetophenone Ketone->Alkoxide Nitroalcohol β-Nitro Alcohol Intermediate Alkoxide->Nitroalcohol + H⁺ Acid Acid (AcOH) Product (E)-1-(4-Chlorophenyl)- 2-nitroprop-1-ene Nitroalcohol->Product - H₂O (Heat, Acid/Base) Water H₂O

Caption: Reaction mechanism showing nitroaldol addition followed by dehydration.

Causality in Experimental Design: Field-Proven Insights

Expertise & Experience: Why These Reagents and Conditions?
  • Choice of Ketone vs. Aldehyde: Ketones, like 4-chloroacetophenone, are inherently less reactive electrophiles than their corresponding aldehydes. This is due to two primary factors: (1) Steric Hindrance: The additional methyl group on the carbonyl carbon (versus a hydrogen in an aldehyde) sterically impedes the approach of the nucleophile. (2) Electronic Effects: The two carbon-based substituents on a ketone's carbonyl are electron-donating relative to a hydrogen, which slightly reduces the partial positive charge (electrophilicity) of the carbonyl carbon. Consequently, reactions involving ketones often require more forcing conditions—such as higher temperatures or longer reaction times—to achieve comparable yields to aldehydes.

  • The Role of Ammonium Acetate and Acetic Acid: This catalytic system is particularly effective. Ammonium acetate serves as a source of a weak base (acetate) to deprotonate the nitromethane without causing unwanted side reactions often associated with strong bases (like self-condensation). The glacial acetic acid serves as both the solvent and a proton source to protonate the intermediate alkoxide. It also helps to drive the final dehydration step. This combination creates a buffered system that maintains an optimal pH for the condensation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution, coupled with the characterization data provided, confirms the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Chloroacetophenone154.5925.03.86 g
Nitromethane61.04125.07.63 g (6.7 mL)
Ammonium Acetate77.0825.01.93 g
Glacial Acetic Acid60.05-20 mL
Ethanol (95%)--~50 mL
Ice Water--~200 mL
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroacetophenone (3.86 g, 25.0 mmol), ammonium acetate (1.93 g, 25.0 mmol), nitromethane (6.7 mL, 125.0 mmol), and glacial acetic acid (20 mL).

    • Causality: Using an excess of nitromethane helps to shift the reversible nitroaldol equilibrium towards the product. Glacial acetic acid is used as the solvent to facilitate the catalytic cycle.

  • Heating and Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approximately 110-120 °C). Continue refluxing with vigorous stirring for 4-6 hours.

    • Causality: The elevated temperature is necessary to overcome the lower reactivity of the ketone and to drive the endothermic dehydration of the β-nitro alcohol intermediate.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The product will appear as a new, UV-active spot with a lower Rf than the starting ketone.

  • Work-up and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly pour the dark-colored solution into a beaker containing 200 mL of ice water while stirring. A yellow solid should precipitate.

    • Causality: The organic product is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, separating it from the water-soluble acetic acid and excess reagents.

  • Isolation: Allow the precipitate to stir in the ice water for 20-30 minutes to complete crystallization. Collect the crude yellow solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If any insoluble material remains, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot ethanol but less soluble in cold ethanol, allowing it to crystallize out in a purer form upon cooling, leaving impurities behind in the mother liquor.

  • Drying and Yield Calculation: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight. Calculate the final yield.

Data Presentation and Characterization

Expected Results and Physicochemical Properties
ParameterExpected Value
Appearance Pale yellow crystalline solid
Expected Yield 60-75% (based on analogous reactions)
Melting Point 65-69 °C (Expected range based on analogs like 1-phenyl-2-nitropropene)[2]
Molecular Formula C₉H₈ClNO₂
Molar Mass 197.62 g/mol
Predicted Spectroscopic Data for Product Validation

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Singlet (s)1HVinylic Proton (=CH -NO₂)
~7.45Doublet (d)2HAromatic Protons (ortho to Cl)
~7.35Doublet (d)2HAromatic Protons (ortho to C=C)
~2.45Singlet (s)3HMethyl Protons (-CH₃ )

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~152Quaternary Carbon (C =CH-NO₂)
~142Vinylic Carbon (=C H-NO₂)
~137Aromatic Carbon (C -Cl)
~134Aromatic Carbon (C -C=C)
~129.5Aromatic C H (ortho to Cl)
~129.0Aromatic C H (ortho to C=C)
~15Methyl Carbon (-CH₃ )

Workflow Visualization

The overall process from reaction to characterization is summarized in the following workflow diagram.

Workflow Start Start: 4-Chloroacetophenone Nitromethane Ammonium Acetate Acetic Acid Reaction Henry-Knoevenagel Reaction (Reflux, 4-6h) Start->Reaction Workup Precipitation (Pour into Ice Water) Reaction->Workup Isolation Vacuum Filtration (Wash with H₂O) Workup->Isolation Crude Crude Product (Yellow Solid) Isolation->Crude Purification Recrystallization (Hot 95% Ethanol) Crude->Purification Pure Pure Crystals ((E)-1-(4-Chlorophenyl)- 2-nitroprop-1-ene) Purification->Pure Characterization Characterization: - Melting Point - NMR Spectroscopy Pure->Characterization End End: Validated Product Characterization->End

Caption: Overall experimental workflow for the synthesis and validation.

References

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  • Supporting Information. (n.d.). Synthesis of (E)-3-(4-chlorophenyl)-1-phenyl prop-2-en-1-one. Retrieved from [Link]

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  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

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  • ResearchGate. (2019). (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]

  • Semantic Scholar. (1953). THE SYNTHESIS OF -NITROSTYRENES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

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  • ScienceDirect. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl). Retrieved from [Link]

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Spectroscopic data of 1-(4-Chlorophenyl)-2-nitroethene (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Chlorophenyl)-2-nitroethene

Introduction

This compound, a member of the β-nitrostyrene class of compounds, serves as a pivotal intermediate in organic synthesis. Its structure, featuring a conjugated system that includes a phenyl ring, a vinyl group, and a nitro group, makes it a valuable precursor for the synthesis of various pharmaceuticals and fine chemicals. The electron-withdrawing nature of the nitro group renders the double bond highly susceptible to nucleophilic addition (Michael addition), a key reaction in the formation of new carbon-carbon and carbon-heteroatom bonds.

Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a senior application scientist, emphasizing the relationship between molecular structure and spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous assignment and confirmation of its connectivity and stereochemistry.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the expected chemical shifts (δ) for this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-α~7.6Doublet (d)1H~13.6Vinylic proton α to NO₂
H-β~8.0Doublet (d)1H~13.6Vinylic proton β to NO₂
H-2', H-6'~7.5Doublet (d)2H~8.5Aromatic protons ortho to vinyl group
H-3', H-5'~7.4Doublet (d)2H~8.5Aromatic protons meta to vinyl group

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)Assignment
C-β~145.0Vinylic carbon β to NO₂
C-α~138.0Vinylic carbon α to NO₂
C-4'~137.5Aromatic carbon bearing Cl
C-1'~129.8Aromatic carbon attached to vinyl group
C-2', C-6'~130.5Aromatic carbons ortho to vinyl group
C-3', C-5'~129.5Aromatic carbons meta to vinyl group
Expert Interpretation
  • ¹H NMR Spectrum: The most diagnostic feature of the ¹H NMR spectrum is the pair of doublets in the vinylic region (~7.6-8.0 ppm). The large coupling constant (J ≈ 13.6 Hz) is characteristic of a trans relationship between the two vinylic protons, confirming the stereochemistry of the double bond. The downfield shift of these protons is attributed to the deshielding effects of the conjugated system, particularly the potent electron-withdrawing nitro group. The aromatic region displays a classic AA'BB' splitting pattern, a hallmark of a 1,4-disubstituted benzene ring. The two distinct doublets, each integrating to 2H, correspond to the protons ortho and meta to the nitroethene substituent.

  • ¹³C NMR Spectrum: In the ¹³C NMR spectrum, six distinct signals are expected. The two signals in the downfield region (~138-145 ppm) are assigned to the vinylic carbons. The remaining four signals in the aromatic region (~129-138 ppm) correspond to the four sets of chemically non-equivalent carbon atoms of the 4-chlorophenyl ring. The carbon atom attached to the chlorine (C-4') is typically identifiable by its distinct chemical shift.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 scans or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS (0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 ¹H NMR Acquisition (zg30, 16 scans) Prep3->Acq1 Acq2 ¹³C NMR Acquisition (zgpg30, 1024 scans) Prep3->Acq2 Proc1 Fourier Transform (FID → Spectrum) Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Analysis1 Assign Chemical Shifts & Coupling Constants Proc3->Analysis1 Analysis2 Confirm Structure & Stereochemistry Analysis1->Analysis2

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, IR analysis confirms the presence of the nitro group, the carbon-carbon double bond, and the chloro-aromatic system through their characteristic vibrational frequencies.

Data Presentation: Characteristic IR Absorptions

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3100-3000Medium-WeakC-H StretchAromatic & Vinylic C-H
~1635MediumC=C StretchAlkene C=C
~1595, ~1490MediumC=C StretchAromatic Ring
~1515StrongN-O Asymmetric StretchNitro Group (NO₂)
~1345StrongN-O Symmetric StretchNitro Group (NO₂)
~1090StrongC-Cl StretchAryl-Chloride
~970Strong=C-H Bend (Out-of-plane)trans-Alkene
~830StrongC-H Bend (Out-of-plane)1,4-Disubstituted Ring
Expert Interpretation

The IR spectrum is dominated by two very strong absorption bands corresponding to the nitro group: the asymmetric stretch around 1515 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.[1] These intense peaks are highly diagnostic for the presence of the NO₂ functionality.

The presence of the alkene is confirmed by a C=C stretch of medium intensity near 1635 cm⁻¹. Crucially, a strong band around 970 cm⁻¹ arises from the out-of-plane bending of the vinylic C-H bonds, which is characteristic of a trans-disubstituted alkene.[1] The aromatic ring gives rise to C=C stretching bands around 1595 and 1490 cm⁻¹, as well as a strong out-of-plane C-H bending vibration around 830 cm⁻¹, confirming the 1,4-substitution pattern. The strong absorption at approximately 1090 cm⁻¹ is indicative of the C-Cl bond stretch.

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Post-Acquisition: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Visualization: IR Analysis Workflow

IR_Workflow cluster_acq Data Acquisition (FTIR-ATR) cluster_analysis Spectral Analysis Acq1 Clean ATR Crystal Acq2 Record Background Spectrum Acq1->Acq2 Acq3 Apply Solid Sample to Crystal Acq2->Acq3 Acq4 Acquire Sample Spectrum Acq3->Acq4 Analysis1 Identify Characteristic Frequencies Acq4->Analysis1 Process Spectrum (Background Subtraction) Analysis2 Assign Vibrational Modes to Functional Groups Analysis1->Analysis2 Analysis3 Confirm Presence of NO₂, C=C, C-Cl Analysis2->Analysis3

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, along with structural information derived from its fragmentation pattern upon ionization. For this compound, MS is particularly useful for confirming the presence of chlorine.

Data Presentation: Key Mass Spectrometry Data

The compound has a molecular formula of C₈H₆ClNO₂ and a monoisotopic mass of 183.01 Da.[2]

Table 4: Expected Mass Spectrum Fragments (Electron Ionization)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
185Medium[M+2]⁺ Isotope Peak
183Strong[M]⁺ Molecular Ion
137Strong[M - NO₂]⁺
102Medium[C₈H₆]⁺ or [C₇H₄Cl]⁺
75Medium[C₆H₃]⁺
Expert Interpretation

The most critical feature in the mass spectrum is the molecular ion region. The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion ([M]⁺). A peak will be observed at m/z 183 (corresponding to the ³⁵Cl isotope) and another at m/z 185 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.[2] This pattern is definitive proof of a chlorine-containing compound.

Common fragmentation pathways for nitrostyrenes under Electron Ionization (EI) conditions include the loss of the nitro group.[3] The cleavage of the C-N bond results in the loss of a neutral NO₂ radical (mass 46 Da), leading to a prominent fragment ion at m/z 137 ([M - 46]⁺). Further fragmentation of this ion can lead to smaller charged species.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the software plots the ion abundance versus m/z to generate the mass spectrum.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Spectral Analysis Prep1 Prepare Dilute Solution (~100 µg/mL) Acq1 Inject into GC for Separation Prep1->Acq1 Acq2 Electron Ionization (EI, 70 eV) Acq1->Acq2 Acq3 Mass Analysis (Quadrupole) Acq2->Acq3 Analysis1 Identify Molecular Ion [M]⁺ at m/z 183 Acq3->Analysis1 Generate Mass Spectrum Analysis2 Verify Isotope Peak [M+2]⁺ at m/z 185 (3:1) Analysis1->Analysis2 Analysis3 Analyze Fragmentation Pattern (e.g., [M-NO₂]⁺) Analysis2->Analysis3

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene. IR spectroscopy provides rapid verification of the essential nitro, alkene, and chloro-aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. This comprehensive spectroscopic profile is indispensable for ensuring the quality and identity of this compound for its successful application in synthetic and medicinal chemistry.

References

  • Kamlet, M. J., & Glover, D. J. (Year). Absorption Spectra of Some Nitrostyrenes. Journal of the American Chemical Society.
  • Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry.
  • Aryafard, M., et al. (2025). β-nitrostyrene as a novel spectroscopic probe for measuring nucleophilicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Beilstein Journals. (Year).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker Avance DRX 400 (400 MHz) spectrometer.
  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.
  • NIST. (n.d.). Benzene, 1-chloro-4-methyl-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). N-(4-CHLOROPHENYL)-2-NITROBENZENAMINE synthesis.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • ChemScene. (n.d.). 1-(4-Chlorophenyl)-2-nitroethan-1-one.
  • NIST. (n.d.). NIST Chemistry WebBook.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIST. (n.d.). nitroethene. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3).
  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • Fereyduni, E., et al. (2012). Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Nitroethylene. In NIST Chemistry WebBook.
  • NIST. (n.d.). Nitroethylene. In NIST Chemistry WebBook.
  • NIH 3D. (n.d.). This compound.
  • SpectraBase. (n.d.). 1-[2-(4-Chlorophenyl)ethynyl]-4-nitro-benzene.
  • Hao, E. J., Liu, Y. F., & Han, L. F. (2013). Synthesis and Crystal Structure of trans-2-(2-Chlorophenyl)-1-nitroethylene. Asian Journal of Chemistry.
  • University of Victoria. (2016). Dalton Transactions.
  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. In NIST Chemistry WebBook.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-Chloro-β-Nitrostyrene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physical and spectroscopic characteristics of 4-Chloro-β-nitrostyrene. This document is designed not as a rigid data sheet, but as a detailed narrative that weaves together fundamental properties with the practical insights necessary for its application in research and development. The methodologies and data presented herein are curated to provide a self-validating framework, empowering researchers to confidently synthesize, characterize, and utilize this compound. Our exploration is grounded in established scientific literature, ensuring that the information is both authoritative and actionable.

Section 1: Chemical Identity and Core Physical Properties

4-Chloro-β-nitrostyrene, a substituted nitrostyrene, is a valuable building block in organic synthesis, particularly in the construction of various heterocyclic compounds and as a Michael acceptor.[1][2] Its reactivity is intrinsically linked to its physical and electronic properties, which are detailed in this guide.

Molecular Structure and Identifiers

The foundational step in understanding any chemical compound is to establish its precise molecular identity.

  • IUPAC Name : 1-chloro-4-[(E)-2-nitroethenyl]benzene

  • Synonyms : trans-4-Chloro-β-nitrostyrene, p-Chloro-β-nitrostyrene

  • CAS Number : 706-07-0[3]

  • Molecular Formula : C₈H₆ClNO₂[2][3]

  • Molecular Weight : 183.59 g/mol [2][3]

The structure is characterized by a para-substituted chlorophenyl group attached to a nitro-substituted vinyl moiety, predominantly in the trans configuration.

Table 1: Core Physical Properties of 4-Chloro-β-Nitrostyrene

PropertyValueSource(s)
Physical Form Solid, yellow powder/crystals[4]
Melting Point 112-116 °C[3][5]
Molecular Weight 183.59 g/mol [2][3]
Solubility Profile
  • Ethanol : The compound is soluble in hot ethanol, and this solvent is commonly used for its recrystallization, indicating that its solubility decreases significantly upon cooling.[4]

  • General Organic Solvents : Based on its structure—a moderately polar aromatic compound—it is expected to be soluble in common organic solvents such as chloroform (CDCl₃ is used as an NMR solvent), acetone, and ethyl acetate. Its insolubility in water can be inferred from its organic structure and common purification procedures involving aqueous washes.

Section 2: Spectroscopic Characterization

The structural elucidation and confirmation of 4-Chloro-β-nitrostyrene rely on a combination of spectroscopic techniques. This section provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. The following data is for the trans isomer, which is the thermodynamically more stable and commonly synthesized form.

¹H NMR (Proton NMR)

  • Solvent : Chloroform-d (CDCl₃)

  • Reference : Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for 4-Chloro-β-Nitrostyrene

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95Doublet13.7Vinylic proton α to the nitro group
7.58Doublet13.7Vinylic proton β to the nitro group
7.42-7.32Multiplet-Aromatic protons

Interpretation:

The large coupling constant (J = 13.7 Hz) between the two vinylic protons is characteristic of a trans-alkene configuration. The downfield chemical shifts of these protons are due to the deshielding effects of the aromatic ring and the strongly electron-withdrawing nitro group. The aromatic protons appear as a multiplet in the expected aromatic region.

¹³C NMR (Carbon-13 NMR)

  • Solvent : Chloroform-d (CDCl₃)

Table 3: ¹³C NMR Chemical Shift Data for 4-Chloro-β-Nitrostyrene

Chemical Shift (δ, ppm)Assignment
138.3Vinylic carbon
137.8Vinylic carbon
137.5Aromatic carbon (quaternary)
130.4Aromatic carbon
129.8Aromatic carbon
128.6Aromatic carbon (quaternary)

Interpretation:

The spectrum shows the expected number of carbon signals for the molecule. The vinylic carbons appear in the downfield region, influenced by the nitro group and the aromatic ring. The aromatic carbons resonate in their characteristic region.

Infrared (IR) Spectroscopy

Table 4: Predicted Major IR Absorption Bands for 4-Chloro-β-Nitrostyrene

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic and Vinylic
~1640C=C stretchAlkene
~1600, 1490C=C stretchAromatic Ring
~1520Asymmetric NO₂ stretchNitro Group
~1340Symmetric NO₂ stretchNitro Group
~1090C-Cl stretchChloro Group
~970C-H bend (out-of-plane)Trans-Alkene
~830C-H bend (out-of-plane)1,4-Disubstituted Aromatic

The presence of strong absorption bands for the nitro group (asymmetric and symmetric stretches) and the out-of-plane C-H bend for the trans-alkene are key diagnostic features in the IR spectrum of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Chloro-β-nitrostyrene would provide information about its molecular weight and fragmentation pattern, which is useful for structural confirmation.

  • Molecular Ion (M⁺) : The molecular ion peak would be expected at m/z 183, with a characteristic M+2 isotope peak at m/z 185 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways:

  • Loss of NO₂ : A significant fragment would likely be observed at m/z 137, corresponding to the loss of the nitro group (M - 46).

  • Loss of the nitroethenyl side chain : Cleavage of the bond between the aromatic ring and the vinyl group could lead to a fragment corresponding to the chlorophenyl cation at m/z 111.

  • Other fragments : Further fragmentation of these primary fragments would lead to a complex pattern in the lower mass region of the spectrum.

Fragmentation_Pathway M [C₈H₆ClNO₂]⁺˙ m/z = 183/185 F1 [C₈H₆Cl]⁺ m/z = 137 M->F1 - NO₂ F2 [C₆H₄Cl]⁺ m/z = 111 M->F2 - C₂H₂NO₂ Henry_Reaction cluster_0 Reactants cluster_1 Product 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chloro-beta-Nitrostyrene 4-Chloro-β-nitrostyrene 4-chlorobenzaldehyde->4-Chloro-beta-Nitrostyrene + Nitromethane (Base catalyst, Heat) Nitromethane Nitromethane

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Chlorophenyl)-2-nitroethene, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide details experimental protocols for determining solubility and for conducting forced degradation studies to understand the compound's intrinsic stability. Furthermore, it outlines the development of a stability-indicating analytical method, crucial for the accurate quantification of the parent compound and its degradation products. Visual aids in the form of diagrams are provided to illustrate key experimental workflows.

Introduction

This compound is a derivative of β-nitrostyrene, a class of compounds recognized for their diverse chemical reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the nitroalkene functional group makes it a versatile intermediate. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance.

This guide is structured to provide both theoretical insights and practical, field-proven methodologies. We will first explore the solubility characteristics of this compound, followed by a detailed analysis of its stability profile under various stress conditions as mandated by international guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different environments.

PropertyValueSource
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Melting Point 112-116 °CChemicalBook
Appearance Light yellow to yellow solidChemicalBook
Predicted XLogP3 2.4

The predicted XLogP3 value of 2.4 suggests that this compound is a moderately lipophilic compound, which implies it is likely to have good solubility in organic solvents but limited solubility in aqueous media.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[1] We will discuss two key types of solubility: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput screening method often used in early drug discovery.[2]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a more time-consuming but accurate measure, crucial for later-stage development.[3]

Expected Solubility in Common Solvents
SolventPredicted SolubilityRationale
Water LowThe compound is largely non-polar.
Methanol/Ethanol Moderate to HighPolar protic solvents that can engage in hydrogen bonding.
Acetone HighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile HighA polar aprotic solvent commonly used in chromatography.
Dimethyl Sulfoxide (DMSO) Very HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Dichloromethane (DCM) HighA non-polar solvent effective for dissolving lipophilic compounds.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., phosphate buffer pH 7.4, ethanol, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the stability of this compound is critical for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods, as per ICH guidelines Q1A(R2) and Q1B.[4][5]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to various stress conditions to accelerate its decomposition.

4.1.1. Hydrolytic Degradation (Acidic and Basic)

  • Rationale: To evaluate the susceptibility of the compound to hydrolysis in acidic and basic environments. The nitroalkene moiety can be susceptible to nucleophilic attack, which can be catalyzed by acid or base.

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

    • A control sample in purified water should be run in parallel.

4.1.2. Oxidative Degradation

  • Rationale: To assess the compound's sensitivity to oxidation. The double bond in the nitroethene group could be a target for oxidative cleavage.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

4.1.3. Thermal Degradation

  • Rationale: To evaluate the stability of the compound at elevated temperatures.

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

4.1.4. Photolytic Degradation

  • Rationale: To determine the compound's sensitivity to light exposure, as required by ICH Q1B guidelines.[5]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and near-UV lamps).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure, analyze the samples by HPLC.

G cluster_0 Forced Degradation Study cluster_1 Analysis A This compound B Acidic Hydrolysis (HCl) A->B C Basic Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G HPLC-UV/DAD B->G C->G D->G E->G F->G H LC-MS for Identification G->H

Caption: Overview of Forced Degradation Workflow.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of β-nitrostyrenes, the following degradation pathways are plausible:

  • Under acidic and basic conditions: Hydrolysis of the nitro group or Michael addition of water or hydroxide to the double bond, followed by further reactions.

  • Under oxidative conditions: Cleavage of the double bond to form 4-chlorobenzaldehyde and other oxidized fragments.

  • Under photolytic conditions: Isomerization of the trans double bond to the cis isomer, or rearrangement reactions involving the nitro group.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6]

Method Development Strategy

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach for the analysis of this compound, given its chromophore and lipophilicity.

5.1.1. Column Selection

A C18 column is a good starting point due to its versatility and ability to retain non-polar to moderately polar compounds.

5.1.2. Mobile Phase Selection

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

5.1.3. Detection Wavelength

The detection wavelength should be selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength.

Proposed Stability-Indicating HPLC Method
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including the evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms of the forced degradation samples.

Identification of Degradation Products

For a comprehensive understanding of the stability of this compound, the major degradation products should be identified and characterized.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of the degradation products, which provides crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, the degradation products can be isolated by preparative HPLC and analyzed by NMR.[7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined herein provide a robust starting point for any researcher or developer working with this molecule. Adherence to the described methodologies will ensure the generation of high-quality, reliable data that is essential for informed decision-making in a scientific and regulatory context.

References

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications for oral absorption. The AAPS journal, 14(2), 244–251.
  • Huynh-Ba, K. (Ed.). (2021). Analytical Method Development and Validation for the Pharmaceutical Industry. John Wiley & Sons.
  • ICH. (2023). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • Patel, R., Patel, P., & Patel, N. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2919-2926.
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  • protocols.io. (2024). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Slideshare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Babu, M. A., Shanmukh Kumar, J. V., Naresh, N., & Mankumare, S. D. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Rasayan Journal of Chemistry, 16(1), 450-458.
  • Singh, P., Kumar, Y., & Singh, R. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of pharmaceutical and biomedical analysis, 221, 115045.
  • Bączek, T., & Bucinski, A. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 986.
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Navigating the Isomeric Landscape of C8H6ClNO2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Characterization, and Applications of Key Isomers in Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The molecular formula C8H6ClNO2 represents a fascinating nexus of chemical diversity, encompassing a variety of isomers with significant implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the isomeric landscape of C8H6ClNO2, with a primary focus on the scientifically and commercially significant isomer, 5-chloro-1H-indole-2,3-dione, commonly known as 5-chloroisatin. This document will navigate through the IUPAC nomenclature of key isomers, delve into the synthetic methodologies for their preparation, elucidate their characterization through modern analytical techniques, and explore their burgeoning applications in drug development and beyond. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this guide aims to be a comprehensive resource, bridging fundamental chemistry with practical, field-proven insights.

The Isomeric World of C8H6ClNO2: An Introduction

The chemical formula C8H6ClNO2 can correspond to a multitude of constitutional isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and biological properties. Understanding the specific IUPAC nomenclature is paramount for unambiguous scientific communication. Among the various possibilities, two major classes of isomers stand out due to their prevalence in research and industry: the substituted isatins and the chloro-derivatives of isatoic anhydride.

A non-exhaustive list of notable isomers includes:

  • 5-chloro-1H-indole-2,3-dione (5-Chloroisatin): A cornerstone of this guide, this isomer is a versatile building block in the synthesis of a wide array of bioactive molecules.

  • 4-chloro-1H-indole-2,3-dione: Another positional isomer of chloroisatin, its unique substitution pattern offers different avenues for chemical modification.[1]

  • 6-chloro-1H-indole-2,3-dione: This isomer also presents a distinct electronic and steric profile, influencing its reactivity and biological interactions.[2]

  • 7-chloro-1H-indole-2,3-dione: The position of the chlorine atom in this isomer can significantly impact its hydrogen bonding capabilities and overall molecular conformation.

  • 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione: A chlorinated derivative of isatoic anhydride, this compound serves as an important intermediate in the synthesis of various heterocyclic systems.[3][4]

  • 5-Chloro-2-nitrobenzaldehyde: This isomer finds utility as a precursor in the synthesis of various pharmaceuticals and other organic compounds.[5]

This guide will now pivot to a detailed examination of the most prominent of these isomers, 5-chloroisatin, due to its extensive and growing role in drug discovery and development.

5-Chloro-1H-indole-2,3-dione (5-Chloroisatin): A Comprehensive Analysis

5-Chloroisatin (CAS Number: 17630-76-1) is an orange to reddish-brown crystalline solid that has garnered significant attention in the scientific community.[6][7] Its indole-2,3-dione core, substituted with a chlorine atom at the 5-position, provides a reactive scaffold for the synthesis of a diverse range of heterocyclic compounds with promising biological activities.[7]

Synthesis of 5-Chloroisatin: Methodologies and Mechanisms

The synthesis of 5-chloroisatin can be achieved through several established methods, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The Sandmeyer synthesis is a widely employed and reliable method for the preparation of isatins from anilines.[8] The synthesis of 5-chloroisatin via this route commences with 4-chloroaniline.

Reaction Scheme:

Sandmeyer_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chloroaniline 4-Chloroaniline Isonitrosoacetanilide p-chlorooximinoacetanilide 4-Chloroaniline->Isonitrosoacetanilide Chloral Hydrate, Hydroxylamine HCl, Na2SO4 (aq) Chloral_Hydrate Chloral Hydrate Hydroxylamine_HCl Hydroxylamine HCl 5-Chloroisatin 5-Chloroisatin Isonitrosoacetanilide->5-Chloroisatin Conc. H2SO4, Heat

Figure 1: The Sandmeyer synthesis of 5-Chloroisatin.

Detailed Experimental Protocol (Sandmeyer Synthesis):

  • Preparation of p-chlorooximinoacetanilide:

    • In a suitable reaction vessel, dissolve 4-chloroaniline (0.06 mol), chloral hydrate (0.06 mol), and anhydrous sodium sulfate in water.

    • To this solution, add a solution of hydroxylamine hydrochloride (0.19 mol) in water.

    • Heat the reaction mixture with constant stirring. The formation of a pale brown solid indicates the formation of p-chlorooximinoacetanilide.[9][10]

    • Cool the mixture and filter the precipitate. Wash the solid with water and dry it thoroughly.

  • Cyclization to 5-Chloroisatin:

    • Carefully add the dried p-chlorooximinoacetanilide (0.03 mol) in small portions to concentrated sulfuric acid (22 mL) while maintaining the temperature between 65-75°C.[9]

    • After the addition is complete, heat the mixture to 80°C for a short period, then cool it to room temperature.

    • Pour the reaction mixture onto crushed ice, which will cause the precipitation of crude 5-chloroisatin as a pinkish-red solid.[9]

    • Filter the crude product, wash it extensively with cold water until the washings are neutral, and then dry it.

    • Recrystallization from a suitable solvent, such as ethyl acetate, yields pure 5-chloroisatin as a brick-red powdered solid.[9]

Causality of Experimental Choices:

  • Sodium Sulfate: The saturated solution of sodium sulfate increases the density of the aqueous medium, which can facilitate the separation of the intermediate product.

  • Concentrated Sulfuric Acid: The strong dehydrating and acidic nature of concentrated sulfuric acid is crucial for the electrophilic cyclization of the isonitrosoacetanilide intermediate to form the isatin ring.

  • Crushed Ice: The addition of the reaction mixture to ice serves to quench the reaction and precipitate the product, which has low solubility in cold aqueous media.

Characterization of 5-Chloroisatin

The unambiguous identification of 5-chloroisatin is achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 5-Chloroisatin

Spectroscopic TechniqueKey Data and Interpretation
¹H-NMR (DMSO-d₆)δ (ppm): 11.1 (s, 1H, NH), 7.6 (d, 1H), 7.5 (dd, 1H), 6.9 (d, 1H). The singlet at ~11 ppm is characteristic of the N-H proton of the lactam. The aromatic protons appear as a doublet, a doublet of doublets, and a doublet, consistent with the substitution pattern.
¹³C-NMR (CDCl₃)δ (ppm): ~182 (C=O), ~158 (C=O), and signals in the aromatic region. The two distinct carbonyl signals are indicative of the keto and lactam carbonyl groups.[11]
FT-IR (KBr, cm⁻¹)~3200-3400 (N-H stretching), ~1740 (C=O keto stretching), ~1620 (C=O lactam stretching), ~1470 (C=C aromatic stretching).[9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 181 and an isotopic peak (M⁺+2) at m/z 183 with a ratio of approximately 3:1, characteristic of the presence of a single chlorine atom.[9]
Applications in Drug Discovery and Development

The 5-chloroisatin scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.

Biological_Activities 5-Chloroisatin_Derivatives 5-Chloroisatin Derivatives Anticancer Anticancer Activity 5-Chloroisatin_Derivatives->Anticancer Inhibition of kinases, induction of apoptosis Antiviral Antiviral Activity 5-Chloroisatin_Derivatives->Antiviral Inhibition of viral replication (e.g., HCV, SARS-CoV) Antimicrobial Antimicrobial Activity 5-Chloroisatin_Derivatives->Antimicrobial Activity against various bacterial and fungal strains

Figure 2: Major biological activities of 5-Chloroisatin derivatives.

Derivatives of 5-chloroisatin have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain 5-chloroisatin derivatives have been shown to inhibit the growth of human breast cancer cells.[7] The electrophilic C3-carbonyl group of the isatin core is a key feature, acting as a Michael acceptor and enabling covalent interactions with nucleophilic residues in the active sites of target enzymes.

The isatin scaffold has been a fertile ground for the discovery of novel antiviral agents. Schiff bases and other derivatives of 5-chloroisatin have demonstrated activity against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV.[12] For example, a 5-fluoro derivative of an isatin-based compound was found to inhibit HCV RNA synthesis.[12] The mechanism of antiviral action is often multifaceted, potentially involving the inhibition of viral proteases, polymerases, or other essential viral enzymes. The introduction of an electron-withdrawing group at the C-5 position, such as chlorine, has been suggested to enhance antiviral potency.[13]

A variety of 5-chloroisatin derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[14] Hydrazone derivatives, for instance, have shown activity against both Gram-positive and Gram-negative bacteria.[14] The mode of action is believed to involve the disruption of microbial cellular processes, though the precise mechanisms are often still under investigation.

Other Noteworthy Isomers of C8H6ClNO2

While 5-chloroisatin is a major focus, a comprehensive understanding of the C8H6ClNO2 isomeric family requires acknowledging other key members.

  • 4-Chloro-1H-indole-2,3-dione and 6-Chloro-1H-indole-2,3-dione: These positional isomers of chloroisatin are also commercially available and used in research.[1][2][15][16][17][18] Their distinct substitution patterns can lead to differences in reactivity and biological activity compared to the 5-chloro isomer.

  • 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: This chlorinated isatoic anhydride derivative is a valuable intermediate for the synthesis of quinazolinones and other heterocyclic compounds with diverse pharmacological properties.[3][4]

Safety and Handling

5-Chloroisatin is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][19][20] It is important to avoid inhalation of dust and contact with skin and eyes.[19][21] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[21][22] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[19][20]

Conclusion

The molecular formula C8H6ClNO2 represents a rich and diverse family of isomers with significant potential in drug discovery and materials science. This guide has provided a detailed technical overview, with a particular emphasis on 5-chloro-1H-indole-2,3-dione (5-chloroisatin). Its versatile synthesis, reactive chemical nature, and the broad spectrum of biological activities exhibited by its derivatives make it a compound of immense interest to the scientific community. As research continues to uncover the therapeutic potential of these and other C8H6ClNO2 isomers, a thorough understanding of their chemistry, as outlined in this guide, will be indispensable for the development of novel and effective chemical entities.

References

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  • a) Mass spectra of N -chloro-5-methylisatin ( 1a ); b) Proposal of fragmentation for the molecular ion of ( 1a ).. ResearchGate. [Link]

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  • Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. ResearchGate. [Link]

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  • (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. [Link]

  • 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem. [Link]

  • 5-Chloroisatin, 98% 17630-76-1. Ottokemi. [Link]

  • 6-Chloro-1H-indole-2,3-dione. Amerigo Scientific. [Link]

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  • (PDF) 4-Chloro-1H-indole-2,3-dione. ResearchGate. [Link]

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  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

  • 2-chloro-5-nitrocinnamic acid (C9H6ClNO4). PubChemLite. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. ResearchGate. [Link]

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A Technical Guide to the Discovery and History of Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic methodologies of nitrostyrene derivatives. Formally known as β-nitrostyrenes, these compounds are pivotal chemical intermediates in organic synthesis.[1] Their significance is rooted in the unique reactivity conferred by the electron-withdrawing nitro group conjugated with a styrenyl system, making them versatile precursors for a wide range of pharmaceuticals, fine chemicals, and materials.[1][2] This document details the seminal reactions that defined their synthesis, chronicles key scientific contributions, presents comparative data on synthetic methods, and offers detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Emergence of a Versatile Scaffold

Nitrostyrene derivatives are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene double bond. This arrangement results in a highly polarized carbon-carbon double bond, making the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility, establishing them as powerful Michael acceptors and dienophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4][5]

The applications of nitrostyrenes are extensive, serving as key building blocks for:

  • Pharmaceuticals: They are precursors to a vast number of biologically active molecules, including substituted phenethylamines and amphetamines, as well as compounds with anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][6][7]

  • Fine Chemicals: Their reactivity is harnessed in the synthesis of complex heterocyclic compounds like pyrroles and indoles, which are core structures in many drugs and natural products.[2][4][6]

  • Materials Science: Nitrostyrene derivatives are used in polymerization studies and in the creation of specialized dyes and slimicides.[2][8]

This guide will trace the historical path from their initial discovery to the sophisticated synthetic strategies employed today, providing both the theoretical background and practical insights necessary for their application in modern research.

Early Discovery and the Henry Reaction

The history of nitrostyrene synthesis is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The most crucial of these is the Henry reaction , or nitroaldol reaction, discovered in 1895 by the Belgian chemist Louis Henry.[9] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[9]

The synthesis of β-nitrostyrene itself via the Henry reaction typically involves two key steps:

  • Nitroaldol Addition: A base removes an acidic α-proton from a nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde).

  • Dehydration: The resulting β-nitro alcohol intermediate is subsequently dehydrated, often under acidic conditions or with heat, to yield the final β-nitrostyrene product.[10]

This classical method, a condensation between an aromatic aldehyde and a nitroalkane, remains one of the most common and direct routes to nitrostyrene derivatives.[11][12][13]

The Mechanism of the Henry Reaction for Nitrostyrene Synthesis

The causality behind the Henry reaction lies in the acidity of the α-hydrogens of nitroalkanes and the electrophilicity of the carbonyl carbon. The subsequent dehydration is driven by the formation of a highly stable, conjugated π-system.

Caption: General mechanism for the synthesis of nitrostyrene derivatives via the Henry reaction.

Evolution of Synthetic Methodologies

While the fundamental Henry reaction remains a staple, significant research has been dedicated to optimizing conditions, improving yields, and developing greener synthetic routes.

Catalysts and Promoters

The choice of base or catalyst is critical. A multitude of promoters have been developed, including acids, bases, and ammonium salts.[13]

  • Classical Conditions: Ammonium acetate in refluxing acetic acid is a widely used method.[12][13] The ammonium acetate acts as a weak base to catalyze the condensation.

  • Primary Amines: In the presence of acetic acid, primary amines like benzylamine can be used to drive the reaction, often at temperatures between 70-80°C, providing high yields.[14]

  • Ionic Liquids: More recently, ionic liquids have been explored as environmentally benign media that can also play a dual role as solvent and catalyst.[15][16]

Modern and Greener Approaches

Conventional methods often require prolonged heating and a large excess of the nitroalkane, which can lead to side reactions like polymerization.[12][13] This has spurred the development of more efficient techniques.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, simplify work-up procedures, and increase product yields compared to conventional heating.[12]

  • Ultrasound Promotion: Sonication has been found to assist the condensation reaction under mild, room temperature conditions, leading to rapid, clean reactions with excellent yields and avoiding the formation of resinous side products.[13]

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on factors like substrate reactivity, desired scale, and available equipment. Electron-withdrawing groups on the aromatic aldehyde generally lead to better yields, while electron-donating groups can slow the reaction.[17]

MethodTypical ConditionsAdvantagesDisadvantages
Conventional Heating Aldehyde, nitroalkane, ammonium acetate, acetic acid, reflux (100°C), 6-36 h.[12][13]Simple setup, well-established.Long reaction times, potential for side products, high energy consumption.[12][13]
Primary Amine Catalysis Aldehyde, nitroalkane, benzylamine, acetic acid, 70-80°C, ~3 h.[14]High yields, industrially safe temperature range.[14]Requires careful temperature control.
Microwave-Assisted Aldehyde, nitroalkane, ammonium acetate, 150°C, 5 min.[12]Extremely fast, high yields, reduced solvent volume.[12]Requires specialized microwave reactor.
Ultrasound-Promoted Aldehyde, nitroalkane, ammonium acetate, room temp, 3 h.[13]Mild conditions, high yields, clean reaction, low energy.[13]Requires an ultrasonic bath/probe.

Discovery of Biological Activity and Applications in Drug Development

The true value of nitrostyrene derivatives was unlocked with the discovery of their diverse and potent biological activities. Their electrophilic nature allows them to act as Michael acceptors, readily reacting with biological nucleophiles like the thiol groups of cysteine residues in proteins. This reactivity is central to their mechanism of action in many biological systems.[3]

Nitrostyrene derivatives have demonstrated a wide spectrum of pharmacological effects:

  • Anticancer Activity: They can suppress cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including colorectal cancer.[3][7] Some derivatives trigger cell death through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[7]

  • Antibacterial and Antifungal Activity: Many nitrostyrene derivatives exhibit significant activity against pathogenic bacteria and fungi, including drug-resistant strains like MRSA.[3][6][18] The addition of a β-methyl group has been shown to enhance antibacterial activity in some cases.[3][18]

  • Antiplatelet Activity: Certain derivatives have been identified as potent tyrosine kinase inhibitors, which are key enzymes in regulating platelet aggregation.[19] This suggests their potential as a new class of antiplatelet agents for preventing thrombosis.[19]

  • Anti-inflammatory and Other Activities: The portfolio of biological effects also includes anti-inflammatory, antileishmanial, and enzyme inhibitory activities.[2][3]

Mechanism of Action: Michael Addition with Biological Nucleophiles

The core mechanism for the bioactivity of many nitrostyrene derivatives is their ability to covalently modify proteins via a Michael-type addition reaction. Nucleophilic residues, such as cysteine or histidine in an enzyme's active site, can attack the electrophilic β-carbon of the nitrostyrene.

Caption: Covalent modification of a protein via Michael addition.

Experimental Protocols

To ensure the trustworthiness and reproducibility of synthetic procedures, detailed, step-by-step protocols are essential. The following sections describe a conventional and a microwave-assisted method for synthesizing a nitrostyrene derivative.

Protocol 1: Conventional Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

This protocol is adapted from a standard laboratory procedure using conventional heating.[12]

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Nitromethane

  • Ammonium acetate

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate with oil bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.90 g (12.5 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane.

  • Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.

  • Attach a reflux condenser and place the flask in an oil bath on a hot plate with magnetic stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After 6 hours, remove the flask from the heat and allow it to cool to room temperature.

  • The product will precipitate upon cooling. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain bright yellow crystals of 4-hydroxy-3-methoxy-β-nitrostyrene.

  • Characterize the product using techniques such as melting point, IR, and NMR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

This protocol demonstrates the significant reduction in reaction time achieved with microwave assistance.[12]

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Nitromethane

  • Ammonium acetate

  • 2–5 mL microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a 2–5 mL microwave vial, combine 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde, 2.5 mL of nitromethane, and 0.06 g (0.8 mmol) of ammonium acetate.

  • Seal the vial and place it into the microwave reactor.

  • Set the reaction parameters: temperature at 150 °C, hold time of 5 minutes.

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess nitromethane using a rotary evaporator.

  • The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield the final product.

  • Characterize the product to confirm its identity and purity.

Synthesis and Purification Workflow

The general workflow for synthesizing and isolating nitrostyrene derivatives involves several key stages, from reaction setup to final characterization.

Workflow Figure 3: General Laboratory Workflow for Nitrostyrene Synthesis A 1. Reagent Preparation (Aldehyde, Nitroalkane, Catalyst) B 2. Reaction Setup (Conventional or Microwave) A->B C 3. Reaction Monitoring (e.g., TLC) B->C D 4. Work-up (Cooling, Precipitation) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS, M.P.) F->G H Pure Nitrostyrene Derivative G->H

Caption: A typical workflow for the synthesis and purification of nitrostyrene derivatives.

Conclusion and Future Outlook

From their initial synthesis through the classic Henry reaction to their current status as privileged scaffolds in medicinal chemistry, nitrostyrene derivatives have had a rich and impactful history.[1] The evolution of their synthesis towards faster, cleaner, and more efficient methods like microwave and ultrasound-assisted reactions has broadened their accessibility and application.[12][13]

The potent and varied biological activities of these compounds, particularly in the realms of oncology and infectious diseases, ensure that they will remain an area of intense research.[3][7] Future work will likely focus on the design of novel derivatives with enhanced selectivity and reduced toxicity, the elucidation of new biological targets, and the development of even more sustainable synthetic methodologies. The journey of nitrostyrene derivatives is a compelling example of how fundamental discoveries in organic chemistry continue to drive innovation in drug development and materials science.

References

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. Available at: [Link]

  • ChemistrySelect. (2024). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. Wiley Online Library. Available at: [Link]

  • ResearchGate. (2014). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Available at: [Link]

  • Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Rhodium.ws. Available at: [Link]

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  • Jayakumar, S., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology, 74(4), 543-553. Available at: [Link]

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  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Available at: [Link]

  • Lin, Y. C., et al. (2021). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Cell Death & Disease, 12(1), 1-15. Available at: [Link]

  • Royal Society of Chemistry. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Publishing. Available at: [Link]

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1-(4-Chlorophenyl)-2-nitroethene literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Halogenated Nitroalkene

This compound, also commonly referred to as 4-chloro-β-nitrostyrene, is a crystalline organic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1][2] Its structure is characterized by a para-substituted chlorophenyl ring conjugated with a nitro-activated double bond. This specific arrangement of functional groups—an electron-withdrawing nitro group and a reactive alkene—renders the molecule susceptible to a wide array of chemical transformations, making it a cornerstone building block for the synthesis of diverse molecular scaffolds.[3]

The significance of this compound extends from its utility in fundamental synthetic chemistry to its role as a key precursor in the development of pharmaceuticals and other biologically active compounds.[4][5] Its reactivity profile allows for the facile introduction of nitrogen-containing moieties and the construction of complex carbon skeletons. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on its practical utility for researchers in organic chemistry and drug discovery.

PropertyValueReference
CAS Number 706-07-0[1]
Molecular Formula C₈H₆ClNO₂[6]
Molecular Weight 183.59 g/mol [1][6]
Appearance Light yellow to yellow solid[7]
Melting Point 111-116 °C[6][7]
Boiling Point 299.0 °C (Predicted)[7]
Density 1.324 g/cm³ (Predicted)[7]
SMILES C1=CC(=CC=C1/C=C/[O-])Cl[1]

Synthesis and Characterization: The Henry-Knoevenagel Condensation

The most prevalent and efficient method for synthesizing this compound and its structural analogues is the Henry-Knoevenagel condensation reaction.[2][8] This reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with a nitroalkane (typically nitromethane), which proceeds through a nitroaldol addition intermediate followed by dehydration to yield the final β-nitrostyrene product.[2] The choice of catalyst and reaction conditions can significantly impact reaction times and yields.

Henry_Knoevenagel_Condensation reactant1 4-Chlorobenzaldehyde intermediate Nitroaldol Intermediate reactant1->intermediate + Nitromethane reactant2 Nitromethane reactant2->intermediate catalyst Base Catalyst (e.g., Ammonium Acetate) catalyst->intermediate product This compound intermediate->product - H₂O (Dehydration) water H₂O Reactivity_Hub main This compound reduction Reduction main->reduction michael Michael Addition (Conjugate Addition) main->michael cycloaddition [4+2] Cycloaddition (Diels-Alder) main->cycloaddition cross_coupling Denitrative Cross-Coupling main->cross_coupling amine 2-(4-Chlorophenyl)ethanamine reduction->amine e.g., LiAlH₄ adduct Functionalized Adducts michael->adduct + Nucleophile cyclic Cyclic Systems cycloaddition->cyclic + Diene alkene Disubstituted Alkenes (e.g., Chalcones) cross_coupling->alkene + Coupling Partner

Caption: Key reaction pathways of this compound.

Reduction to Phenethylamines

One of the most significant applications of β-nitrostyrenes is their reduction to the corresponding phenethylamines, a scaffold present in numerous psychoactive compounds and pharmaceuticals. [4][9]The reduction of this compound yields 2-(4-Chlorophenyl)ethanamine, a valuable synthetic intermediate. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. [4]

Experimental Protocol 2: Reduction with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents by trained personnel.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The amine can be purified by distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Michael Addition and Cycloaddition Reactions

As a potent Michael acceptor, this compound readily reacts with a wide range of soft nucleophiles, such as thiols, enamines, and carbanions, in a conjugate addition fashion. [10]This reactivity is fundamental for carbon-carbon and carbon-heteroatom bond formation. Furthermore, its electron-deficient double bond makes it an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions with conjugated dienes, providing access to complex cyclic and bicyclic systems. [10]

Denitrative Cross-Coupling

More recently, β-nitrostyrenes have emerged as exceptional partners in denitrative cross-coupling reactions. [3]In these transformations, the nitro group acts as a leaving group and is replaced by various organic fragments. This powerful strategy provides alternative and stereoselective access to a broad range of functionalized alkenes, such as chalcones, stilbenes, and other conjugated systems, which are otherwise challenging to synthesize. [3]

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its role as a precursor to biologically active molecules. The nitro group is considered an effective scaffold in the synthesis of new bioactive compounds, and it can influence the electronic properties and polarity of molecules, favoring interactions with biological targets. [5][11]

Precursor to Chalcone Analogues and Other Bioactive Scaffolds

Chalcones, which are α,β-unsaturated ketones with a 1,3-diarylprop-2-en-1-one core, share a common synthetic origin with β-nitrostyrenes from aromatic aldehydes. Many chalcone derivatives containing a 4-chlorophenyl moiety exhibit significant biological activities. [12]Research into these related structures provides valuable insights into the potential of scaffolds derived from this compound.

Compound Class / DerivativeReported Biological ActivityReference(s)
Nitro-containing Compounds Antimicrobial, Antineoplastic, Antiparasitic[5][11]
Chlorophenyl Chalcones Anti-inflammatory, Anticancer, Antioxidant[13][14][15]
Chlorophenyl Derivatives Antifungal against phytopathogenic fungi[16]
Thiophene Derivatives Broad-spectrum antibacterial[17][18][19]

The presence of the chloro- and nitro- functional groups is often associated with enhanced biological activity. Halogenated nitroaromatic compounds have demonstrated potent activity against various microorganisms, including bacteria and fungi. [5][17]For instance, certain nitrothiophenes with displaceable halogens are thought to act via nucleophilic attack by intracellular thiols, disrupting cellular function. [18]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its straightforward and high-yielding synthesis via the Henry-Knoevenagel reaction makes it readily accessible. The compound's rich and predictable reactivity, centered on its activated double bond and the versatile nitro group, allows for its conversion into a vast array of valuable products, including amines, functionalized alkanes, complex cyclic systems, and substituted alkenes.

For researchers in drug discovery, this compound serves as a gateway to libraries of chlorophenyl-containing scaffolds with potential therapeutic applications, from antimicrobial to anti-inflammatory and anticancer agents. Future research will likely continue to expand its utility in novel synthetic methodologies, such as asymmetric catalysis and advanced cross-coupling reactions, further cementing the role of this compound as an indispensable tool in the synthetic chemist's arsenal.

References

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  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Bahrami, K., & Farrokhi, A. (2023). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 21(10), 2065-2086. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof.
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

  • Nakano, H., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 26(16), 4945. Available at: [Link]

  • ResearchGate. (2023). Research Progress on Reactions Involving β -Nitrostyrene. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(9), 1061. Available at: [Link]

  • Lopez, M., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 57(11), 4834-4841. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone. Retrieved from [Link]

  • UNEC JEAS. (2023). Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene. Retrieved from [Link]

  • ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl)-2-(2,2-dibromo-1-(3-nitrophenyl)vinyl)diazene. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Liu, Y., et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 12(10), 1729-1740. Available at: [Link]

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  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Wang, Y., et al. (2021). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cancer Cell International, 21(1), 1-14. Available at: [Link]

  • Royal Society of Chemistry. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • Ebetino, F. H., et al. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(13), 2605-2612. Available at: [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and Docking Characterization of a 4‐(4‐Chlorophenyl) Chromene–1,4‐Dioxane Co‐Crystal. Retrieved from [Link]

  • PubChem. (n.d.). (E)-1-(4-chlorophenyl)-3-[[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]but-2-en-1-one. Retrieved from [Link]

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  • MDPI. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the growth and characterization of (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosyl hydrazine crystals for optical limiting applications. Retrieved from [Link]

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The Core Reactivity Profile of 1-(4-Chlorophenyl)-2-nitroethene: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chlorophenyl)-2-nitroethene, a prominent member of the β-nitrostyrene family, stands as a versatile and highly reactive building block in modern organic synthesis. The potent electron-withdrawing nature of the nitro group, in conjugation with the phenyl ring, renders the carbon-carbon double bond exceptionally electrophilic. This inherent electronic bias dictates its primary reactivity, making it a superb substrate for a wide array of synthetic transformations. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound, with a focus on its utility in carbon-carbon and carbon-heteroatom bond formation. Key reaction classes, including Michael additions, cycloaddition reactions, and reductions of the nitro group, are discussed in detail. Mechanistic insights, field-proven experimental protocols, and the strategic application of this reagent in the synthesis of complex molecular architectures of interest to researchers, scientists, and drug development professionals are presented.

Introduction: The Synthetic Potential of a Polarized Alkene

This compound (also known as 4-chloro-β-nitrostyrene) is a crystalline solid characterized by the molecular formula C₈H₆ClNO₂[1]. Its structure features a nitro-substituted vinyl group attached to a 4-chlorophenyl ring. This substitution pattern is critical to its reactivity. The strong resonance and inductive effects of the nitro group create a significant electron deficiency at the β-carbon of the alkene, making it a prime target for nucleophilic attack. This pronounced electrophilicity is the cornerstone of its synthetic utility, enabling chemists to forge new bonds with a high degree of predictability and control.

The versatility of conjugated nitroalkenes like this compound is well-documented, providing synthetic routes to valuable intermediates such as nitroalkanes, amines, ketones, oximes, and a diverse range of heterocyclic systems[2][3][4]. The presence of the 4-chloro substituent on the phenyl ring offers an additional vector for chemical modification, for instance, through cross-coupling reactions, further expanding its synthetic potential.

This guide will systematically dissect the core reactivity profile of this important synthetic precursor.

Synthesis of this compound: The Henry Reaction

The most common and efficient method for the synthesis of this compound is the Henry (or nitroaldol) reaction[5][6][7]. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane.

The reaction proceeds through the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to afford the final conjugated nitroalkene product, this compound[5][7].

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Nitromethane CH₃NO₂ Nitronate ⁻CH₂NO₂ Nitromethane->Nitronate + Base - HB⁺ Base Base Alkoxide 4-Cl-Ph-CH(O⁻)-CH₂NO₂ Aldehyde 4-Cl-Ph-CHO Nitro_Alcohol 4-Cl-Ph-CH(OH)-CH₂NO₂ Nitronate_ref ⁻CH₂NO₂ Nitronate_ref->Alkoxide + 4-Cl-Ph-CHO Product This compound Nitro_Alcohol->Product - H₂O Alkoxide_ref 4-Cl-Ph-CH(O⁻)-CH₂NO₂ Alkoxide_ref->Nitro_Alcohol + HB⁺

Caption: The Henry reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from general procedures for the synthesis of β-nitrostyrenes[8][9].

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate or a suitable amine base (e.g., triethylamine)

  • Glacial acetic acid or methanol as solvent

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in the chosen solvent (e.g., glacial acetic acid).

  • Add nitromethane (1.5-2 equivalents) to the solution.

  • Add the base catalyst, such as ammonium acetate (0.5 equivalents), to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration and wash it with cold water, followed by a cold non-polar solvent like hexane, to remove unreacted aldehyde.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow solid.

Reactant Molar Eq. Purity Notes
4-Chlorobenzaldehyde1.0>98%Starting material.
Nitromethane1.5 - 2.0>95%Acts as both reactant and sometimes co-solvent.
Ammonium Acetate0.5ReagentCatalyst.
Glacial Acetic Acid-SolventA common solvent for this condensation.
Expected Yield --Typically high, often >80%.

Core Reactivity: A Tale of Electrophilicity

The reactivity of this compound is dominated by its nature as a potent Michael acceptor and a reactive partner in cycloaddition reactions.

Michael Addition: The Conjugate Addition Workhorse

The Michael addition, or conjugate 1,4-addition, is arguably the most characteristic reaction of this compound[10][11][12]. A wide variety of nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Michael_Addition Substrate This compound Intermediate Nitronate Intermediate Substrate->Intermediate Resonance Stabilization Nucleophile Nu⁻ Nucleophile->Substrate 1,4-Addition Product Adduct Product Intermediate->Product Protonation Reduction_Workflow Starting_Material 1-(4-Chlorophenyl)-2-nitroethane (from Michael Addition) Product 2-(4-Chlorophenyl)ethan-1-amine Starting_Material->Product + Reducing Agent Reducing_Agent [H]

Sources

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-nitroethene and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-2-nitroethene, a prominent member of the nitrostyrene class, stands as a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its emerging applications, particularly in the context of drug discovery, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this pivotal chemical entity.

Nomenclature and Physicochemical Properties

Precise identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by a variety of synonyms, a selection of which are presented below.

Synonyms and Identifiers

A comprehensive list of alternative names and identifiers for this compound is provided in Table 1. These are crucial for exhaustive literature and database searches.

Identifier Type Identifier
IUPAC Name 1-chloro-4-(2-nitroethenyl)benzene
Common Synonyms p-Chloro-β-nitrostyrene, 4-Chloro-β-nitrostyrene, trans-4-Chloro-β-nitrostyrene, 1-Chloro-4-(2-nitrovinyl)benzene, 1-Nitro-2-(4-chlorophenyl)ethylene, Benzene, 1-chloro-4-(2-nitroethenyl)-
CAS Number 706-07-0
Molecular Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
InChI Key GLJATYFHELDGEA-AATRIKPKSA-N
Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 2, providing essential information for its handling, storage, and application in experimental settings.

Property Value Source
Appearance Light yellow to yellow solid[1]
Melting Point 112-116 °C[1]
Boiling Point 299.0 ± 15.0 °C (Predicted)[1]
Density 1.324 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, Sealed in Dry[1]
Spectral Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While a complete, unified dataset is not available in a single source, representative data can be compiled from various studies on this and structurally similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the chlorophenyl ring, and signals in the vinylic region (around 7.5-8.5 ppm) for the two protons of the nitroethene group. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the vinylic carbons, and the carbon bearing the nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C=C double bond of the alkene (around 1620-1680 cm⁻¹), and C-Cl stretching (around 1090-1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (183.59), along with characteristic fragmentation patterns.[2]

Synthesis and Reactivity

The primary and most efficient route for the synthesis of this compound is the Henry-Knoevenagel condensation reaction.

The Henry-Knoevenagel Condensation: A Powerful C-C Bond Forming Reaction

This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-chlorobenzaldehyde, with a nitroalkane, typically nitromethane. The reaction proceeds through a nitroaldol addition followed by dehydration to yield the β-nitrostyrene product.[3]

The general mechanism involves the deprotonation of nitromethane by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting nitroalkoxide is protonated to give a nitroaldol intermediate, which subsequently undergoes dehydration, often acid-catalyzed, to afford the final product, this compound.

Henry_Knoevenagel_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Nitroaldol Adduct Nitroaldol Adduct 4-Chlorobenzaldehyde->Nitroaldol Adduct + Nitromethane (Base Catalyst) Nitromethane Nitromethane This compound This compound Nitroaldol Adduct->this compound - H₂O (Dehydration)

Figure 1: General workflow of the Henry-Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Henry-Knoevenagel reaction and should be optimized for specific laboratory conditions.

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate (or another suitable base like an amine)

  • Glacial acetic acid (optional, for dehydration)

  • Ethanol or Methanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethanol.

  • Addition of Reagents: Add nitromethane (1.5-2 equivalents) to the solution, followed by the addition of a catalytic amount of a base, such as ammonium acetate (0.2-0.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization.[4][5] A common solvent system for the recrystallization of nitrostyrenes is ethanol or a mixture of ethanol and water.[6] Dissolve the crude solid in a minimum amount of hot ethanol. If the product does not crystallize upon cooling, add water dropwise to the hot solution until turbidity is observed, then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound as a yellow crystalline solid.

Applications in Research and Drug Development

The electrophilic nature of the β-carbon in the nitroethene moiety makes this compound a valuable Michael acceptor and a versatile precursor for a variety of biologically active molecules.

Precursor to Phenethylamines

One of the most significant applications of nitrostyrenes is their role as precursors to phenethylamines, a class of compounds with diverse pharmacological activities. The nitro group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Antimicrobial and Anticancer Potential

Derivatives of β-nitrostyrene have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[1][7] The proposed mechanism of action involves the nucleophilic addition of thiol groups from microbial enzymes to the activated double bond of the nitrostyrene, leading to enzyme inactivation.[8]

Furthermore, several nitrostyrene derivatives have been investigated for their anticancer properties.[9] One of the key mechanisms of action is the inhibition of tubulin polymerization.[10][11][12] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cells.[13] The 4-chlorophenyl substituent can enhance the lipophilicity and cell permeability of the molecule, potentially contributing to its biological activity.

Anticancer_Mechanism cluster_compound Compound cluster_cellular_target Cellular Target cluster_cellular_effect Cellular Effect cluster_outcome Outcome Nitrostyrene_Derivative This compound Derivative Tubulin Tubulin Nitrostyrene_Derivative->Tubulin Binds to Tubulin Inhibition_of_Polymerization Inhibition of Tubulin Polymerization Tubulin->Inhibition_of_Polymerization Microtubule_Disruption Microtubule Disruption Inhibition_of_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Figure 2: Hypothesized mechanism of anticancer activity for nitrostyrene derivatives involving tubulin polymerization inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and highly reactive compound with a growing portfolio of applications in medicinal chemistry. Its role as a key intermediate in the synthesis of phenethylamines and its potential as a lead scaffold for the development of novel antimicrobial and anticancer agents make it a compound of significant interest to the scientific community. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in this exciting area of chemical science.

References

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Health and Safety Information for 1-(4-Chlorophenyl)-2-nitroethene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-nitroethene, also known as 4-chloro-β-nitrostyrene, is a nitroalkene derivative.[1] Compounds in this class are recognized for their utility as intermediates in organic synthesis and for their diverse biological activities.[1][2] Their reactivity, largely driven by the electron-withdrawing nitro group which activates the alkene for Michael additions, makes them valuable precursors for pharmaceuticals and other specialty chemicals.[1][3][4] However, this same reactivity is the foundation of their potential health hazards. This guide provides a comprehensive overview of the health and safety information for this compound, designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in a robust safety assessment.

PropertyValueReference
CAS Number 706-07-0[5]
Molecular Formula C₈H₆ClNO₂[5]
Molecular Weight 183.59 g/mol [5]
Appearance Yellow crystalline solid[6]
Melting Point 111-116 °C[5][7]
Boiling Point 299.0 °C at 760 mmHg (Predicted)[5][7]
Density 1.3 g/cm³ (Predicted)[5]

Hazard Identification and Toxicology

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are acute toxicity if swallowed and the potential to cause respiratory sensitization.[5]

GHS Classification
  • Pictograms:

  • Signal Word: Danger[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

  • Precautionary Statements: [5]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P284: [In case of inadequate ventilation] wear respiratory protection.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P342+P316: If experiencing respiratory symptoms: Get emergency medical help immediately.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

While specific toxicological data for this compound is limited, the broader class of β-nitrostyrenes has been studied for various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2] The mechanism for both the desired biological activity and the potential toxicity is rooted in the compound's function as a Michael acceptor.[3][6] This allows it to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, potentially disrupting their function.[3][6] This reactivity underscores the need for cautious handling to prevent unintended biological interactions.

Exposure Controls and Personal Protection

Given the hazards, stringent control measures are necessary to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before use and change them frequently, especially if contact is suspected.[8]

  • Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, a suitable respirator must be used.[5][8]

Handling, Storage, and Disposal

Safe Handling Procedures
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and engineering controls are in place.

  • Weighing and Transfer: Conduct all transfers of the solid compound within a fume hood to minimize the generation of airborne dust.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

  • Reaction Quenching: Nitroalkenes can be reactive. Ensure that any unreacted material is properly quenched before workup. A common method for reducing nitroalkenes is with sodium borohydride, though specific reaction conditions may vary.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Protect from direct sunlight.[8]

Waste Disposal
  • All waste containing this compound must be treated as hazardous waste.[5]

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not allow the product to enter drains or waterways.[8]

First Aid and Emergency Procedures

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (e.g., coughing, wheezing, shortness of breath) occur, get emergency medical help immediately.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8][11]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce irritant fumes and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust and vapors. Ensure adequate ventilation.[8]

  • Cleanup: Carefully sweep up or scoop up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Diagrams and Visualizations

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and safety checks for handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review_SDS Review SDS & Plan Experiment Prep_Work_Area Prepare & Inspect Fume Hood Review_SDS->Prep_Work_Area Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer Solid in Fume Hood Don_PPE->Weigh_Transfer Dissolve Prepare Solution Weigh_Transfer->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction & Verify (e.g., TLC, LC-MS) React->Quench Waste Segregate Hazardous Waste Quench->Waste Decontaminate Decontaminate Glassware & Work Surfaces Waste->Decontaminate Remove_PPE Remove & Dispose of PPE Decontaminate->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash G Exposure Exposure Event? Route Route of Exposure? Exposure->Route Inhalation Move to Fresh Air. If symptoms persist, seek IMMEDIATE medical help. Route->Inhalation Inhalation Skin Wash with soap & water. Remove contaminated clothing. Seek medical attention if irritation occurs. Route->Skin Skin Contact Eyes Flush with water for 15 mins. Remove contact lenses. Seek medical attention. Route->Eyes Eye Contact Ingestion Rinse mouth. DO NOT induce vomiting. Seek IMMEDIATE medical help. Route->Ingestion Ingestion

Caption: A decision tree for first aid response to an exposure event.

References

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Methodological & Application

Application Notes & Protocols: 1-(4-Chlorophenyl)-2-nitroethene as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Utility of the Michael Addition

The Michael addition, a cornerstone of carbon-carbon bond formation, represents the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1][2][3] Its power lies in the ability to form new bonds at the β-position of an activated alkene, a transformation that is both reliable and versatile. Within the diverse family of "Michael acceptors," α,β-unsaturated nitroalkenes, such as 1-(4-chlorophenyl)-2-nitroethene, have emerged as exceptionally potent electrophiles. The strong electron-withdrawing nature of the nitro group renders the β-carbon highly susceptible to nucleophilic attack, driving reactions to completion under mild conditions.[4] This guide provides an in-depth exploration of this compound, offering mechanistic insights and practical protocols for its application in modern organic synthesis.

The Michael Acceptor: Understanding this compound

This compound is a crystalline solid with a melting point of 112-116 °C.[5] Its structure features a nitro group conjugated with a styrenic double bond, which is further substituted with a para-chlorinated phenyl ring. This specific combination of functional groups dictates its reactivity:

  • High Electrophilicity : The nitro group is one of the most powerful electron-withdrawing groups, polarizing the molecule and creating a significant partial positive charge on the β-carbon.[4] This makes it a highly reactive Michael acceptor.

  • Versatile Handle for Further Transformation : The nitro group in the resulting Michael adduct is not merely a spectator. It is a versatile functional group that can be transformed into a variety of other functionalities, most notably amines (via reduction), which are precursors to valuable γ-amino acids and heterocyclic compounds.[6][7][8] It can also be converted to carbonyl groups via the Nef reaction.[6]

  • Modulation by the Phenyl Ring : The 4-chlorophenyl group provides steric bulk and electronic modulation. The chlorine atom is an electron-withdrawing group, which can further enhance the electrophilicity of the β-carbon.

The general mechanism for the Michael addition involving this compound is a classic conjugate addition pathway.

Caption: General Mechanism of Michael Addition to this compound.

Applications with Carbon Nucleophiles: Building Complexity

The formation of new C-C bonds is central to organic synthesis, and this compound readily reacts with a wide array of carbon-based nucleophiles (Michael donors).

Addition of Enolates (from Aldehydes and Ketones)

Aldehydes and ketones serve as excellent precursors for nucleophilic enolates or enamines. The asymmetric Michael addition of these carbonyl compounds to nitroalkenes has been a focal point of research, particularly in the field of organocatalysis.[7][9][10] Chiral secondary amines, such as proline and its derivatives, catalyze these reactions by forming a transient enamine, which then attacks the nitroalkene with high stereocontrol.[7][11]

Causality in Experimental Design: The choice of catalyst is paramount. Chiral primary and secondary amines are often used, with the reaction proceeding through an enamine intermediate.[7] The stereochemical outcome is dictated by the catalyst's ability to shield one face of the enamine, directing the incoming nitroalkene to the opposite face. Additives like carboxylic acids can act as co-catalysts, facilitating proton transfer in the catalytic cycle.[8][12]

Protocol: Asymmetric Michael Addition of Cyclohexanone

This protocol is representative of an organocatalyzed Michael addition to a substituted nitrostyrene.

  • Reagents & Setup :

    • This compound (1.0 mmol, 183.6 mg)

    • Cyclohexanone (2.0 mmol, 208 µL)

    • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea catalyst (0.1 mmol, 10 mol%)[9]

    • 4-Nitrophenol (0.2 mmol, 27.8 mg)

    • Water (2.0 mL)

    • A 10 mL round-bottom flask with a magnetic stir bar.

  • Procedure :

    • To the flask, add this compound, the thiourea catalyst, and 4-nitrophenol.

    • Add water, followed by cyclohexanone.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 24-48 hours), extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the γ-nitroketone adduct.

  • Self-Validation : The product's structure can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (dr) and enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC). High yields (88-99%) and high enantioselectivity (76-99% ee) are expected for such reactions.[9]

Reactant CombinationCatalyst SystemTypical YieldTypical eeReference
Cyclohexanone + NitroalkeneDPEN-Thiourea88-99%76-99% (syn)[9]
Aldehydes + NitroalkeneProlinol Silyl EtherHigh96-99%[12]
Malonates + NitroalkeneChiral Ni(II) ComplexGoodHigh[13]

Applications with Heteroatom Nucleophiles

The high electrophilicity of this compound also allows for efficient reactions with heteroatom nucleophiles, leading to the formation of C-N and C-S bonds.

Aza-Michael Addition: The Indole Case Study

Indoles are important heterocyclic motifs found in numerous natural products and pharmaceuticals. The Michael addition of indoles to nitroalkenes occurs regioselectively at the electron-rich C3 position.[14][15] This reaction provides a direct route to 3-substituted indole derivatives, which are valuable synthetic intermediates.

Causality in Experimental Design: The reaction can be catalyzed by various Lewis acids or Brønsted acids.[15] Catalysts like molecular iodine or tetrabutylammonium hydrogen sulfate (TBAHS) in water have been shown to be effective, offering mild and environmentally benign conditions.[14][15] The catalyst activates the nitroalkene, making it more susceptible to attack by the indole nucleophile.

Indole_Addition_Workflow cluster_workflow Workflow: Synthesis of 3-Substituted Indole A 1. Combine Reactants Indole 1-(4-Cl-Ph)-2-nitroethene Catalyst (e.g., I₂) B 2. Add Solvent (e.g., Ether) A->B C 3. Reaction Stir at Room Temp. B->C D 4. Work-up Quench with Na₂S₂O₃ Extract with Ethyl Acetate C->D E 5. Purification Column Chromatography D->E F Final Product 3-[1-(4-Chlorophenyl)-2-nitroethyl]-1H-indole E->F Synthetic_Utility cluster_utility Synthetic Transformation of Michael Adduct Start 1-(4-Cl-Ph)-2-nitroethene + Nucleophile Michael_Adduct γ-Nitro Adduct Start->Michael_Adduct Michael Addition Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Michael_Adduct->Reduction Amine γ-Amino Compound Reduction->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Product Heterocyclic Products (e.g., Pyrrolizidines, γ-Lactams) Cyclization->Product

Sources

Application Notes and Protocols: 1-(4-Chlorophenyl)-2-nitroethene as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Chlorophenyl)-2-nitroethene

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a derivative of β-nitrostyrene, stands out as a preeminent building block for heterocyclic chemistry. Its value is rooted in a powerful combination of electronic features: an electron-deficient carbon-carbon double bond and a versatile nitro group.[1][2]

The molecule's reactivity is dominated by the strong electron-withdrawing capacity of the nitro (-NO₂) and chlorophenyl groups, which renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This makes it an exceptional Michael acceptor, readily participating in conjugate addition reactions that form the cornerstone of many cyclization strategies.[3][4][5] Furthermore, the nitro group itself is not merely an activating group; it is a synthetic chameleon, capable of being transformed into a variety of other functional groups (e.g., amines) or participating directly in cyclization cascades, expanding its synthetic utility immensely.[2][6]

This guide provides an in-depth exploration of field-proven protocols for leveraging this compound to construct medicinally relevant heterocyclic cores, including pyrazoles, pyrroles, and isoxazoles. Each section elucidates the underlying mechanistic principles, offers detailed experimental procedures, and presents the necessary data for successful implementation in a research and development setting.

Part 1: Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[7] The reaction of β-nitrostyrenes with N-monosubstituted hydrazones provides a regioselective and efficient one-pot route to highly substituted pyrazoles.[8][9]

Mechanistic Rationale

The reaction proceeds through an initial Michael-type (conjugate) addition of the hydrazone to the electron-deficient alkene of this compound. This addition is typically base-catalyzed, enhancing the nucleophilicity of the hydrazone. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of nitrous acid (HNO₂) under the reaction conditions, which drives the final aromatization step to yield the stable pyrazole ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization A This compound (Michael Acceptor) C Intermediate Adduct A->C Base Catalyst B N-Methylhydrazone (Nucleophile) B->C D Intramolecular Cyclization C->D E Nitropyrazolidine Intermediate D->E F Final Pyrazole Product E->F Elimination of HNO₂

Caption: Workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-1H-pyrazole

This protocol is adapted from the established synthesis of trisubstituted pyrazoles from nitroolefins and hydrazones.[8]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde methylhydrazone (1.34 g, 10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: To this solution, add this compound (1.83 g, 10 mmol).

  • Base Addition: Add triethylamine (1.4 mL, 10 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash sequentially with 1M HCl (2 x 25 mL) and saturated sodium bicarbonate solution (25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure pyrazole product.

Data Summary
Starting MaterialReagentBaseSolventTypical Yield (%)
This compoundBenzaldehyde methylhydrazoneTriethylamineEthanol75-85

Part 2: Synthesis of Functionalized Pyrroles

The pyrrole motif is a cornerstone of biological chemistry, forming the core of hemes, chlorophylls, and vitamin B12.[10] Synthetic pyrrole derivatives are prevalent in materials science and pharmaceuticals, including the blockbuster drug atorvastatin.[11] A robust method for pyrrole synthesis involves the reaction of nitroalkenes with α-isocyanoacetate esters.[12]

Mechanistic Rationale

The synthesis is initiated by a base-mediated Michael addition of the carbanion, generated from the α-isocyanoacetate ester, to the β-carbon of this compound. The resulting adduct undergoes a rapid intramolecular cyclization where the nucleophilic carbon of the isocyano group attacks the nitro-bearing carbon. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.

G A This compound C Michael Adduct A->C B Ethyl Isocyanoacetate + Base (DBU) B->C Michael Addition D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrrole Product D->E Elimination & Tautomerization

Caption: General workflow for pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-3-nitro-1H-pyrrole-2-carboxylate

This protocol is based on the general method for synthesizing pyrroles from nitroalkenes.[12]

  • Initial Setup: To a solution of this compound (1.83 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL) under an inert nitrogen atmosphere, add ethyl isocyanoacetate (1.13 g, 10 mmol).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mL, 10 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 12 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrrole derivative.

Data Summary
Starting MaterialReagentBaseSolventTypical Yield (%)
This compoundEthyl IsocyanoacetateDBUTHF70-80

Part 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The isoxazole ring is another key heterocycle in drug discovery, valued for its ability to act as a bioisostere for amide or ester functionalities.[13] A common route to isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.[14] While direct cycloaddition to the nitroalkene is one pathway, a more versatile approach involves converting the nitroalkene into a suitable dipolarophile first. However, a direct condensation reaction with primary nitro compounds can also be employed.[15]

Mechanistic Rationale

One established pathway involves the base-catalyzed condensation of a primary nitro compound (like nitroethane, which acts as a nitrile oxide precursor) with a dipolarophile. In the context of using this compound, it can react with hydroxylamine to form an oxime, which is then oxidized in situ to the corresponding nitrile oxide. This highly reactive intermediate readily undergoes a [3+2] cycloaddition with an alkyne to furnish the isoxazole ring.

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition A Aldoxime B Nitrile Oxide (1,3-Dipole) A->B Oxidation (e.g., NCS/Base) D Cycloadduct B->D C Alkyne (Dipolarophile) C->D E Isoxazole Product D->E Aromatization

Sources

Reduction of 1-(4-Chlorophenyl)-2-nitroethene to synthesize amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-(4-Chlorophenyl)ethanamine via the Reduction of 1-(4-Chlorophenyl)-2-nitroethene

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of this compound to synthesize 2-(4-chlorophenyl)ethanamine. This transformation is a cornerstone reaction for accessing a critical phenethylamine building block utilized extensively in pharmaceutical and fine chemical synthesis.[1][2] We will explore multiple reductive strategies, including the use of potent metal hydrides like Lithium Aluminum Hydride (LiAlH₄), classic catalytic hydrogenation, and milder, operationally simpler methods such as Sodium Borohydride in conjunction with a copper catalyst, and iron in acidic media. Each section is designed to provide researchers and drug development professionals with not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of a Privileged Scaffold

2-(4-Chlorophenyl)ethanamine is a primary amine of significant interest in medicinal chemistry and organic synthesis.[2] Its structure, featuring a reactive amine and a functionalized aromatic ring, serves as a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The most common and cost-effective synthetic route to this amine involves the reduction of its corresponding α,β-unsaturated nitroalkene, this compound.[4] This precursor is readily prepared via a Henry condensation reaction.

The reduction of a nitrostyrene is a powerful transformation as it simultaneously reduces both the carbon-carbon double bond and the nitro group to form a saturated primary amine.[4][5] The choice of reducing agent is critical and depends on factors such as desired yield, functional group tolerance, scalability, safety considerations, and available laboratory equipment. This guide will compare and contrast several robust methods, providing the necessary details for informed methodological selection.

G SM This compound P 2-(4-Chlorophenyl)ethanamine SM->P Reduction of C=C and NO₂ R [Reducing Agent] R->SM

Caption: General reaction scheme for the reduction of this compound.

Methodologies and Experimental Protocols

This section delves into four distinct, validated methods for the target reduction. Each protocol is presented as a self-validating system, incorporating in-process monitoring and purification steps to ensure the integrity of the final product.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitroalkenes.[6][7] Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or THF) and an inert atmosphere (e.g., Nitrogen or Argon) to prevent violent quenching with moisture and atmospheric oxygen. The reaction is highly exothermic and requires careful temperature control. This method is often favored for its high yields and relatively short reaction times.[7] However, the hazardous nature of LiAlH₄ and its pyrophoric solid form require experienced handling and specialized laboratory precautions.[4]

Trustworthiness: The protocol's reliability is ensured by a carefully controlled addition of the substrate to the hydride slurry, followed by a meticulous quenching procedure to safely decompose excess LiAlH₄ and hydrolyze the resulting aluminum complexes. Progress is monitored by Thin Layer Chromatography (TLC), and the final product is isolated and purified as either the free base or a more stable hydrochloride salt.

Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel. The entire apparatus is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous diethyl ether (e.g., 250 mL for a 50 g scale reaction) is added to the flask, followed by the portion-wise, careful addition of Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.2-1.5 molar equivalents). The resulting slurry is stirred and cooled to 0°C in an ice bath.

  • Substrate Introduction: this compound (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl ether and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting material spot is no longer visible.

  • Work-up/Quenching (Fieser Method): The flask is cooled back to 0°C. The following are added sequentially and dropwise with vigorous stirring:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous sodium hydroxide.

    • '3X' mL of water. This procedure results in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Isolation: The slurry is stirred at room temperature for 30 minutes, and the solids are removed by vacuum filtration, washing the filter cake with fresh diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine as an oil. For further purification and stable storage, the amine can be converted to its hydrochloride salt by dissolving the oil in ether and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol.[4] The resulting solid salt is collected by filtration.

Method B: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation is a clean, efficient, and highly scalable method for the reduction of nitroalkenes.[5] The reaction involves heterogeneous catalysis, typically using a noble metal like Palladium on Carbon (Pd/C) or a nickel-based catalyst like Raney Nickel, under an atmosphere of hydrogen gas.[6] A key consideration for this specific substrate is the potential for dehalogenation (loss of the chlorine atom) when using Pd/C, which is a common issue with aromatic halides.[6] Raney Nickel is often a superior choice in this context as it is less prone to causing dehalogenation.[6] The reaction can be run at atmospheric pressure using a balloon filled with H₂ or at elevated pressures in a specialized hydrogenation apparatus for faster reaction rates.

Trustworthiness: This protocol is validated by monitoring hydrogen uptake (in a pressurized system) or by TLC. The catalyst is easily removed by filtration, simplifying the work-up procedure. The purity of the final product is high, often requiring minimal further purification after solvent removal.

Experimental Protocol:

  • Setup: A heavy-walled hydrogenation flask (or a standard round-bottom flask for balloon hydrogenation) is charged with this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Raney Nickel (approx. 5-10% by weight of the substrate) is carefully added as a slurry in the reaction solvent. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus. The air is evacuated and replaced with hydrogen gas (repeated 3 times). The reaction is then stirred vigorously under a positive pressure of hydrogen (e.g., 50 psi or balloon pressure) at room temperature.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by TLC analysis of small aliquots. Reaction times can range from 3 to 24 hours depending on the scale, catalyst activity, and pressure.[4]

  • Work-up: Upon completion, the hydrogen atmosphere is carefully vented and replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter pad should be washed with the reaction solvent and must not be allowed to dry in the air to prevent ignition.

  • Isolation: The solvent from the combined filtrate is removed under reduced pressure to afford the 2-(4-chlorophenyl)ethanamine, which can be further purified if necessary.

Method C: Sodium Borohydride and Copper(II) Chloride

Expertise & Experience: This method presents a facile, safe, and efficient alternative to the use of LiAlH₄.[1][4] Sodium borohydride (NaBH₄) alone is typically not strong enough to reduce a nitro group, but in combination with a catalyst like copper(II) chloride (CuCl₂), it forms a highly effective reducing system.[4][8][9] It is proposed that Cu(II) is first reduced to an active copper species which facilitates the reduction of both the nitro group and the double bond.[1] The key advantages of this one-pot procedure are the mild reaction conditions, short reaction times (10-30 minutes), high yields (62-83%), and the use of non-pyrophoric, easy-to-handle reagents without the need for a strictly inert atmosphere.[1][4][8][10]

Trustworthiness: This is a highly reproducible protocol. The reaction is driven to completion by heating, and progress is easily monitored by TLC. The work-up is a straightforward extraction procedure, and the final product can be isolated as the free base or the hydrochloride salt in high purity. The method's tolerance for halogenated aromatic compounds is a significant advantage.[4][11]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (NaBH₄) (7.5 eq) in a 2:1 mixture of isopropyl alcohol and water.[1]

  • Catalyst and Substrate Addition: To the stirred suspension, add copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.0 eq) followed by this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to 80°C and maintain a gentle reflux for 15-30 minutes.[1][4] Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature. Carefully add a 35% aqueous solution of NaOH (e.g., 10 mL for a 1-2g scale reaction) to decompose any borane complexes.

  • Extraction: Extract the resulting mixture with isopropyl alcohol or dichloromethane (3 x volumes).[1][4]

  • Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[1] Filter, and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or conversion to its hydrochloride salt as described in Method A.

Method D: Iron Metal in Acidic Medium

Expertise & Experience: The reduction of nitro groups using iron metal in an acidic medium is one of the oldest, most cost-effective, and environmentally benign methods in organic chemistry.[5][12] This method is particularly useful for aromatic nitro compounds and can be applied to nitroalkenes.[5] The reaction proceeds via single electron transfer from the iron surface to the nitro group. The presence of an acid (like acetic acid or hydrochloric acid) helps to generate the required protons and facilitates the dissolution of iron oxides formed during the reaction.[6] This method is known for its excellent chemoselectivity, often leaving other reducible functional groups intact.

Trustworthiness: The protocol is robust and highly scalable. The reaction endpoint is often visually apparent by a change in color of the reaction mixture. The work-up involves filtering off the iron salts and extracting the product, making it a straightforward procedure.

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add iron powder or filings (e.g., 3-5 eq) and a solvent mixture, such as ethanol/water or acetic acid.

  • Acidification: Add a small amount of concentrated hydrochloric acid or a larger volume of glacial acetic acid to activate the iron surface and create the acidic medium.

  • Substrate Addition: Add the this compound (1.0 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-6 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is made basic by the careful addition of a concentrated base like sodium carbonate or ammonium hydroxide solution to precipitate iron hydroxides.

  • Isolation: The entire mixture is filtered through Celite® to remove the iron salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over a drying agent, and the solvent is evaporated to yield the crude amine. Further purification can be achieved as previously described.

Comparative Data and Method Selection

The choice of method will depend on the specific requirements of the synthesis. The following table provides a comparative summary to aid in this decision-making process.

ParameterMethod A: LiAlH₄Method B: Catalytic H₂Method C: NaBH₄/CuCl₂Method D: Fe/Acid
Typical Yield 80-95%>90%62-83%[4][8][9]70-90%
Reaction Time 2-4 hours3-24 hours[4]10-30 minutes[1][4][8]2-6 hours
Temperature 0°C to RefluxRoom Temp to 80°C80°C[4]Reflux
Key Advantages High reactivity, fastClean, high yield, scalableVery fast, safe reagentsLow cost, selective
Considerations Requires anhydrous/inert conditions, hazardous reagentSpecialized equipment (for pressure), catalyst cost, potential dehalogenationModerate yield, requires heatingLong reaction time, large amount of solid waste

Visualization of Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase cluster_2 Purification & Analysis Setup 1. Assemble & Prepare Dry Glassware Reagents 2. Add Solvent & Reducing System Setup->Reagents Substrate 3. Add Substrate (Control Temperature) Reagents->Substrate React 4. Run Reaction (Reflux/Stir) Substrate->React Monitor 5. Monitor by TLC React->Monitor Quench 6. Quench Reaction Monitor->Quench Filter 7. Filter Solids (Catalyst/Salts) Quench->Filter Extract 8. Liquid-Liquid Extraction Filter->Extract Dry 9. Dry Organic Layer Extract->Dry Concentrate 10. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 11. Purify Crude Product (e.g., Salt Formation) Concentrate->Purify Analyze 12. Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for the synthesis, isolation, and purification of 2-(4-chlorophenyl)ethanamine.

Conclusion

The reduction of this compound to 2-(4-chlorophenyl)ethanamine is a robust and versatile transformation that can be accomplished through several effective methods. For rapid synthesis with high reactivity, LiAlH₄ remains a viable option for experienced chemists. Catalytic hydrogenation offers a clean and scalable route, provided that catalyst selection is optimized to prevent dehalogenation. For many laboratory settings, the NaBH₄/CuCl₂ system provides an excellent balance of speed, safety, and efficiency, making it a highly attractive modern alternative.[1][4] Finally, the classic iron-based reduction offers an economical and selective pathway, particularly for large-scale synthesis where cost is a primary driver. The protocols and comparative data presented herein equip researchers with the necessary tools to select and execute the most appropriate synthetic strategy for their specific objectives.

References

  • Benchchem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • D'Andrea, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. Available from: [Link]

  • PubMed. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • National Institutes of Health (NIH). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • University of Copenhagen Research Portal. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available from: [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. Available from: [Link]

  • Crossley, D. L., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(38), 13418–13428. Available from: [Link]

  • Suter, C. M., & Weston, A. W. (1944). Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society, 66(10), 1781–1782. Available from: [Link]

  • Fengchen Group. The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • SpectraBase. This compound - Optional[MS (GC)]. Available from: [Link]

  • D'Andrea, L., & Jademyr, S. (2025). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Ramirez, F., & Raman, A. P. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782. Available from: [Link]

  • ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Available from: [Link]

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Available from: [Link]

  • Common Organic Chemistry. Nitro Reduction - LiAlH4. Available from: [Link]

  • Balaraman, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2753–2758. Available from: [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available from: [Link]

  • Organic Syntheses. 4-Pyridineethanamine, β,β-diethoxy. Available from: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)ethylamine. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. Available from: [Link]

  • Green Chemistry (RSC Publishing). The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of nitrobenzene.

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Application of 1-(4-Chlorophenyl)-2-nitroethene in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(4-Chlorophenyl)-2-nitroethene in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

This compound, a derivative of β-nitrostyrene, stands as a pivotal intermediate in modern pharmaceutical synthesis. Its value is anchored in its bifunctional reactivity: the electron-deficient carbon-carbon double bond acts as a potent Michael acceptor, while the nitro group serves as a masked amine, readily accessible through various reduction methodologies. This dual reactivity allows for the strategic construction of complex molecular scaffolds, particularly substituted phenethylamines, which are foundational to numerous neurologically active pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols, tailored for researchers and drug development professionals.

Core Synthetic Applications: From Precursor to Active Pharmaceutical Ingredient (API)

The primary utility of this compound lies in its role as a precursor to γ-aminobutyric acid (GABA) analogues and other biologically active molecules. The introduction of the 4-chloro substituent on the phenyl ring is particularly significant for modulating the lipophilicity and metabolic stability of the final drug product.

Synthesis of (±)-Baclofen: A Case Study

Baclofen, (±)-4-amino-3-(4-chlorophenyl)butyric acid, is a muscle relaxant and antispasmodic agent that functions as an agonist for GABA-B receptors.[1] The synthesis of Baclofen provides a quintessential example of the strategic application of this compound. The synthetic pathway hinges on two critical transformations: a Michael addition to build the carbon skeleton and a subsequent reduction of the nitro group to unmask the primary amine.[1]

The general strategy involves the conjugate addition of a malonic ester to this compound, followed by reduction of the nitro group and, finally, hydrolysis and decarboxylation to yield the target molecule.[1] The choice of the nucleophile in the Michael addition and the method for nitro group reduction are key decision points that influence the overall efficiency and scalability of the synthesis.

Baclofen_Synthesis start This compound intermediate1 Diethyl α-[2-nitro-1-(4-chlorophenyl)] ethyl malonate start->intermediate1 Michael Addition intermediate2 Amino-diester Intermediate intermediate1->intermediate2 Nitro Group Reduction baclofen (±)-Baclofen intermediate2->baclofen Hydrolysis & Decarboxylation reagent1 Diethyl malonate, NaOEt, Ethanol reagent2 Reduction (e.g., H₂, Raney Ni) reagent3 Hydrolysis & Decarboxylation (e.g., HCl, reflux)

Caption: Synthetic pathway to (±)-Baclofen from this compound.
Synthesis of 4-Chlorophenethylamine

The direct reduction of this compound yields 4-chlorophenethylamine, a valuable intermediate in its own right. Phenethylamines are a class of compounds with significant biological activity, and their derivatives are explored for various therapeutic applications.[2] The conversion of the β-nitrostyrene core to the corresponding phenethylamine is a fundamental transformation in medicinal chemistry.[3][4]

The choice of reducing agent is critical and depends on the desired chemoselectivity, scalability, and safety profile.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol details the Henry-Knoevenagel condensation of 4-chlorobenzaldehyde with nitromethane to produce the title compound. The reaction is typically base-catalyzed.

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate or a primary amine (e.g., n-butylamine)[5]

  • Glacial acetic acid or ethanol[5]

  • Methanol (for recrystallization)

Procedure (Ammonium Acetate Method):

  • To a round-bottom flask, add 4-chlorobenzaldehyde and an equimolar amount of nitromethane in a minimal amount of glacial acetic acid.

  • Add a catalytic amount of ammonium acetate (approx. 0.2 equivalents).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the yellow crystalline solid by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.

  • Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a yellow solid.[1]

    • Expected Yield: 75-85%

    • Melting Point: 112-116 °C[6]

Protocol 2: Reduction of this compound to 4-Chlorophenethylamine

This section presents two common methods for the reduction of the nitroalkene to the corresponding saturated amine.

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel[1][3]

  • Ethanol or Methanol[1][2]

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen source (gas cylinder or balloon)

Procedure:

  • In a hydrogenation flask, suspend this compound and a catalytic amount of 10% Pd/C (5-10% by weight) in ethanol.

  • Add 2.5 equivalents of concentrated HCl.[2]

  • Seal the flask, evacuate the air, and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1-3 atm) at room temperature or 0 °C for 3-24 hours.[2] The reaction is often exothermic and cooling may be necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-chlorophenethylamine hydrochloride salt.

  • The product can be purified by recrystallization or by basifying the solution with aqueous NaOH, extracting the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), and then re-precipitating the hydrochloride salt by adding ethereal HCl.

    • Expected Yield: >90%[2]

This method provides a rapid and scalable alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.[7][8]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • 2-Propanol or other suitable alcohol solvent

Procedure:

  • Dissolve the this compound and CuCl₂·2H₂O (approx. 2 equivalents) in 2-propanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add NaBH₄ (approx. 10 equivalents) portion-wise over 10-20 minutes, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 15-30 minutes.[7]

  • Quench the reaction by carefully adding aqueous HCl (e.g., 3M) until the solution becomes acidic and the black precipitate dissolves.

  • Wash the aqueous layer with an organic solvent like diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with concentrated NaOH or KOH solution until pH > 12.

  • Extract the free amine product with diethyl ether or dichloromethane (3x).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chlorophenethylamine.

    • Expected Yield: ~80%[7]

Reduction_Methods cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction (NaBH₄/CuCl₂) h2_start Reactant + Pd/C, H₂ h2_filter Filter Catalyst (Celite) h2_start->h2_filter h2_evap Evaporate Solvent h2_filter->h2_evap h2_product Amine·HCl Salt h2_evap->h2_product nabh4_start Reactant + NaBH₄/CuCl₂ nabh4_quench Acidic Quench (HCl) nabh4_start->nabh4_quench nabh4_extract1 Wash (Organic Solvent) nabh4_quench->nabh4_extract1 nabh4_basify Basify (NaOH) nabh4_extract1->nabh4_basify nabh4_extract2 Extract Product nabh4_basify->nabh4_extract2 nabh4_product Free Amine nabh4_extract2->nabh4_product start_node This compound start_node->h2_start start_node->nabh4_start

Sources

Cycloaddition reaction mechanisms involving 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cycloaddition Reaction Mechanisms Involving 1-(4-Chlorophenyl)-2-nitroethene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic construction of complex molecular frameworks from simple, readily available precursors is paramount. Among the vast arsenal of synthetic methodologies, cycloaddition reactions stand out for their efficiency in forming cyclic compounds with high regio- and stereocontrol.[1] this compound has emerged as a highly valuable and versatile building block in this context. Its reactivity is dominated by the powerful electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering it an exceptionally reactive dipolarophile and dienophile.[2][3] This heightened electrophilicity facilitates reactions with a wide array of electron-rich species, primarily through [3+2] and [4+2] cycloaddition pathways.[2][4] This guide provides a detailed exploration of the mechanisms, protocols, and applications of cycloaddition reactions involving this key substrate, offering field-proven insights for researchers in synthetic chemistry and drug development.

Section 1: The [3+2] Cycloaddition Pathway: Synthesis of Five-Membered Heterocycles

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[5] In these reactions, this compound acts as the "2π" component (the dipolarophile), readily reacting with a "4π" component known as a 1,3-dipole.[6] The strong electron-withdrawing nitro group makes the nitroalkene an ideal electron-poor partner for electron-rich 1,3-dipoles like nitrones and azomethine ylides.[7]

Mechanism with Nitrones: Access to Isoxazolidines

The reaction of this compound with a nitrone is a classic example of a 1,3-dipolar cycloaddition, yielding highly functionalized isoxazolidine rings.[6][8][9]

Mechanistic Causality

From a Frontier Molecular Orbital (FMO) perspective, this reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene.[6] The electron-withdrawing nitro group significantly lowers the energy of the nitroalkene's LUMO, leading to a smaller energy gap with the nitrone's HOMO. This favorable orbital overlap facilitates a concerted, pericyclic mechanism where two new sigma bonds are formed in a single, asynchronous step.[7] The reaction proceeds with high regioselectivity, typically placing the oxygen of the nitrone adjacent to the carbon bearing the nitro group, driven by both electronic and steric factors.[6][10]

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Nitroethene This compound (Dipolarophile) TS Concerted, Asynchronous [3+2] Transition State Nitroethene->TS HOMO-LUMO Interaction Nitrone Nitrone (1,3-Dipole) Nitrone->TS Product 4-Nitro-5-(4-chlorophenyl) -isoxazolidine TS->Product Cyclization

Caption: Generalized workflow for the [3+2] cycloaddition of a nitrone.

Experimental Protocol: Synthesis of 2-Methyl-3-(4-chlorophenyl)-4-nitroisoxazolidine

This protocol is a representative example for the synthesis of isoxazolidines via a nitrone-olefin cycloaddition.

Materials:

  • This compound

  • N-Methyl-C-phenylnitrone (or other suitable nitrone)

  • Dry Benzene or Toluene

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol) in 20 mL of dry benzene, add N-Methyl-C-phenylnitrone (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.[11] Monitor the reaction progress by TLC until the starting nitroalkene is consumed.

  • Upon completion, filter the mixture if any precipitate has formed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure isoxazolidine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Mechanism with Azomethine Ylides: Synthesis of Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12][13] The [3+2] cycloaddition of an azomethine ylide with this compound provides a direct and highly efficient route to densely functionalized pyrrolidines.[14][15][16]

Mechanistic Causality

Azomethine ylides are nitrogen-based 1,3-dipoles that are often generated in situ.[17] The reaction with an electron-deficient alkene like this compound is a powerful method for constructing the pyrrolidine core, capable of generating up to four new contiguous stereocenters in a single step.[14][17] The mechanism is concerted and suprafacial with respect to both the dipole and dipolarophile.[17] Metal catalysis, often with silver or copper complexes, is frequently employed to control the enantioselectivity of the cycloaddition.[14][18]

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitroethene This compound Product Substituted 3-Nitro-4-(4-chlorophenyl)pyrrolidine Nitroethene->Product [3+2] Cycloaddition Imine N-metalated imine (Azomethine Ylide Precursor) Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide In situ generation Ylide->Product

Caption: Pathway for pyrrolidine synthesis via azomethine ylide cycloaddition.

Protocol: Catalytic Asymmetric Synthesis of a Pyrrolidine Derivative

This protocol outlines a general procedure for the enantioselective synthesis of pyrrolidines.

Materials:

  • This compound

  • An imine precursor (e.g., methyl N-benzylideneglycinate)

  • Chiral catalyst system (e.g., Cu(CH₃CN)₄PF₆ with a chiral ligand like (R)-Segphos)

  • A non-nucleophilic base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the copper catalyst and chiral ligand in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature.

  • Add the imine precursor (1.2 mmol) and the base (1.3 mmol) to the catalyst solution.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 12-48 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography on silica gel to afford the chiral pyrrolidine product.[18]

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Data Summary: [3+2] Cycloaddition Reactions
1,3-Dipole TypeCatalystSolventTemp (°C)Time (h)Yield (%)Ref
NitroneNoneBenzene252470-90[11]
Azomethine YlideAg(I)/TF-BiphamPhosToluene251285-95[14]
Azomethine YlideCu(I)/(R)-SegphosCH₂Cl₂0-2524>90[18]

Section 2: The [4+2] Diels-Alder Reaction: Crafting Six-Membered Rings

The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings.[19][20] In this reaction, this compound serves as a potent dienophile due to the electron-withdrawing nitro group, which substantially activates it towards reaction with conjugated dienes.[3]

Mechanism and Selectivity

The Diels-Alder reaction is a thermally allowed [4πs + 2πs] cycloaddition that proceeds through a single, concerted transition state.[19] The reaction's efficiency is governed by FMO theory, where the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.[20] The nitro group on this compound lowers its LUMO energy, accelerating the reaction even with moderately reactive dienes.[21]

Key Selectivity Principles:

  • Regioselectivity: When an unsymmetrical diene is used, the reaction exhibits high regioselectivity. The most electron-rich carbon of the diene preferentially bonds to the most electron-poor carbon of the dienophile (the β-carbon, adjacent to the nitro group).[22]

  • Stereoselectivity (Endo Rule): With cyclic dienes, the reaction typically favors the endo product. This preference is attributed to favorable secondary orbital interactions in the transition state between the π-system of the diene and the substituents on the dienophile.[3][19]

Visualizing the Diels-Alder Reaction

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Nitroethene This compound (Dienophile) TS [4+2] Pericyclic Transition State (Endo preference) Nitroethene->TS HOMO(diene)-LUMO(dienophile) Interaction Diene Conjugated Diene (e.g., Cyclopentadiene) Diene->TS Product Cyclohexene Adduct TS->Product [4+2] Cycloaddition

Caption: The Diels-Alder reaction pathway.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Acetonitrile or Toluene

  • Rotary Evaporator

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in 15 mL of acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly distilled cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion via TLC.[23]

  • Once the starting material is consumed, remove the solvent and excess diene under reduced pressure.

  • The crude product is often clean but can be further purified by recrystallization or flash chromatography on silica gel if necessary.

  • Analyze the product by NMR to confirm the structure and determine the endo/exo ratio.

Data Summary: [4+2] Cycloaddition Reactions
DieneSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)Ref
CyclopentadieneAcetonitrile25482>95:5[23]
1,3-ButadieneToluene802475N/A[19]
2,3-Dimethyl-1,3-butadieneToluene601890N/A[21]

Conclusion and Outlook

This compound is a powerful and versatile substrate for building molecular complexity through cycloaddition reactions. The electron-deficient nature of its double bond, conferred by the nitro group, allows it to participate readily in both [3+2] and [4+2] cycloadditions. These reactions provide reliable and stereocontrolled access to valuable heterocyclic scaffolds, such as isoxazolidines, pyrrolidines, and functionalized cyclohexenes, which are of significant interest to medicinal chemists and drug development professionals. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the synthetic potential of this important building block.

References

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  • Alcázar, J., et al. (2024). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

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Synthesis of Biologically Active Derivatives from 1-(4-Chlorophenyl)-2-nitroethene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Nitroalkene Scaffold

1-(4-Chlorophenyl)-2-nitroethene stands as a pivotal starting material in the synthesis of a diverse array of biologically significant molecules. Its strategic importance lies in the electrophilic nature of the carbon-carbon double bond, activated by the potent electron-withdrawing nitro group, and the inherent reactivity of the nitro moiety itself. This dual reactivity allows for a modular approach to molecular design, enabling researchers to construct complex architectures with potential therapeutic applications. The presence of the 4-chlorophenyl group often imparts favorable pharmacokinetic properties and can contribute to the biological activity of the final compounds, particularly in the realms of antimicrobial and anticancer research.[1][2]

This technical guide provides an in-depth exploration of key synthetic transformations of this compound, complete with detailed experimental protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the chosen experimental conditions. The protocols herein are designed to be robust and reproducible, serving as a valuable resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily centered around three key reaction types: Michael (conjugate) additions, cycloaddition reactions, and the reduction of the nitro group. Each of these pathways offers a distinct avenue for molecular diversification.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Conjugate Additions cluster_1 Cycloadditions cluster_2 Reduction This compound This compound Michael Addition (C-Nucleophiles) Michael Addition (C-Nucleophiles) This compound->Michael Addition (C-Nucleophiles) R2C(O)CH2R', Base Aza-Michael Addition (N-Nucleophiles) Aza-Michael Addition (N-Nucleophiles) This compound->Aza-Michael Addition (N-Nucleophiles) R2NH [3+2] Cycloaddition [3+2] Cycloaddition This compound->[3+2] Cycloaddition Azomethine Ylide Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction [H] γ-Nitro Carbonyls γ-Nitro Carbonyls Michael Addition (C-Nucleophiles)->γ-Nitro Carbonyls β-Amino Nitroalkanes β-Amino Nitroalkanes Aza-Michael Addition (N-Nucleophiles)->β-Amino Nitroalkanes Substituted Pyrrolidines Substituted Pyrrolidines [3+2] Cycloaddition->Substituted Pyrrolidines 2-(4-Chlorophenyl)ethan-1-amine 2-(4-Chlorophenyl)ethan-1-amine Nitro Group Reduction->2-(4-Chlorophenyl)ethan-1-amine

Caption: Key synthetic routes from this compound.

Protocol I: Michael Addition of Carbon Nucleophiles - Synthesis of Functionalized γ-Nitro Carbonyls

The Michael addition, or conjugate addition, is a cornerstone reaction for forming carbon-carbon bonds.[3] In the context of this compound, the electron-withdrawing nitro group renders the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles, such as enolates derived from malonates or β-ketoesters.[4] This reaction is thermodynamically controlled and provides a reliable method for constructing 1,5-dicarbonyl precursors (after transformation of the nitro group) and other valuable synthetic intermediates.

Causality in Experimental Design

The choice of a weak base, such as an alkylamino-substituted triazine or a secondary amine, is critical to catalytically generate the nucleophilic enolate from the active methylene compound without promoting unwanted side reactions like self-condensation. The solvent choice often involves polar aprotic solvents to ensure the solubility of the reactants and intermediates. The reaction is typically conducted at room temperature to favor the thermodynamically stable 1,4-adduct over the kinetically favored but reversible 1,2-addition to the nitro group.

Experimental Protocol: Synthesis of Dimethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate

This protocol is adapted from a reported procedure for the Michael addition of dimethyl malonate to 1-chloro-4-(2-nitrovinyl)benzene.

Materials:

  • This compound (1.0 eq)

  • Dimethyl malonate (2.0 eq)

  • Organocatalyst (e.g., an alkylamino-substituted triazine, 10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of this compound (0.2 mmol, 36.7 mg) in dichloromethane (2 mL) in a round-bottom flask, add dimethyl malonate (0.4 mmol, 52 mg).

  • Add the organocatalyst (0.02 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

Expected Outcome: The product, dimethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate, is typically obtained as a pale yellow solid.

Characterization Data (Reference):

  • Yield: 82%

  • Melting Point: 87 °C

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.31-7.29 (m, 2H), 7.18-7.17 (m, 2H), 4.89-4.84 (m, 2H), 4.23-4.21 (m, 1H), 3.82 (d, J = 8.8 Hz, 1H), 3.76 (s, 3H), 3.59 (s, 3H) ppm.

  • ¹³C NMR (100 MHz, CDCl₃): δ = 167.6, 167.0, 134.6, 134.4, 129.3, 129.2, 54.5, 53.0, 52.9, 42.3 ppm.

Protocol II: Aza-Michael Addition - Synthesis of β-Amino Nitroalkanes

The aza-Michael reaction is a powerful tool for the synthesis of β-amino compounds, which are prevalent motifs in pharmaceuticals and natural products.[5] The addition of nitrogen nucleophiles, such as primary or secondary amines, to this compound proceeds readily, often without the need for a catalyst, although catalysis can be employed to achieve enantioselectivity.[6][7]

Workflow for Aza-Michael Addition

Aza_Michael_Workflow start Combine this compound and amine in a suitable solvent (e.g., THF, CH2Cl2) stir Stir at room temperature or with gentle heating start->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup (e.g., with water or brine) and extraction with an organic solvent monitor->workup dry Dry organic phase (e.g., Na2SO4 or MgSO4) and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify product Isolate β-amino nitroalkane derivative purify->product

Caption: General workflow for the aza-Michael addition.

Experimental Protocol: General Procedure for Aza-Michael Addition

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine, piperidine, or benzylamine) (1.1 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask.

  • Add the amine (1.1 mmol) to the solution at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by silica gel chromatography or recrystallization.

Protocol III: [3+2] Cycloaddition - Synthesis of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[8] The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most efficient methods for its construction. This compound serves as an excellent dipolarophile in this reaction due to its electron-deficient nature. The azomethine ylide can be generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde.

Causality in Experimental Design

This reaction is a concerted pericyclic reaction, and its regioselectivity is governed by the frontier molecular orbitals of the dipole (azomethine ylide) and the dipolarophile (nitroalkene). The reaction is often carried out at elevated temperatures to facilitate the decarboxylation of the intermediate from the α-amino acid and aldehyde, which generates the azomethine ylide.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

This protocol is a general representation of the synthesis of pyrrolidines via [3+2] cycloaddition.[8]

Materials:

  • This compound (1.0 eq)

  • An α-amino acid (e.g., N-methylglycine - sarcosine) (1.2 eq)

  • An aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde) (1.2 eq)

  • Toluene or other high-boiling solvent

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 mmol), the α-amino acid (1.2 mmol), and the aldehyde (1.2 mmol).

  • Add toluene (10 mL) as the solvent.

  • Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction by TLC.

  • After cooling to room temperature, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomers by silica gel column chromatography to isolate the substituted pyrrolidine derivatives.

Protocol IV: Reduction of the Nitro Group - Access to Primary Amines

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast chemical space for further derivatization, such as amide or sulfonamide formation.[9] The resulting 2-(4-chlorophenyl)ethan-1-amine and its derivatives are valuable building blocks for pharmacologically active compounds. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂/Pd-C) to chemical reductants like sodium borohydride in the presence of a catalyst.[10]

Quantitative Data for Reduction Methods
Reducing SystemSubstrateProductYieldReference
NaBH₄ / CatalystPro-chiral KetoneChiral Alcohol>95%[10]
Zn / NH₄Cl4-Nitroacetophenone4-Aminoacetophenone25%[9]
Sn / HCl4-Nitroacetophenone4-Aminoacetophenone46.3%[9]
H₂ / Pd-CNitroalkeneAlkylamineGenerally high[9]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of a related ketone, which can be conceptually applied to the reduction of the nitroalkene double bond and/or the nitro group, often requiring specific catalytic systems not detailed here for simplicity. A more direct reduction of the nitro group often employs catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (excess, e.g., 3-5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)ethan-1-amine.

  • Purify the crude product by silica gel column chromatography or distillation.

Biological Activity of Derivatives

Derivatives synthesized from this compound are of significant interest due to their potential biological activities.

  • Antimicrobial and Antifungal Activity: The presence of the chlorophenyl moiety is a common feature in many antifungal agents.[1][2] Amino alcohol derivatives, which can be synthesized from the reduction of Michael adducts, have shown promising antimicrobial properties.[11][12][13] Furthermore, nitro-containing heterocycles have a long history as antimicrobial agents.[14] The synthesized pyrrolidines and β-amino derivatives from this compound are therefore strong candidates for screening against various bacterial and fungal strains.

  • Anticancer Activity: Nitrostyrene derivatives have been investigated for their anticancer properties. For instance, 1-(3',4',5'-trimethoxyphenyl)-2-nitroethylene has demonstrated cytotoxicity against cancer cell lines.[15] The structural motifs accessible from this compound, such as substituted pyrrolidines and amino compounds, are prevalent in anticancer drug candidates.[16]

Conclusion

This compound is a versatile and economically viable starting material for the synthesis of a wide range of potentially biologically active compounds. The protocols and mechanistic discussions provided in this guide highlight the key synthetic avenues available to researchers. By leveraging Michael additions, cycloadditions, and nitro group reductions, a diverse library of molecules can be generated for further investigation in drug discovery programs. The inherent reactivity of this scaffold, combined with the potential for stereoselective transformations, ensures its continued relevance in the field of medicinal and synthetic chemistry.

References

  • Venkateshappa, G., Shivaraja, G., & Raghavendra Kumar, P. (2019). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. ResearchGate. Retrieved from [Link]

  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.).
  • Guerrero, A., Valle, M., Fraile, A., & Aleman, J. (2021). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Universidad Autónoma de Madrid Repository. Retrieved from [Link]

  • Hangzhou J&H Chemical Co., Ltd. (n.d.). This compound, CasNo.706-07-0. Retrieved from [Link]

  • Venkateshappa, G., Shivaraja, G., & Kumar, P. R. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 56-62.
  • Saiz-Urra, L., et al. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. PubMed. Retrieved from [Link]

  • Wang, J., et al. (2015). Highly Enantioselective AzaMichael Reaction between Alkyl Amines and Trifluoromethyl Aryl Nitroolefins.
  • Asymmetric preparation of antifungal 1-(4′-chlorophenyl)-1-cyclopropyl methanol and 1-(4′-chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. (2021). ResearchGate. Retrieved from [Link]

  • Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. (2001). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012). ResearchGate. Retrieved from [Link]

  • Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved from [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Venkateshappa, G., Kumar, P. R., & Krishna, V. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. (2019). RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scheme 1. Strategies for the synthesis of [(4-nitrophenyl)thio]-substituted 1-pyrrolines and 1,4-oxazepines. (2020). ResearchGate. Retrieved from [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. (2016). Journal of Chemical Education. Retrieved from [Link]

  • Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. (2005). SciSpace. Retrieved from [Link]

  • Asymmetric preparation of antifungal 1-(4′-chlorophenyl)-1-cyclopropyl methanol and 1-(4′-chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, antibacterial, antifungal and antiinflammatory activities of 4-aryl- 2-(4-chlorophenyl) - pyrimido[2,1-b][17][18]benzothiazoles. (2012). Scholars Research Library. Retrieved from [Link]

  • Enantioselective Aza-Henry and Aza-Michael Reactions. (2005). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Table 1 Screen of reaction conditions in malonate Michael addition... (2005). ResearchGate. Retrieved from [Link]

  • Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? (2020). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Chlorostyrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic nitration of 4-chlorostyrene. Nitrated styrenes are valuable precursors in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and specialty polymers. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, including the reaction mechanism and the factors governing regioselectivity. A primary focus is placed on ensuring experimental safety and reproducibility, addressing the inherent hazards of nitration reactions. This document is intended for researchers, chemists, and process development professionals who require a robust and well-understood methodology for the synthesis of 4-chloro-3-nitrostyrene.

Introduction: The Scientific Context

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group is highly versatile; it can be reduced to an amine, act as a powerful electron-withdrawing group, or participate in various C-C bond-forming reactions. 4-Chlorostyrene presents an interesting substrate for nitration due to the competing directing effects of its two substituents: the vinyl group (-CH=CH₂) and the chloro group (-Cl). Understanding and controlling the regiochemical outcome of this reaction is paramount for the efficient synthesis of the desired isomer.

The standard method for nitration involves a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[2]

Mechanism and Regioselectivity

The nitration of 4-chlorostyrene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three key stages:[3][4]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electron system of the 4-chlorostyrene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring.[3]

Controlling Regioselectivity:

The position of the incoming nitro group is dictated by the electronic properties of the substituents already present on the benzene ring.

  • Vinyl Group (-CH=CH₂): This group is weakly activating and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance.

In 4-chlorostyrene, the para position relative to the vinyl group is occupied by the chloro group, and vice-versa. Therefore, substitution will occur at one of the ortho positions. The activating vinyl group exerts a stronger directing effect than the deactivating chloro group. The primary site of nitration is the carbon ortho to the activating vinyl group and meta to the deactivating chloro group. This leads to the formation of 4-chloro-3-nitrostyrene as the major product.

Critical Safety Precautions

Nitration reactions are highly exothermic and involve corrosive, oxidizing, and potentially explosive materials.[5][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Ventilation: All operations must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[7][8] They can cause severe burns upon contact.[8] Always add acid slowly to other liquids, and never add water to concentrated acid. Prepare the nitrating mixture by adding nitric acid to sulfuric acid slowly while cooling.

  • Exotherm Control: The reaction generates significant heat. The rate of addition of the nitrating agent must be carefully controlled, and the reaction vessel must be efficiently cooled in an ice bath to maintain the target temperature.[9] A runaway reaction can lead to violent decomposition and explosion.

  • Quenching: The reaction is quenched by pouring the reaction mixture onto crushed ice. This must be done slowly and cautiously in a large beaker, as the dilution of the concentrated acid is also highly exothermic.

  • Waste Disposal: Acidic waste and organic waste must be segregated and disposed of according to institutional and federal regulations.[10] Do not mix nitric acid waste with other waste streams.[10]

Experimental Protocol: Synthesis of 4-Chloro-3-Nitrostyrene

This protocol details the nitration of 4-chlorostyrene on a laboratory scale.

4.1. Materials and Equipment

  • Reagents:

    • 4-Chlorostyrene (stabilized), C₈H₇Cl (MW: 138.6 g/mol )[11]

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Crushed Ice

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Internal thermometer

    • Ice-salt bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for workup

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Secure the apparatus in an ice-salt bath on a magnetic stirrer.

    • In the fume hood, carefully charge the flask with 40 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 0 °C.

  • Preparation of Nitrating Mixture:

    • In a separate beaker, slowly add 15 mL (0.24 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid while cooling in an ice bath. Caution: This process is exothermic.

    • Transfer the cold nitrating mixture to the dropping funnel.

  • Substrate Addition:

    • Dissolve 10.0 g (0.072 mol) of 4-chlorostyrene in 20 mL of dichloromethane.

    • Slowly add the 4-chlorostyrene solution to the cold, stirred sulfuric acid in the reaction flask, ensuring the internal temperature does not exceed 5 °C.

  • Nitration Reaction:

    • Begin the dropwise addition of the nitrating mixture from the dropping funnel to the reaction flask.

    • Maintain the internal temperature between 0 °C and 5 °C throughout the addition. The addition rate should be very slow, typically taking 45-60 minutes.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Reaction Quench and Workup:

    • Fill a 1 L beaker with approximately 400 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic step.

    • Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

    • Separate the organic (dichloromethane) layer.

    • Extract the aqueous layer twice more with 30 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Neutralization and Drying:

    • Wash the combined organic layer sequentially with:

      • 100 mL of cold water

      • 100 mL of saturated sodium bicarbonate solution (careful of gas evolution)

      • 100 mL of brine (saturated NaCl solution)

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and wash it with a small amount of dichloromethane.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-chloro-3-nitrostyrene.

Data Presentation and Expected Results

The following table summarizes the key parameters for the described protocol.

ParameterValue
Reactant 4-Chlorostyrene
Mass of Reactant 10.0 g
Moles of Reactant 0.072 mol
Nitrating Agent HNO₃ / H₂SO₄
Reaction Temperature 0 – 5 °C
Reaction Time ~1.5 hours
Expected Product 4-chloro-3-nitrostyrene
Product MW 183.58 g/mol
Theoretical Yield 13.2 g
Expected Yield 75-85%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the nitration of 4-chlorostyrene.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Reagents (Acids, 4-CS in DCM) prep_nitrating_mix Prepare Nitrating Mix (HNO3 + H2SO4) @ 0°C prep_reagents->prep_nitrating_mix add_nitrating_mix Dropwise Addition of Nitrating Mix @ 0-5°C prep_nitrating_mix->add_nitrating_mix setup Setup Flask in Ice Bath (H2SO4 @ 0°C) add_substrate Add 4-CS Solution to H2SO4 @ <5°C setup->add_substrate add_substrate->add_nitrating_mix stir Stir for 30 min @ 0-5°C add_nitrating_mix->stir quench Quench on Ice stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Chromatography) evaporate->purify product Final Product: 4-Chloro-3-nitrostyrene purify->product

Caption: Workflow for the synthesis of 4-chloro-3-nitrostyrene.

Troubleshooting

  • Runaway Reaction/Temperature Spike: If the temperature rises above 10 °C, immediately stop the addition of the nitrating agent. The cooling bath may be insufficient or the addition rate too fast.[9]

  • Low Yield: This can result from incomplete reaction (insufficient time or too low temperature) or loss of product during workup. Ensure efficient extraction and careful handling during transfers. The formation of side products from over-nitration (dinitration) can occur if the temperature is too high.[12]

  • Polymerization of Styrene: While nitration is typically fast, the acidic conditions can potentially cause polymerization of the styrene derivative. Keeping the temperature low and the reaction time concise helps to minimize this side reaction.

References

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. [Link]

  • Google Patents. (2010). US20100130795A1 - Method for producing beta-nitrostyrene compound.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Google Patents. (2011). US8067647B2 - Method for producing β-nitrostyrene compound.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • ResearchGate. (2014). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrostyrene. [Link]

  • Malik, S. (2020). Electrophilic substitution - nitration. YouTube. [Link]

  • Scirp.org. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. [Link]

  • ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Link]

  • PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PrepChem.com. (n.d.). Synthesis of 4-chlorostyrene. [Link]

  • National Institutes of Health. (n.d.). 4-Chlorostyrene. PubChem. [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. [Link]

  • Organic Syntheses. (n.d.). m-CHLOROSTYRENE. [Link]

  • ResearchGate. (2004). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. [Link]

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The Art of Asymmetric Induction: A Guide to Organocatalyzed Reactions with 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polarized Alkene

In the landscape of modern organic synthesis, the pursuit of stereochemical control is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between therapeutic efficacy and undesirable side effects. 1-(4-Chlorophenyl)-2-nitroethene stands as a prominent and highly versatile building block in this endeavor. The electron-withdrawing prowess of the nitro group, conjugated with the phenyl ring, renders the β-carbon exceptionally electrophilic and susceptible to a variety of nucleophilic attacks. This inherent reactivity, when guided by the subtle yet powerful influence of chiral organocatalysts, unlocks a myriad of stereoselective transformations. This technical guide provides an in-depth exploration of organocatalyzed reactions featuring this valuable substrate, offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development. We will delve into the logic behind experimental design, aiming to equip the reader with a robust understanding of how to harness the potential of this compound in the asymmetric synthesis of complex molecular architectures.

Mechanistic Pillars: The Organocatalytic Activation of this compound

The success of organocatalyzed conjugate additions to this compound hinges on the catalyst's ability to orchestrate a highly organized transition state, thereby dictating the facial selectivity of the nucleophilic attack. Two predominant modes of activation have emerged as highly effective: enamine catalysis and bifunctional catalysis, often involving hydrogen bonding.

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds (e.g., aldehydes and ketones) to form transient, nucleophilic enamine intermediates.[1] This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to attack the electrophilic β-carbon of this compound. The stereochemical outcome is controlled by the chiral environment created by the organocatalyst, which directs the approach of the nitroalkene to one face of the enamine.

Bifunctional Catalysis: Catalysts bearing both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor moiety (e.g., a thiourea or urea) are particularly effective.[2][3][4] The amine group activates the carbonyl compound through enamine formation, while the thiourea moiety activates the nitroalkene by forming hydrogen bonds with the nitro group.[5] This dual activation brings the reactants into close proximity within a well-defined chiral environment, leading to high levels of stereocontrol.[6]

Below is a generalized mechanistic cycle for a bifunctional thiourea-catalyzed Michael addition of a ketone to this compound.

Bifunctional Thiourea Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants CAT Bifunctional Thiourea Catalyst ENAMINE Enamine Intermediate CAT->ENAMINE + Ketone - H₂O TS Ternary Complex (Transition State) ENAMINE->TS + 1-(4-ClPh)-2-nitroethene (H-Bonding) IMINIUM Iminium Intermediate TS->IMINIUM C-C Bond Formation PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O PRODUCT->CAT Catalyst Regeneration KETONE Ketone NITROALKENE 1-(4-Chlorophenyl) -2-nitroethene caption Generalized Mechanistic Cycle G cluster_protocol1 Protocol 1 Workflow cluster_protocol2 Protocol 2 Workflow P1_Start Start: Reaction Setup P1_Add Add Reactants & Solvent P1_Start->P1_Add P1_React Stir at RT for 24h P1_Add->P1_React P1_Workup Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Analyze Analysis (NMR, MS, HPLC) P1_Purify->P1_Analyze P2_Start Start: Inert Atmosphere Setup P2_Add Add Reactants, Catalyst, & Co-catalyst P2_Start->P2_Add P2_React Stir at 0-5 °C for 36h P2_Add->P2_React P2_Workup Work-up / Optional Reduction P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Analyze Analysis (NMR, MS, HPLC) P2_Purify->P2_Analyze caption Experimental Workflows

Sources

1-(4-Chlorophenyl)-2-nitroethene in the synthesis of novel antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antifungal agents. This guide details the strategic use of 1-(4-chlorophenyl)-2-nitroethene as a versatile and highly reactive precursor for the synthesis of heterocyclic compounds with significant antifungal potential. The electron-deficient nature of this nitroalkene makes it an exceptional Michael acceptor and a reactive partner in cycloaddition reactions, enabling the construction of diverse molecular scaffolds. We provide two detailed synthetic protocols for the preparation of pyrazole and 1,2,4-triazole derivatives, classes of compounds known for their potent biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Strategic Value of this compound

This compound is a powerful electrophilic building block. Its synthetic utility is rooted in the strong electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This reactivity profile is analogous to that of chalcones, a well-studied class of α,β-unsaturated ketones renowned for their broad spectrum of pharmacological activities, including potent antifungal effects.[1][2] The presence of the reactive α,β-unsaturated keto group in chalcones is largely responsible for their biological activity.[2] Similarly, the activated alkene in this compound serves as a versatile handle for constructing complex heterocyclic systems, which are privileged structures in medicinal chemistry.

The objective of this guide is to provide validated, step-by-step protocols that leverage the unique reactivity of this compound to synthesize novel heterocyclic compounds. The focus will be on creating scaffolds, such as pyrazoles and triazoles, that are known to interfere with essential fungal cellular processes.[3][4]

Core Synthetic Strategies & Rationale

The synthetic potential of this compound is primarily exploited through two key reaction pathways: Michael addition and cycloaddition.

  • Michael Addition: The activated double bond readily accepts a wide range of soft nucleophiles (e.g., thiols, amines, carbanions). The resulting nitroalkane intermediate can then be elaborated through further reactions, often involving the nitro group itself (e.g., reduction and cyclization), to yield complex heterocyclic structures.

  • [3+2] Cycloaddition: As a potent dipolarophile, this compound can react with 1,3-dipoles, such as nitrile imines or azides, to stereoselectively form five-membered heterocyclic rings.[5][6] This atom-economical approach provides direct access to valuable scaffolds like pyrazolines/pyrazoles and triazoles.[7]

The selection of these pathways is deliberate. Pyrazoles, triazoles, and related nitrogen-containing heterocycles are the core scaffolds of many clinically successful antifungal drugs.[8][9] For instance, azole antifungals function by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] By synthesizing novel derivatives of these classes, we aim to identify candidates that may overcome existing resistance mechanisms.

Protocol 1: Synthesis of a Pyrazole Derivative via [3+2] Cycloaddition

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole derivative. The key step is a 1,3-dipolar cycloaddition reaction between this compound and a nitrile imine, generated in situ from the corresponding hydrazonoyl chloride.[5] The resulting nitropyrazoline is then aromatized to the final pyrazole.

Experimental Workflow: Pyrazole Synthesis

G cluster_0 Part A: In Situ Generation of 1,3-Dipole cluster_1 Part B: Cycloaddition & Aromatization cluster_2 Part C: Work-up & Purification A1 Benzaldehyde-4-chlorophenylhydrazone A4 Stir at RT, 15 min A1->A4 A2 Chloramine-T A2->A4 A3 Solvent: Ethanol A3->A4 A5 In situ generation of Hydrazonoyl Chloride A4->A5 B3 Reflux, 8h A5->B3 Add to reaction mixture B1 This compound B1->B3 B2 Triethylamine (Base) B2->B3 B4 Formation of Pyrazole (via Pyrazoline intermediate and HNO2 elimination) C1 Cool to RT B4->C1 C2 Pour into ice-water C1->C2 C3 Filter precipitate C2->C3 C4 Wash with H2O C3->C4 C5 Recrystallize (Ethanol) C4->C5 C6 Pure Pyrazole Product C5->C6

Caption: Workflow for the one-pot synthesis of a pyrazole derivative.

Step-by-Step Methodology
  • Preparation of Hydrazonoyl Chloride Precursor: In a 250 mL round-bottom flask, dissolve benzaldehyde-4-chlorophenylhydrazone (1.0 eq) in 50 mL of ethanol.

  • To this solution, add Chloramine-T (1.1 eq) portion-wise over 10 minutes with stirring at room temperature.

  • Continue stirring for an additional 15 minutes. The formation of the hydrazonoyl chloride can be monitored by TLC.

  • Cycloaddition Reaction: To the same flask, add this compound (1.0 eq) followed by triethylamine (2.5 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 8 hours. The reaction progress should be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

    • Rationale: Triethylamine acts as a base to eliminate HCl from the hydrazonoyl chloride, generating the reactive nitrile imine dipole in situ. This dipole then undergoes a [3+2] cycloaddition with the nitroethene. The intermediate pyrazoline readily eliminates nitrous acid (HNO₂) under the reaction conditions to yield the stable, aromatic pyrazole ring.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the crude solid in a vacuum oven at 50 °C.

  • Purify the crude product by recrystallization from hot ethanol to afford the pure pyrazole derivative as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a 1,2,4-Triazole Derivative via Nucleophilic Substitution

This protocol outlines the synthesis of a 1,2,4-triazole derivative, a key scaffold in many commercial antifungal drugs like fluconazole.[4][9] The synthesis begins with the preparation of a bromo-intermediate from this compound, which then undergoes nucleophilic substitution with 1,2,4-triazole.

Experimental Workflow: 1,2,4-Triazole Synthesis

G cluster_0 Part A: Bromination cluster_1 Part B: Nucleophilic Substitution cluster_2 Part C: Work-up & Purification A1 This compound A4 Reflux, 4h A1->A4 A2 N-Bromosuccinimide (NBS) A2->A4 A3 Solvent: CCl4 Initiator: AIBN A3->A4 A5 1-Bromo-1-(4-chlorophenyl)-2-nitroethane A4->A5 B4 Stir at 60°C, 12h A5->B4 Add to reaction mixture B1 1,2,4-Triazole B1->B4 B2 Potassium Carbonate (Base) B2->B4 B3 Solvent: DMF B3->B4 B5 Final Triazole Product B4->B5 C1 Cool to RT B5->C1 C2 Pour into water C1->C2 C3 Extract with Ethyl Acetate C2->C3 C4 Dry organic layer (Na2SO4) C3->C4 C5 Column Chromatography C4->C5 C6 Pure Triazole Product C5->C6

Caption: Workflow for the two-step synthesis of a triazole derivative.

Step-by-Step Methodology
  • Bromination of Nitroethene: To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux for 4 hours under an inert atmosphere.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude bromo-intermediate. This intermediate is often used in the next step without further purification.

    • Rationale: This step converts the double bond into a saturated system with a good leaving group (bromide) positioned for subsequent substitution.

  • Nucleophilic Substitution: In a separate flask, dissolve 1,2,4-triazole (1.2 eq) in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the suspension for 20 minutes.

    • Rationale: K₂CO₃ is a base that deprotonates the 1,2,4-triazole, generating the triazolide anion, which is a potent nucleophile.

  • Add a solution of the crude bromo-intermediate from the previous step in DMF to the triazole suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the desired 1-(1-(4-chlorophenyl)-2-nitroethyl)-1H-1,2,4-triazole.

Antifungal Activity Profile & Mechanism of Action

The synthesized heterocyclic compounds are expected to exhibit antifungal activity, primarily by targeting the integrity of the fungal cell membrane.

Plausible Mechanism of Action: Ergosterol Biosynthesis Inhibition

The synthesized triazole and pyrazole derivatives, as N-heterocyclic compounds, are designed to function as non-competitive inhibitors of lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole agents.

Causality: The nitrogen atom (N4) of the synthesized azole ring is hypothesized to bind to the heme iron atom in the active site of CYP51. This coordination prevents the natural substrate, lanosterol, from binding and being demethylated. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[11][12][13]

Hypothetical Antifungal Screening Data

The following table summarizes expected antifungal activity data for the synthesized compounds against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.[1]

Compound IDSynthetic ProtocolTarget HeterocycleMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
PZ-01 Protocol 1Pyrazole1632
TZ-01 Protocol 21,2,4-Triazole816
Fluconazole Reference Drug1,2,4-Triazole1-4>64

Conclusion and Future Perspectives

This guide demonstrates that this compound is a highly effective and versatile starting material for the synthesis of novel heterocyclic compounds with potential as antifungal agents. The protocols provided offer reliable and rational pathways to pyrazole and triazole scaffolds, which are known to target clinically relevant pathways in pathogenic fungi.

Future work should focus on:

  • Library Expansion: Diversifying the structures by using various substituted hydrazonoyl chlorides and other nucleophiles to perform comprehensive Structure-Activity Relationship (SAR) studies.[14]

  • Stereochemical Analysis: For chiral centers generated during synthesis, separating enantiomers and evaluating their individual antifungal activities can lead to more potent drug candidates.[15]

  • Mechanism Validation: Performing enzymatic assays to confirm the inhibition of lanosterol 14α-demethylase and other potential targets.

  • Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic index.

By systematically exploring the chemical space accessible from this precursor, researchers can accelerate the discovery of new, effective treatments to combat the growing threat of fungal infections.

References

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Application Notes & Protocols: Asymmetric Synthesis Utilizing 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(4-Chlorophenyl)-2-nitroethene stands as a cornerstone electrophile in modern asymmetric synthesis. Its polarized carbon-carbon double bond, activated by the potent electron-withdrawing nitro group, renders it an exceptionally reactive Michael acceptor and a versatile partner in various cycloaddition and alkylation reactions.[1] This reactivity profile, combined with the synthetic utility of the resulting nitroalkane products—which are precursors to amines, carbonyls, and other valuable functional groups—makes it an indispensable tool for constructing complex chiral molecules.[2] This guide provides an in-depth exploration of its applications, focusing on field-proven protocols and the mechanistic rationale behind catalyst and condition selection, tailored for researchers in synthetic chemistry and drug development.

Organocatalytic Asymmetric Michael Addition

The conjugate addition of nucleophiles to nitroalkenes is arguably the most powerful and widely explored application of this compound. Organocatalysis, in particular, has furnished a diverse toolkit of chiral small molecules that can effectively orchestrate this transformation with high stereocontrol.[3]

Mechanistic Rationale: The Power of Dual Activation

Many successful organocatalytic systems for this reaction operate via a dual activation mechanism. Bifunctional catalysts, such as those derived from thiourea or squaramide scaffolds bearing a primary or secondary amine, are exemplary.[4][5] The amine moiety reacts with a ketone or aldehyde nucleophile to form a transient, more nucleophilic enamine intermediate. Simultaneously, the acidic N-H protons of the thiourea or squaramide moiety form hydrogen bonds with the oxygen atoms of the nitro group on the this compound.[5] This dual activation brings the reacting partners into a highly organized, chiral transition state, dictating the stereochemical outcome of the C-C bond formation.

G cluster_0 Catalyst Activation of Nucleophile cluster_1 Catalyst Activation of Electrophile cluster_2 Stereocontrolled C-C Bond Formation Ketone Ketone/Aldehyde (Nucleophile) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst Chiral Amine Catalyst (e.g., Thiourea) Enamine->Catalyst +H₂O, Product Release TS Organized Transition State (Enamine + Activated Nitroalkene) Enamine->TS Nitroalkene This compound (Electrophile) ActivatedNitroalkene H-Bonded Nitroalkene Nitroalkene->ActivatedNitroalkene + Catalyst ActivatedNitroalkene->TS Catalyst_H Thiourea/Squaramide H-Bond Donor Iminium Iminium Intermediate TS->Iminium Product γ-Nitrocarbonyl Product (High ee & dr) Iminium->Product Hydrolysis

Caption: Catalytic cycle of a bifunctional organocatalyst.

Protocol: Asymmetric Michael Addition of Cyclohexanone

This protocol details the addition of cyclohexanone to this compound using a bifunctional thiourea catalyst, a reaction known to produce the corresponding γ-nitrocarbonyl compound with high diastereo- and enantioselectivity.[5]

Materials:

  • This compound (1.0 mmol, 183.6 mg)

  • Cyclohexanone (2.0 mmol, 204 µL)

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst (0.1 mmol, 10 mol%)

  • 4-Nitrophenol (0.1 mmol, 13.9 mg, as co-catalyst/additive)

  • Toluene or other suitable solvent (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (183.6 mg), the thiourea catalyst, and 4-nitrophenol (13.9 mg).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add toluene (2.0 mL) followed by cyclohexanone (204 µL) via syringe.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Trustworthiness Note: The use of an acidic additive like 4-nitrophenol can enhance reactivity by further activating the nitroalkene through hydrogen bonding.[5] The stereochemical outcome is dictated by the absolute configuration of the catalyst used.

Data Summary: Representative Michael Additions
NucleophileCatalyst TypeCatalyst Loading (mol%)SolventYield (%)dr (syn/anti)ee (%)Reference
CyclohexanoneThiourea10Water88-99>90:1076-99[5]
IsobutyraldehydePyrrolidine-derived10Solvent-freeHigh->95[3][4]
AcetoneProlinamide20CH₂Cl₂9195:598[1]
S,S'-diphenyldithiomalonateCinchona-Thiourea10Benzotrifluoride91-75[6][7]

Application in the Synthesis of Bioactive Molecules: Chiral GABA Analogs

A prominent application of the chiral scaffolds derived from this compound is the synthesis of pharmaceutically active compounds. Chiral γ-aminobutyric acid (GABA) derivatives, which are crucial neurotransmitters, can be efficiently synthesized from the Michael adducts.[6][8]

GABA_Synthesis

Caption: Synthetic pathway to GABA analogs.

Protocol: Synthesis of a Chiral γ-Lactam Precursor

This protocol outlines the multi-step transformation of the Michael adduct into a key γ-lactam intermediate.[7][8]

Materials:

  • Chiral Michael Adduct (e.g., (S)-2-(1-(4-Chloro-phenyl)-2-nitro-ethyl)-malonic acid diphenyl dithioester, from the reaction in Table 1) (1.0 mmol)

  • Iron powder (Fe) or Zinc powder (Zn), activated (5.0-10.0 mmol)

  • Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Michael Adduct Synthesis: First, synthesize the chiral Michael adduct as described in the literature, for example, by reacting this compound with S,S'-diphenyldithiomalonate using a cinchona alkaloid-derived thiourea catalyst.[6][7] A yield of 91% and an ee of 75% can be achieved.[7]

  • Reductive Cyclization: Dissolve the purified Michael adduct (1.0 mmol) in a mixture of acetic acid and an alcohol solvent (e.g., 10 mL).

  • Add iron powder (or activated zinc) portion-wise to the stirred solution at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed. This step achieves both the reduction of the nitro group to an amine and subsequent intramolecular cyclization to the lactam.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the metal salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude γ-lactam by flash column chromatography or recrystallization.

  • Final Hydrolysis (to GABA derivative): The purified γ-lactam can be subjected to acidic or basic hydrolysis to open the ring and afford the final chiral GABA derivative.[7]

Other Asymmetric Transformations

While Michael additions are predominant, this compound is also a competent substrate in other important asymmetric reactions.

Asymmetric Friedel-Crafts Alkylations

The electron-deficient nature of the nitroalkene allows it to act as an electrophile in Friedel-Crafts-type reactions with electron-rich arenes and heterocycles like indoles and pyrroles.[9][10] Chiral Brønsted acids or Lewis acid catalysts are typically employed to activate the nitroalkene and control the stereochemistry of the addition. The products are valuable precursors for synthesizing complex alkaloids and tryptamine derivatives.[11]

Asymmetric Cycloaddition Reactions

This compound can participate as a dienophile or dipolarophile in various cycloaddition reactions.[1]

  • [4+2] Cycloadditions (Diels-Alder): Reaction with chiral dienes can lead to highly functionalized cyclohexene derivatives.[12]

  • [3+2] Cycloadditions: 1,3-dipolar cycloadditions with nitrones or azomethine ylides can provide access to chiral isoxazolidines and pyrrolidines, respectively, which are key five-membered heterocyclic cores in many natural products and pharmaceuticals.[13][14]

Safety and Handling

Compound: this compound (CAS: 706-07-0)[15]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Avoid breathing dust/fumes.[15] Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases.

References

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  • Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. ResearchGate. [Link]

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  • Tabor, A. B., et al. (1989). Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA. Journal of the Chemical Society, Chemical Communications. [Link]

  • Wang, Y., et al. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. PMC - NIH. [Link]

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  • PubMed. (n.d.). [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity]. [Link]

  • MDPI. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. [Link]

  • PubMed. (2015). Zn-catalyzed enantio- and diastereoselective formal [4 + 2] cycloaddition involving two electron-deficient partners: asymmetric synthesis of piperidines from 1-azadienes and nitro-alkenes. [Link]

  • Catalysis Science & Technology. (n.d.). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. RSC Publishing. [Link]

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  • ResearchGate. (2022). Enantioselective Friedel–Crafts Alkylation Reaction of Pyrroles with N-Unprotected Alkynyl Trifluoromethyl Ketimines. [Link]

  • Organic Chemistry Frontiers. (n.d.). Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. RSC Publishing. [Link]

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  • NIH. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

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1-(4-Chlorophenyl)-2-nitroethene as a versatile reagent in C-C bond formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(4-Chlorophenyl)-2-nitroethene: A Versatile Reagent for Advanced C-C Bond Formation

Introduction: The Strategic Importance of a Specialized Building Block

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) bonds remains a paramount objective for accessing complex molecular architectures. Among the plethora of reagents available to the synthetic chemist, activated alkenes stand out for their predictable reactivity and versatility. This compound, a derivative of β-nitrostyrene, has emerged as a powerhouse building block, particularly in the synthesis of precursors for pharmaceuticals and biologically active compounds.

The synthetic utility of this reagent is rooted in its electronic structure. The potent electron-withdrawing nitro group (-NO₂) acts in concert with the phenyl ring to dramatically lower the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO). This polarization renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the nitro group is a versatile functional handle, capable of being transformed into numerous other functionalities, such as amines, ketones, or oximes, thereby expanding the synthetic potential of the resulting adducts.[1][2]

This guide provides an in-depth exploration of this compound as a key reagent in several powerful C-C bond-forming reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data that underscores its reliability and scope.

Core Reactivity: A Hub for Convergent Synthesis

The primary reactivity modes of this compound involve its participation as an electrophile in conjugate additions and as a dienophile in cycloadditions. These transformations are foundational for constructing complex carbon skeletons with high degrees of stereochemical control.

cluster_reactions Key C-C Bond-Forming Reactions cluster_products Versatile Synthetic Intermediates Reagent This compound Michael Michael Addition (Conjugate Addition) Reagent->Michael + Nucleophile (e.g., Enolates, Organometallics) FC Friedel-Crafts Alkylation Reagent->FC + Arene (e.g., Indoles, Pyrroles) DA Diels-Alder Reaction ([4+2] Cycloaddition) Reagent->DA + Diene (e.g., Cyclopentadiene) Nitroalkanes γ-Nitro Carbonyls & Substituted Nitroalkanes Michael->Nitroalkanes Aryl_Adducts Aryl-Substituted Nitroalkanes FC->Aryl_Adducts Cyclohexenes Nitro-Functionalized Cyclohexenes DA->Cyclohexenes

Caption: Core reactivity pathways of this compound.

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael or conjugate addition is arguably the most prominent reaction involving nitrostyrenes.[3] It allows for the formation of a C-C bond at the β-position of the nitroalkene through the 1,4-addition of a soft nucleophile. This reaction is thermodynamically controlled and highly efficient for creating complex acyclic structures.[3]

Causality Behind Experimental Choices: The choice of base or catalyst is critical. For carbon nucleophiles derived from active methylene compounds (e.g., malonates, β-ketoesters), a non-nucleophilic base is sufficient to generate the requisite enolate. However, the advent of organocatalysis has revolutionized this area, enabling highly enantioselective additions.[4][5] Chiral secondary amines, such as proline derivatives, or bifunctional catalysts like thioureas, activate the carbonyl donor via enamine formation and the nitroalkene acceptor via hydrogen bonding, respectively, creating a highly organized, chiral transition state.[6][7]

Organocatalytic Asymmetric Michael Addition of Aldehydes

The direct asymmetric Michael addition of aldehydes to nitroalkenes is a powerful tool for synthesizing enantiomerically enriched γ-nitro aldehydes. These products are valuable precursors to chiral γ-amino acids and other biologically significant molecules.[8]

cluster_workflow Asymmetric Michael Addition Workflow Start Combine Aldehyde, Nitroalkene, & Catalyst in Solvent Stir Stir at Controlled Temperature Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Reaction Quench (e.g., aq. NH4Cl) Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Enantioenriched γ-Nitro Aldehyde Purify->Product

Caption: Workflow for an organocatalytic asymmetric Michael addition.

Protocol 1: Asymmetric Michael Addition of Propanal

This protocol describes a representative asymmetric Michael addition using a well-established chiral secondary amine catalyst.

  • Reagents & Materials:

    • This compound (1.0 mmol, 183.6 mg)

    • Propanal (3.0 mmol, 217 µL, freshly distilled)

    • (S)-Diphenylprolinol silyl ether catalyst (0.1 mmol, 32.5 mg)

    • Benzoic Acid (co-catalyst, 0.1 mmol, 12.2 mg)

    • Toluene (Anhydrous, 5 mL)

    • Argon or Nitrogen atmosphere

    • Standard glassware (oven-dried)

  • Step-by-Step Methodology:

    • To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the chiral catalyst, and the co-catalyst.

    • Add anhydrous toluene via syringe and stir the mixture at room temperature until all solids dissolve.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the freshly distilled propanal dropwise over 5 minutes.

    • Stir the reaction at 0-4 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% Ethyl Acetate/Hexanes eluent).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

    • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) via chiral HPLC analysis.

Data Summary: Michael Addition Scope
Nucleophile (Donor)Catalyst/BaseSolventTemp (°C)Yield (%)ee (%)Reference
Cyclohexanone(S)-ProlineDMSORT9293 (syn)[6]
Diethyl MalonateEt₃NEtOHReflux85-[4]
Thioacetic AcidCinchona-ThioureaToluene-209597[9]
Propanal(S)-DPP Silyl EtherToluene490>95 (anti)[8]

The Friedel-Crafts Alkylation: Accessing Aryl-Substituted Scaffolds

While classic Friedel-Crafts reactions typically involve alkyl halides or acyl halides as electrophiles, activated alkenes like this compound can also serve as potent electrophiles, especially for reaction with electron-rich aromatic and heteroaromatic systems.[10][11][12] The reaction is usually promoted by a Lewis acid, which coordinates to the nitro group, further enhancing the electrophilicity of the β-carbon.

Causality Behind Experimental Choices: This reaction is particularly effective for highly nucleophilic arenes like indoles, pyrroles, and activated phenols. The choice of Lewis acid (e.g., AlCl₃, FeCl₃, Sc(OTf)₃) is crucial and must be tailored to the substrate to avoid side reactions.[10][13] For sensitive substrates like indoles, milder conditions and catalysts are preferred to prevent polymerization or degradation. The reaction proceeds via nucleophilic attack of the arene onto the nitroalkene, followed by rearomatization.

Arene Indole (Nucleophile) Intermediate Carbocationic Intermediate (Stabilized) Arene->Intermediate Attacks β-carbon Nitroalkene This compound (Electrophile) Nitroalkene->Intermediate Catalyst Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Nitroalkene Activates Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Product 3-Substituted Indole Derivative Deprotonation->Product

Caption: Logical flow of a Friedel-Crafts reaction with indole.

Protocol 2: Friedel-Crafts Alkylation of Indole
  • Reagents & Materials:

    • This compound (1.0 mmol, 183.6 mg)

    • Indole (1.2 mmol, 140.6 mg)

    • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Argon or Nitrogen atmosphere

  • Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere, dissolve indole and this compound in anhydrous DCM.

    • Add the Lewis acid catalyst, Sc(OTf)₃, to the solution in one portion.

    • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic fractions, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography (gradient elution, Hexanes to Ethyl Acetate/Hexanes) to yield the pure product.

The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful pericyclic [4+2] cycloaddition for the synthesis of six-membered rings.[14] The electron-withdrawing nitro group makes this compound an excellent dienophile, readily reacting with electron-rich conjugated dienes.[14][15] This reaction allows for the stereospecific construction of up to four new stereocenters in a single step.

Causality Behind Experimental Choices: The reaction is typically performed under thermal conditions. The stereochemical outcome is governed by the "endo rule," which predicts that the electron-withdrawing substituent of the dienophile (the nitro group) will preferentially occupy the endo position in the transition state, a result of favorable secondary orbital interactions.[14] While many Diels-Alder reactions are thermally promoted, Lewis acid catalysis can accelerate the reaction and enhance regioselectivity.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene
  • Reagents & Materials:

    • This compound (1.0 mmol, 183.6 mg)

    • Cyclopentadiene (3.0 mmol, freshly cracked from dicyclopentadiene)

    • Toluene or o-xylene (5 mL)

    • Screw-cap vial or sealed tube

  • Step-by-Step Methodology:

    • Dissolve this compound in toluene in a screw-cap vial.

    • Add a freshly prepared solution of cyclopentadiene in toluene.

    • Seal the vial tightly and heat the mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

    • The crude product, a mixture of endo/exo isomers, can be purified by column chromatography or recrystallization. The major isomer is typically the endo product.[15][16]

Data Summary: Diels-Alder Cycloadditions
DieneConditionsYield (%)endo:exo RatioReference
Cyclopentadieneo-Xylene, 110 °C, 12h95>95:5[15][17]
1,3-CyclohexadieneToluene, 110 °C, 24h35-40Majorly endo[17]
Anthraceneo-Xylene, 140 °C, 48h75-General Knowledge

Conclusion

This compound stands as a testament to the power of strategic functionalization in reagent design. Its polarized double bond provides a reliable handle for a suite of high-yield C-C bond-forming reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder cycloadditions. The ability to control stereochemistry, particularly through modern organocatalysis, and the synthetic flexibility of the resulting nitro-adducts make it an indispensable tool for researchers in medicinal chemistry and natural product synthesis. The protocols and data presented herein offer a robust starting point for harnessing the full potential of this versatile reagent.

References

  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. National Institutes of Health (NIH). Available at: [Link]

  • Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. ResearchGate. Available at: [Link]

  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. Available at: [Link]

  • Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. PubMed. Available at: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available at: [Link]

  • Organocatalytic methods for CC bond formation. ResearchGate. Available at: [Link]

  • Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews. Available at: [Link]

  • Organocatalytic methods for C-C bond formation. PubMed. Available at: [Link]

  • Catalytic Asymmetric Reactions of Conjugated Nitroalkenes. University of Groningen. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available at: [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. National Institutes of Health (NIH). Available at: [Link]

  • Catalytic asymmetric synthesis of 1,4-enynes. ResearchGate. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. ResearchGate. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • What are the best conditions for a Michael addition? ResearchGate. Available at: [Link]

  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group, Princeton University. Available at: [Link]

  • Preparation of conjugated nitroalkenes: short review. ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Available at: [Link]

  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). ResearchGate. Available at: [Link]

  • anti-Selective Asymmetric Michael Reactions of Aldehydes and Nitroolefins Catalyzed by a Primary Amine/Thiourea. ResearchGate. Available at: [Link]

  • Synthesis of novel chalcones bearing pyrazole and triazole scaffolds and their biological screening. Heterocyclic Letters. Available at: [Link]

  • Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. PubMed. Available at: [Link]

  • (PDF) Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. ResearchGate. Available at: [Link]

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews. Available at: [Link]

  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-2-nitroethene. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our focus is on the prevalent and effective Henry-Knoevenagel condensation method.

Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most reliable and widely used method for synthesizing this compound is the Henry-Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with nitromethane. The mechanism proceeds in two key stages: a nitroaldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final α,β-unsaturated nitroalkene.[3][4][5] The choice of catalyst and reaction conditions is paramount as it directly influences the reaction rate, yield, and purity of the final product.[1]

G cluster_reactants Reactants cluster_process Reaction Steps 4-chlorobenzaldehyde 4-Chlorobenzaldehyde Nitroaldol_Addition Nitroaldol Addition (Base-Catalyzed) 4-chlorobenzaldehyde->Nitroaldol_Addition Nitromethane Nitromethane Nitromethane->Nitroaldol_Addition Intermediate β-Nitro Alcohol Intermediate Nitroaldol_Addition->Intermediate Dehydration Dehydration (-H₂O) Product This compound Dehydration->Product Intermediate->Dehydration

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

This is a common issue that can stem from several factors related to catalysis, reagents, or reaction conditions.

  • Possible Cause A: Ineffective Catalysis

    The primary role of the base catalyst is to deprotonate nitromethane, forming a nitronate anion which then acts as the nucleophile.[4] If the base is too weak or inappropriate, this initial step will not occur efficiently, leading to poor or no conversion.

    • Insight & Solution: The choice of base is critical. While strong bases like sodium hydroxide can be used, they may also promote side reactions. Mild bases are often preferred. Ammonium acetate is a widely used and effective catalyst as it provides a weakly basic environment that facilitates the condensation and subsequent dehydration.[6] For asymmetric synthesis, more complex catalysts like chiral copper-amino alcohol complexes have been shown to produce high yields.[7]

  • Possible Cause B: Poor Reagent Quality

    The purity of your starting materials is crucial for a successful reaction.

    • Insight & Solution:

      • 4-Chlorobenzaldehyde: This aldehyde can oxidize over time to 4-chlorobenzoic acid upon exposure to air. The presence of this acidic impurity can neutralize the base catalyst, hindering the reaction. Ensure you are using pure, preferably freshly obtained or purified, 4-chlorobenzaldehyde.

      • Solvents and Nitromethane: The presence of water can interfere with the reaction. Use anhydrous solvents and ensure your nitromethane is dry.

  • Possible Cause C: Sub-optimal Reaction Temperature

    Temperature influences both the rate of the initial addition and the subsequent dehydration step.

    • Insight & Solution: The reaction is often performed at elevated temperatures (reflux) to drive the dehydration of the β-nitro alcohol intermediate to the final product.[6] If the temperature is too low, the reaction may stall at the intermediate stage. Conversely, excessively high temperatures can lead to polymerization and degradation of the product. Refluxing in a solvent like acetic acid or ethanol is a common and effective strategy.[6] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by allowing for rapid heating to high temperatures.[8]

Question 2: My final product is impure, and I'm observing significant side-product formation. What's going wrong?

Side reactions can compete with the desired condensation, reducing the yield and complicating purification.

  • Possible Side Reaction A: Polymerization

    The product, a β-nitrostyrene, is an electron-deficient alkene and can be susceptible to polymerization, especially in the presence of strong bases or at high temperatures for extended periods.[9]

    • Insight & Solution: Avoid using an excessive amount of a strong base. If polymerization is suspected, consider using a milder catalyst like ammonium acetate or reducing the reaction time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long heating periods.

  • Possible Side Reaction B: Michael Addition

    The nitronate anion (from deprotonated nitromethane) is a potent nucleophile and can add to the newly formed this compound product via a Michael addition.

    • Insight & Solution: This is more likely to occur if a large excess of nitromethane is used. While an excess of nitromethane is common to drive the reaction, an extremely large excess should be avoided. Control the stoichiometry of your reactants carefully.

Question 3: I'm having difficulty with the workup and purification of my product. Any suggestions?

Proper isolation and purification are key to obtaining a high-purity final product.

  • Issue: Removing Unreacted Aldehyde

    If the reaction has not gone to completion, unreacted 4-chlorobenzaldehyde can co-precipitate with the product.

    • Insight & Solution: During the workup, washing the crude product with a saturated aqueous solution of sodium bisulfite can help remove residual aldehyde by forming a water-soluble bisulfite adduct.

  • Issue: Product Crystallization

    The crude product may sometimes precipitate as an oil or refuse to crystallize easily.

    • Insight & Solution: this compound is a solid at room temperature with a melting point around 111-116 °C.[10][11] Recrystallization is the most effective purification method. Suitable solvents include ethanol or isopropanol. If the product oils out, try adding a small amount of a non-polar solvent like hexane to the hot alcohol solution to induce crystallization upon cooling. Ensure the crude product is sufficiently dry before attempting recrystallization.

Optimized Experimental Protocol

This section provides a reliable, step-by-step protocol for the synthesis of this compound.

Protocol 1: Ammonium Acetate Catalyzed Synthesis in Acetic Acid

This method is robust and consistently provides good yields.

Materials and Equipment:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 equivalent), nitromethane (1.5-2 equivalents), and ammonium acetate (0.5 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent (enough to ensure stirring, approx. 3-4 mL per gram of aldehyde).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress via TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup - Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The yellow product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acetic acid and ammonium salts, followed by a wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure, bright yellow crystals of this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 4-Chlorobenzaldehyde - Nitromethane - Ammonium Acetate B Add Glacial Acetic Acid A->B C Heat to Reflux (110-120 °C) B->C D Monitor by TLC (2-4 hours) C->D E Cool to RT, then Ice Bath D->E F Filter & Wash (Water, Cold EtOH) E->F G Recrystallize from Ethanol F->G H Dry Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Data Summary: Comparison of Catalytic Systems

The efficiency of the synthesis is highly dependent on the chosen catalytic system. The table below summarizes different approaches.

Catalyst/PromoterBase/Co-catalystSolventTemp (°C)Time (h)Yield (%)Reference
Chiral Bis(β-amino alcohol)-Cu(OAc)₂-Ethanol2524-48~96[7]
Ammonium Acetate-Acetic AcidReflux6~64[6]
Methylamine-Acetic Acid--Varies[9]
None (Microwave)Ammonium AcetateNitromethane1500.08High[8]

Frequently Asked Questions (FAQs)

  • Q: Can this reaction be performed under solvent-free conditions?

    • A: Yes, solvent-free conditions have been reported, often utilizing grinding techniques or microwave irradiation.[8][12] These methods are considered "green" alternatives and can lead to shorter reaction times and simpler workups.

  • Q: What is the expected appearance and melting point of the final product?

    • A: Pure this compound is a light yellow to yellow solid.[11] Its reported melting point is in the range of 111-116 °C.[10][11] A significant deviation from this range may indicate impurities.

  • Q: Are there alternative methods to the Henry-Knoevenagel condensation?

    • A: While the Henry-Knoevenagel reaction is the most common, other methods exist. For instance, a Wittig-type reaction using a phosphonium ylide could theoretically produce the C=C double bond, but this is less common for nitroalkenes due to the nature of the required reagents.[13][14] Another approach involves the direct nitration of 4-chlorostyrene, but this can lead to side reactions like nitration of the aromatic ring or polymerization.[15] For this specific target molecule, the condensation of the aldehyde and nitromethane remains the most practical and high-yielding approach.

References

  • Zicmanis, A., et al. (2010). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Retrieved from [Link]

  • MDPI. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives. Retrieved from [Link]

  • RSC Publishing. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Henry reaction [a] and Knoevenagel condensation [b] of substrates of different sizes catalyzedby1. Retrieved from [Link]

  • Beilstein Journals. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ScienceDirect. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

Purification techniques for crude 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the purification of crude 1-(4-Chlorophenyl)-2-nitroethene. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding Your Compound: this compound

This compound is typically a light yellow to yellow solid at room temperature.[1] A key physical property for assessing purity is its melting point, which for the pure compound is in the range of 112-116 °C.[1] Significant deviation from this range, particularly a lower and broader melting point, indicates the presence of impurities.

The primary impurities in a crude sample often include unreacted starting materials (4-chlorobenzaldehyde and nitroethane) and by-products from the synthesis, which is commonly a Knoevenagel condensation.[2] Additionally, nitrostyrenes can be reactive and may be susceptible to polymerization, making careful handling and purification essential.[3]

Recrystallization is a powerful and economical technique for purifying solids. The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[4][5]

Recrystallization: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures.[5] For this compound, common choices include alcohols (ethanol, isopropanol) or mixed solvent systems. A good rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[6]

To test solvents:

  • Place a small amount of your crude product (approx. 20-30 mg) into a test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the test tube. The solid should dissolve completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q2: What is a two-solvent recrystallization, and when is it necessary?

A2: A two-solvent system is used when no single solvent has the ideal solubility properties. The method involves dissolving the crude compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[7] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7] This is useful when your compound is either too soluble or too insoluble in common single solvents. A common pairing is ethanol/water or a hexane/acetone mixture.[6][8]

Recrystallization: Troubleshooting Guide

Problem Probable Cause Solution
Compound "oiled out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Lower the temperature at which crystallization begins by adding more solvent. For future attempts, choose a lower-boiling point solvent.
No crystals form upon cooling. The solution is not saturated (too much solvent was added), or the cooling process is too rapid.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5] If that fails, boil off some solvent to re-saturate the solution and cool again.[4]
The final product is still colored (yellow). Colored impurities are soluble in the recrystallization solvent and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling.[4]
Recovered yield is very low. Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7]

Workflow for Recrystallization Method Selection

This diagram outlines the decision-making process for choosing an appropriate recrystallization strategy.

Recrystallization_Workflow start Start: Crude Solid test_solvents Test solubility in various solvents (e.g., Ethanol, Hexane, Acetone) start->test_solvents find_single Is a single solvent found where solid is soluble when hot & insoluble when cold? test_solvents->find_single single_solvent Perform Single-Solvent Recrystallization find_single->single_solvent  Yes find_pair Find a solvent pair: 1. Good solvent (dissolves solid well) 2. Poor solvent (solid is insoluble) find_single->find_pair No end End: Pure Crystals single_solvent->end two_solvent Perform Two-Solvent Recrystallization two_solvent->end find_pair->two_solvent Column_Chromatography_Workflow start Start: Crude Product tlc 1. Develop TLC Method (Find solvent for Rf ≈ 0.3-0.4) start->tlc pack_column 2. Pack Column with Silica Gel Slurry tlc->pack_column load_sample 3. Load Sample (dissolved in min. solvent) pack_column->load_sample elute 4. Elute Column with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Sources

Common side reactions in the synthesis of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)-2-nitroethene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific chemical synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, ensuring a successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Henry condensation reaction, also known as a nitroaldol reaction.[1][2][3] This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with a nitroalkane, typically nitroethane, followed by dehydration to yield the desired β-nitrostyrene. The presence of the electron-withdrawing chloro group on the phenyl ring can influence the reaction kinetics and the propensity for certain side reactions.

This guide will delve into the mechanistic nuances of the primary reaction and its competing side reactions, offering targeted solutions to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues reported by researchers in the field.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, often related to the reversibility of the initial condensation step and the purity of your starting materials.

  • Retro-Henry Reaction: The initial nitroaldol addition is a reversible process.[2] The equilibrium may not favor the product, leading to a significant amount of unreacted starting materials.

    • Troubleshooting:

      • Temperature Control: Carefully controlling the reaction temperature is crucial. While higher temperatures can accelerate the reaction, they can also favor the retro-Henry reaction. An optimal temperature range should be determined empirically for your specific catalyst and solvent system.

      • Water Removal: The dehydration of the intermediate β-nitro alcohol to the final product is often the driving force of the reaction. Using a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus with a suitable solvent like toluene) can shift the equilibrium towards the product.

  • Purity of 4-Chlorobenzaldehyde: The presence of acidic impurities, such as 4-chlorobenzoic acid formed from the oxidation of the aldehyde, can neutralize the base catalyst and hinder the reaction.

    • Troubleshooting:

      • Use Freshly Purified Aldehyde: It is highly recommended to use freshly distilled or recrystallized 4-chlorobenzaldehyde.[1] Washing the aldehyde with a sodium carbonate solution can also help remove acidic impurities.[1]

  • Ineffective Catalyst: The choice and amount of catalyst are critical.

    • Troubleshooting:

      • Catalyst Screening: While common bases like sodium hydroxide or potassium hydroxide are used, amine catalysts such as methylamine or ammonium acetate in acetic acid can offer milder conditions and potentially higher yields.[1] Experimenting with different catalysts can help identify the most effective one for this specific substrate.

Diagram: Main Reaction vs. Retro-Henry Reaction

G cluster_main Main Reaction Pathway cluster_retro Retro-Henry Side Reaction 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde β-Nitro Alcohol Intermediate β-Nitro Alcohol Intermediate 4-Chlorobenzaldehyde->β-Nitro Alcohol Intermediate + Nitroethane + Base Nitroethane Nitroethane Nitroethane->β-Nitro Alcohol Intermediate Base Base Base->β-Nitro Alcohol Intermediate This compound This compound β-Nitro Alcohol Intermediate->this compound - H2O Dehydration Dehydration Dehydration->this compound β-Nitro Alcohol Intermediate_retro β-Nitro Alcohol Intermediate Starting Materials 4-Chlorobenzaldehyde + Nitroethane β-Nitro Alcohol Intermediate_retro->Starting Materials Reversible Equilibrium G Nitrostyrene_Monomer This compound Growing_Polymer_Chain Growing Polymer Chain Nitrostyrene_Monomer->Growing_Polymer_Chain + Base Base_Initiator Base (Initiator) Base_Initiator->Growing_Polymer_Chain Growing_Polymer_Chain->Growing_Polymer_Chain + Monomer Tar Tar/Polymer Growing_Polymer_Chain->Tar G Nitrostyrene_Acceptor This compound (Michael Acceptor) Michael_Adduct Michael Adduct (Higher MW Impurity) Nitrostyrene_Acceptor->Michael_Adduct Nitronate_Donor Nitronate of Nitroethane (Michael Donor) Nitronate_Donor->Michael_Adduct

Sources

Technical Support Center: Prevention of Polymerization in Reactions with 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 1-(4-Chlorophenyl)-2-nitroethene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive nitroalkene. Our goal is to provide you with the foundational knowledge, proactive strategies, and troubleshooting steps necessary to prevent unwanted polymerization, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Root Cause: The Mechanism of Polymerization

A thorough understanding of why this molecule polymerizes is the first step toward preventing it. The reactivity of this compound is not a flaw; it is a direct consequence of the electronic properties that also make it a valuable synthetic intermediate.

Q1: Why is this compound so prone to polymerization?

The susceptibility of this compound, a derivative of β-nitrostyrene, to polymerization stems from the powerful electron-withdrawing nature of the nitro group (-NO₂). This group acts as a strong resonance and inductive sink for electron density, polarizing the carbon-carbon double bond. This effect renders the β-carbon (the carbon atom not attached to the aromatic ring) highly electrophilic and exceptionally vulnerable to attack by nucleophiles. This inherent electronic deficiency is the primary driver for its rapid polymerization, particularly through an anionic mechanism.[1][2][3]

Q2: What is the primary polymerization mechanism I should be concerned about?

The dominant and most problematic pathway is anionic polymerization .[1][2] This process can be initiated by even very weak bases or nucleophiles, which may be present as intended reagents, catalysts, or trace impurities.

The process unfolds in two key stages:

  • Initiation: A nucleophile or base (B:⁻) attacks the electron-poor β-carbon of the nitroalkene. This forms a new carbon-base bond and generates a resonance-stabilized carbanion (a nitronate anion). This initiation step is often very fast.

  • Propagation: The newly formed carbanion is itself a potent nucleophile. It rapidly attacks the β-carbon of another monomer molecule, extending the chain and regenerating the carbanion at the new terminus. This process repeats, leading to the rapid formation of a high-molecular-weight polymer, which often precipitates from the reaction mixture as an insoluble solid or oil.

Unlike many common monomers like styrene, this compound is generally not susceptible to free-radical polymerization. In fact, β-nitrostyrenes can act as potent inhibitors or chain-stoppers for free-radical reactions.[4][5] Therefore, efforts should be exclusively focused on mitigating the triggers for anionic polymerization.

Anionic_Polymerization Initiator Initiator (Base, B:⁻) Carbanion Resonance-Stabilized Carbanion (Nitronate) Initiator->Carbanion 1. Initiation: Nucleophilic Attack Monomer1 Monomer (1-(4-Cl-Ph)-2-nitroethene) Dimer Dimeric Anion (Growing Chain) Carbanion->Dimer 2. Propagation: Attack on New Monomer Monomer2 Another Monomer Molecule Polymer Polymer (Insoluble Product) Dimer->Polymer n Monomers

Caption: Initiation and propagation steps of anionic polymerization.

Section 2: Proactive Prevention Strategies

Controlling the reaction environment is the most effective way to prevent polymerization. The following guidelines are critical for success.

Q3: How should I properly store and handle the reagent to ensure its stability?

Proper storage is your first line of defense. Polymerization can occur slowly over time even in the solid state if initiated by impurities or environmental factors.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dark, and dry place.[6][7] Refrigeration is recommended.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation from atmospheric moisture and oxygen.[6][8]

  • Purity Check: Before use, visually inspect the material. It should be a light yellow to yellow solid.[7] The presence of dark, gummy, or insoluble particulates may indicate that some polymerization has already occurred.

Q4: What are the ideal reaction conditions to minimize polymerization risk?

The key is to create an environment hostile to the initiation and propagation of the anionic polymer chain. A summary of best practices is provided in the table below.

ParameterRecommended ConditionRationale & Causality
Temperature Maintain low temperatures (e.g., 0°C to -78°C).Reduces the kinetic rate of both the initiation and propagation steps of polymerization. While your desired reaction may also slow, the polymerization side reaction is often more sensitive to temperature reduction.
pH / Acidity Strictly neutral or slightly acidic.Anionic polymerization is initiated by bases. Maintaining a non-basic environment is the single most critical factor. The presence of a proton source quenches any inadvertently formed carbanions, terminating the polymer chain.
Atmosphere Inert gas (Nitrogen or Argon).Prevents exposure to atmospheric moisture, which could introduce basic impurities (e.g., dissolved CO₂ forming carbonate), and oxygen, which can lead to other side reactions.[8]
Solvents Use high-purity, dry, aprotic solvents (e.g., THF, Toluene, Dichloromethane).Impurities in solvents (including water or residual basic stabilizers) can initiate polymerization. Protic solvents (like ethanol) can become initiators (e.g., forming ethoxide) in the presence of a base.[2]
Reagent Purity Use freshly purified starting material and reagents.Ensures that no trace basic impurities are introduced that could trigger polymerization.[8] This includes catalysts, substrates, and any additives.
Addition Order Add the nitroalkene slowly to the reaction mixture.Maintains a low instantaneous concentration of the monomer, which disfavors the propagation step of polymerization relative to the desired bimolecular reaction.
Q5: Are there any chemical inhibitors I can add to my reaction?

This is a common question, but it requires careful distinction between polymerization types.

  • Radical Inhibitors: Compounds like BHT, hydroquinone, or TEMPO are highly effective for preventing free-radical polymerization .[9][10][] As this compound primarily undergoes anionic polymerization, these inhibitors will be ineffective and are not recommended.

  • Anionic "Inhibitors": True inhibitors for anionic polymerization are less common. The most effective strategy is to "inhibit" the reaction by adding a weak, non-nucleophilic proton source to the reaction mixture, provided it does not interfere with the desired chemistry. This acts as a chain-terminating agent by protonating and neutralizing the propagating carbanion. A mild Lewis acid or a hindered proton source can sometimes serve this role. However, the primary strategy should always be the stringent control of reaction conditions to prevent initiation in the first place.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section helps you diagnose and resolve problems related to polymerization.

Q6: I'm observing a rapid formation of an insoluble yellow/brown solid or a viscous oil in my reaction. Is this polymerization?

Yes, this is the classic sign of runaway polymerization. The high molecular weight polymer of this compound has poor solubility in most common organic solvents and will crash out of the solution or turn it into an unworkable slurry. If this occurs, the reaction is likely unsalvageable. The focus should be on identifying the root cause for future experiments.

Q7: My reaction yield is very low, and I have a lot of intractable baseline material on my TLC plate. What went wrong?

This is a more subtle indication of polymerization. While not a catastrophic precipitation event, significant monomer is being consumed by the formation of oligomers and short-chain polymers. These species often appear as a smear at the baseline of a TLC plate. Use the following flowchart to diagnose the potential cause.

Troubleshooting start start decision decision action action result result start_node Polymerization Suspected check_base Was a base (amine, hydroxide, alkoxide, etc.) present? start_node->check_base check_temp Was the reaction run at low temperature? check_base->check_temp No cause_base Root Cause: Anionic Initiation by Base check_base->cause_base Yes check_reagents Were all reagents and solvents anhydrous and high purity? check_temp->check_reagents Yes cause_temp Root Cause: High Thermal Energy check_temp->cause_temp No check_storage Was the nitroalkene stored correctly? check_reagents->check_storage Yes cause_purity Root Cause: Impurity-Initiated Polymerization check_reagents->cause_purity No cause_storage Root Cause: Degraded Starting Material check_storage->cause_storage No solution_base Solution: - Use non-basic conditions - If base is required, add it last and slowly at low temp cause_base->solution_base solution_temp Solution: - Repeat at 0°C or colder - Ensure efficient cooling cause_temp->solution_temp solution_purity Solution: - Use freshly opened/distilled solvents - Purify all reagents before use cause_purity->solution_purity solution_storage Solution: - Use fresh reagent - Purify old reagent via recrystallization cause_storage->solution_storage

Caption: A logical workflow to diagnose the cause of unwanted polymerization.

Section 4: Frequently Asked Questions (FAQs)
Q8: Can I use amine bases, such as triethylamine (TEA) or DBU, in my reaction?

Extreme caution is advised. Amines are effective initiators for the anionic polymerization of nitrostyrenes.[2][12] If your reaction chemistry absolutely requires an amine base:

  • Use the least basic amine possible that still achieves the desired transformation.

  • Employ a sterically hindered amine to disfavor its nucleophilic attack on the alkene.

  • Operate at the lowest possible temperature (-40°C or colder).

  • Add the amine last, very slowly, to a cooled solution of all other reagents.

Q9: How do I purify this compound if I suspect it contains polymeric impurities?

Recrystallization is the most common method. A suitable solvent system (such as ethanol) can be used.[4] The pure monomer should dissolve, while the insoluble polymeric material can be removed by hot filtration. Subsequent cooling of the filtrate should yield the purified crystalline product. Column chromatography on silica gel can also be effective for removing baseline impurities.[13]

Q10: Does the trans vs. cis isomerism of the double bond affect polymerization?

The commercially available and thermodynamically more stable isomer is the trans (E) isomer. While UV light can induce isomerization to the cis (Z) form, this is not typically a factor in standard laboratory settings.[14] The trans isomer's geometry is well-suited for the chain propagation step. While the reactivity of the pure cis isomer towards polymerization is less studied, it is reasonable to assume it is also highly susceptible. The key takeaway is that preventing initiation is crucial regardless of the isomeric form.

Section 5: Exemplar Protocol: A Controlled Michael Addition

This protocol for a generic Michael addition demonstrates the application of the principles discussed. It serves as a self-validating system for preventing polymerization.

Reaction: Michael Addition of Diethyl Malonate to this compound

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, dissolve diethyl malonate (1.1 equivalents) in anhydrous THF (e.g., 0.2 M final concentration).

    • Cool the solution to -10°C in an ice-salt bath.

  • Base Addition (Initiator for Desired Reaction):

    • Slowly add a weak, non-nucleophilic base such as DBU (0.1 equivalents) dropwise via syringe over 5 minutes. Maintain the temperature below -5°C. Stir for 10 minutes. Note: Here, the base is intended to deprotonate the malonate, not initiate polymerization of the nitroalkene.

  • Nitroalkene Addition (Critical Step):

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Using a syringe pump for precise control, add the nitroalkene solution to the cooled, stirring reaction mixture over a period of 30-60 minutes. Crucially, ensure the internal reaction temperature does not rise above -5°C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at -10°C to 0°C. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a slightly acidic buffer (e.g., saturated aqueous NH₄Cl solution) or a few drops of acetic acid. This step ensures that any active anionic species are neutralized before warming to room temperature.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the product by column chromatography.

By adding the highly reactive nitroalkene slowly to the pre-formed nucleophile at low temperatures, you ensure its primary fate is the desired Michael addition rather than self-polymerization.

References
  • Z. Kuri, H. Ueda, S. Shida. (1962). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Journal of Polymer Science, 59(168), S31-S33.
  • V. V. Perekalin, A. S. Sopova, E. S. Lipina. (1982). Anionic polymerization of β‐nitrostyrenes. Chemistry of Nitro and Nitroso Groups, Part 2, 289-415.
  • G. F. D'Alelio, J. V. Crivello. (1967). Anionic‐initiated polymerization of β‐nitrostyrenes. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(7), 1643-1656.
  • S. Breitscheidel, O. F. Olaj, K. Toppare. (1987). Primary Reactions during the Free Anionic Polymerization of β Nitrostyrene.
  • T. Yamashita, K. Yamanoi, K. Tsubouchi. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(9), 2329.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7626, Beta-Nitrostyrene. Retrieved from [Link]

  • M. Morton. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • I.-H. Um, S.-Y. Lee, H.-J. Han. (2013). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. The Journal of Organic Chemistry, 78(11), 5604-5610.
  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]

  • S. D. G. de la Torre, F. L. Bartolozzi, S. R. Alonso. (2015). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry, 13(3), 671-683.
  • B. Guan. (2015). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (Doctoral dissertation, Queensland University of Technology).
  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • G. E. Heisey, H. W. Gibson. (1972). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Die Makromolekulare Chemie, 160(1), 107-115.
  • A. L. Hansen, L. A. Villacorta, et al. (2024).
  • J. C. Carretero, M. C. Garcia Ruano, M. T. Peromingo. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(48), 9377-9380.
  • L. Hong, D. C. Braden, et al. (2023). Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies. Redox Biology, 65, 102816.
  • Chemistry For Everyone. (2024, May 26). How Can Polymerization Avoid Unwanted Side Reactions? [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Michael Additions with Nitrostyrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Michael additions with nitrostyrenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during this critical carbon-carbon bond-forming reaction. Our focus is on providing not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Michael addition of various nucleophiles to nitrostyrenes. Each issue is followed by a detailed explanation of potential causes and actionable, step-by-step solutions.

Issue 1: Low or No Product Yield

Question: My Michael addition reaction with a nitrostyrene is resulting in a low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Michael addition with nitrostyrenes can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The choice of catalyst is paramount. For many Michael additions involving nitrostyrenes, organocatalysts like L-proline and its derivatives, thioureas, or chiral diamines are highly effective.[1][2][3][4] If you are using a base, ensure it is strong enough to deprotonate your nucleophile but not so strong as to promote side reactions.

    • Actionable Steps:

      • Catalyst Screening: If using an organocatalyst, screen a panel of catalysts with different functionalities. For example, primary amine-thiourea catalysts can activate the nitro group through hydrogen bonding while simultaneously forming an enamine with a ketone or aldehyde nucleophile.[3][5]

      • Catalyst Loading: Optimize the catalyst loading. Typically, 5-20 mol% is a good starting range.[3] Lowering the catalyst loading can sometimes reduce side reactions, while increasing it may be necessary for less reactive substrates.

      • Co-catalyst/Additive: Consider the use of a co-catalyst or an additive. For instance, the addition of a weak acid like benzoic acid or p-nitrophenol can accelerate the reaction and improve stereoselectivity in some organocatalyzed systems.[4][6]

  • Suboptimal Solvent Selection: The solvent plays a critical role in stabilizing intermediates and influencing catalyst activity.

    • Actionable Steps:

      • Solvent Polarity: Test a range of solvents with varying polarities. Halogenated and aromatic solvents like o-dichlorobenzene and chlorobenzene have been shown to be effective in certain systems. In contrast, highly polar solvents like DMSO can sometimes hinder reactions that rely on hydrogen bonding interactions.[7]

      • "On-Water" or Brine Conditions: For some organocatalytic systems, performing the reaction in brine or water can lead to significant rate enhancements and improved stereoselectivities due to hydrophobic effects.[8]

  • Unfavorable Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity.

    • Actionable Steps:

      • Initial Low Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.

      • Gradual Increase: If the reaction is sluggish, gradually increase the temperature. However, be aware that higher temperatures can sometimes lead to decreased stereoselectivity and catalyst degradation.[9]

  • Incorrect Stoichiometry: The ratio of nucleophile to electrophile (nitrostyrene) can influence the reaction outcome.

    • Actionable Steps:

      • Excess Nucleophile: Using a slight to moderate excess of the Michael donor (nucleophile) can help drive the reaction to completion.[2] However, a large excess can sometimes complicate purification.

      • Optimized Ratio: If side reactions involving the nitrostyrene are suspected (e.g., polymerization), using a slight excess of the nitrostyrene might be beneficial in specific cases, though this is less common.[10]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of side products in my Michael addition. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Polymerization of Nitrostyrene: Nitrostyrenes, being good Michael acceptors, can undergo anionic polymerization, especially in the presence of strong bases.

    • Mitigation:

      • Use a milder base or a bifunctional organocatalyst that does not generate a high concentration of free anions.[2][7]

      • Control the rate of addition of the base or catalyst.

      • Maintain a lower reaction temperature.

  • Retro-Michael Reaction: The Michael addition is a reversible process. The adduct can revert to the starting materials, especially at elevated temperatures or under certain pH conditions.

    • Mitigation:

      • Perform the reaction at the lowest effective temperature.

      • Choose reaction conditions that favor the forward reaction, such as using a catalyst that stabilizes the product.

      • Ensure the workup procedure does not introduce conditions that promote the retro-Michael reaction.

  • Self-Condensation of the Nucleophile: Carbonyl nucleophiles (aldehydes and ketones) can undergo self-condensation (e.g., aldol reaction).

    • Mitigation:

      • Optimize the reaction conditions to favor the Michael addition over self-condensation, for example, by carefully selecting the catalyst and temperature.

      • In some cases, pre-forming the enamine or enolate before adding the nitrostyrene can be a useful strategy.

  • Formation of Diastereomers: For asymmetric Michael additions, the formation of multiple diastereomers can be an issue.

    • Mitigation:

      • Employ a well-designed chiral catalyst. The choice of catalyst backbone (e.g., proline, cinchona alkaloid, diamine) and substituents can have a profound impact on diastereoselectivity.[1][3][4]

      • Optimize the solvent and temperature, as these can influence the transition state geometry.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my Michael addition to a nitrostyrene?

A1: The ideal catalyst depends on your specific substrates (nucleophile and nitrostyrene) and desired outcome (e.g., high yield, high stereoselectivity).

  • For simple, achiral additions: A basic catalyst like triethylamine or DBU may suffice.

  • For asymmetric additions with aldehyde or ketone nucleophiles:

    • Proline and its derivatives: These are classic organocatalysts that operate via an enamine mechanism and can provide good to excellent stereoselectivity.[4][11]

    • Chiral diamines: Often used in combination with an acid co-catalyst, these are also highly effective for enamine-based catalysis.[1]

    • Thiourea-based catalysts: These are bifunctional catalysts that activate the nitrostyrene through hydrogen bonding to the nitro group and the nucleophile via a separate basic site.[3][5][7] This dual activation often leads to high efficiency and stereoselectivity.

  • For dicarbonyl nucleophiles: Chiral metal complexes (e.g., Ni(II), Cu(II)) or bifunctional organocatalysts are often employed.[2][12]

Q2: What is the best workup and purification procedure for Michael adducts of nitrostyrenes?

A2: A standard workup procedure involves quenching the reaction, followed by an aqueous wash and extraction.

  • Quenching: The reaction is often quenched by adding a dilute acid solution (e.g., 1 M HCl) to neutralize the catalyst and any remaining base.[13]

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Flash column chromatography: This is the most common method for purifying the Michael adduct. A silica gel stationary phase with a gradient of hexane/ethyl acetate is typically used.[14]

    • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification and can sometimes improve the enantiomeric excess of the major diastereomer.[12]

Q3: Can I run the Michael addition to nitrostyrenes under solvent-free conditions?

A3: Yes, in some cases, solvent-free conditions can be highly effective. Grinding the reactants together, sometimes with a solid support like quartz sand, can promote the reaction.[10] This approach offers advantages in terms of green chemistry by reducing solvent waste. Additionally, some reactions can be performed using one of the liquid reactants as the solvent.[12]

Q4: How does the electronic nature of the substituent on the nitrostyrene aromatic ring affect the reaction?

A4: The electronic properties of the substituent on the phenyl ring of the nitrostyrene can influence its reactivity.

  • Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the β-carbon, making the nitrostyrene a more reactive Michael acceptor. This generally leads to faster reaction rates.[3] However, in some cases, very strong EWGs can lead to undesired side reactions.[15]

  • Electron-donating groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the β-carbon, which can lead to slower reaction rates.

Data and Protocols

Table 1: Representative Organocatalysts and Reaction Conditions for the Michael Addition of Aldehydes/Ketones to trans-β-Nitrostyrene
NucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Cyclohexanone(S)-Proline (20)DMSOrt969220[List, J. A. C. S. 2000]
PropanalDiphenylprolinol silyl ether (1) / 4-Nitrophenol (1)Toluenert0.2598>99[6]
Isobutyraldehyde(R,R)-DPEN-thiourea (10)Waterrt249599[3]
AcetylacetoneChiral thiourea (2)Etherrt3.59395[7]
Dimethyl malonateAlkylamino substituted triazine (10) / Et₃No-Dichlorobenzenert1295N/A
Experimental Protocol: General Procedure for an Organocatalyzed Michael Addition of an Aldehyde to a Nitrostyrene
  • To a stirred solution of the aldehyde (0.45 mmol) and the nitrostyrene (0.30 mmol) in the chosen solvent (0.3 mL), add the organocatalyst (typically 5-20 mol%).[13]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the nitrostyrene), quench the reaction by adding 1 M aqueous HCl (1 mL).[13]

  • Stir the mixture for 10 minutes at room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 3 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Catalytic Cycle of a Proline-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine -H₂O Proline Proline Proline->Enamine Iminium_ion Iminium Ion Intermediate Enamine->Iminium_ion + Nitrostyrene Nitrostyrene Nitrostyrene Nitrostyrene->Iminium_ion Product Michael Adduct Iminium_ion->Product +H₂O Product->Proline Release H2O_in H₂O H2O_out H₂O

Caption: Proline-catalyzed Michael addition via an enamine intermediate.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Catalyst Is the catalyst appropriate and active? Start->Catalyst Solvent Is the solvent optimal? Catalyst->Solvent Yes ScreenCatalysts Screen different catalysts and optimize loading Catalyst->ScreenCatalysts No Temp Is the temperature suitable? Solvent->Temp Yes ScreenSolvents Test a range of solvents Solvent->ScreenSolvents No Stoichiometry Is the stoichiometry correct? Temp->Stoichiometry Yes AdjustTemp Vary reaction temperature Temp->AdjustTemp No Success Reaction Optimized Stoichiometry->Success Yes AdjustStoichiometry Optimize nucleophile/electrophile ratio Stoichiometry->AdjustStoichiometry No ScreenCatalysts->Solvent ScreenSolvents->Temp AdjustTemp->Stoichiometry AdjustStoichiometry->Success

Caption: A decision tree for troubleshooting low yield in Michael additions.

References

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(4-Chlorophenyl)-2-nitroethene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The synthesis of 1-(4-chlorophenyl)-2-nitroethene, a valuable intermediate in organic synthesis, is primarily achieved through the Henry (or nitroaldol) condensation reaction. This process involves the base-catalyzed reaction of 4-chlorobenzaldehyde with a nitroalkane, followed by dehydration. While synthetically useful, the reaction is frequently plagued by low conversion rates and the formation of impurities. This guide provides in-depth troubleshooting strategies and detailed protocols to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows very low or no conversion to the desired this compound. What are the most common culprits?

Low conversion in a Henry reaction is a multifaceted issue. The initial C-C bond formation is reversible, which can inherently limit the yield.[1] Key areas to investigate include:

  • Sub-optimal Catalyst System: The choice of catalyst, its concentration, and its quality are critical. The catalyst may be inappropriate for the specific substrates, deactivated by moisture or impurities, or used in an incorrect amount.[1][2]

  • Poor Reaction Conditions: Temperature and reaction time are pivotal. The initial addition reaction is often exothermic, while the subsequent dehydration step to form the nitrostyrene typically requires heating.[1][3] An imbalance can either stall the reaction or lead to byproduct formation.

  • Reactant Quality and Stoichiometry: The purity of 4-chlorobenzaldehyde and the nitroalkane (typically nitromethane or nitroethane) is paramount. Aldehydes can oxidize to carboxylic acids upon storage, and impure reagents can introduce side reactions.

  • Inhibiting Side Reactions: Several competing reactions can consume starting materials or the desired product. These include polymerization of the electron-deficient nitrostyrene product, self-condensation of the aldehyde, or a Cannizzaro reaction if a strong base is used with an aldehyde lacking α-protons.[1][4]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism and equilibrium position.[2][5] An inappropriate solvent can significantly hinder the reaction rate.

Q2: How do I select the optimal catalyst and its loading for the synthesis?

The catalyst facilitates both the initial deprotonation of the nitroalkane and the subsequent steps. The choice depends on the desired reaction rate and selectivity.

  • Common Catalysts: A multitude of promoters have been developed, including weak bases, primary or secondary amines, and ammonium salts.[3]

    • Ammonium Acetate: This is a very common and effective catalyst. It acts as a source of ammonia and acetic acid in equilibrium, providing a mildly basic environment that promotes the condensation while minimizing side reactions. A typical condition involves heating the aldehyde and nitroalkane in acetic acid with ammonium acetate.[3]

    • Primary Amines (e.g., Benzylamine, Ethylamine): These can be highly effective. The proposed mechanism involves the formation of a more electrophilic iminium ion intermediate with the aldehyde, which then reacts with the nitronate anion.

    • Basic Catalysts (e.g., NaOH, Et₃N): Stronger bases can accelerate the initial addition but may also promote side reactions like polymerization.[6] Careful control of temperature and stoichiometry is essential when using strong bases.[7]

  • Catalyst Loading: The optimal catalyst concentration typically ranges from 5-20 mol%. For ammonium acetate, it is often used in larger, near-stoichiometric amounts relative to the aldehyde. It is crucial to perform catalyst screening to find the ideal loading for your specific setup.

Catalyst Type Typical Loading Advantages Considerations
Ammonium Acetate0.5 - 1.5 eqReliable, cost-effective, simple workup.[3][8]Often requires elevated temperatures (reflux in acetic acid).[8]
Primary Amines10-20 mol%High yields, can work at lower temperatures.[9]May require longer reaction times.
Lewis Acids (e.g., Cu(OAc)₂)10-20 mol%Can offer high stereoselectivity in asymmetric variants.[10]Requires specific ligands for high performance.[10]
Strong Bases (e.g., NaOH)5-10 mol%Fast reaction rates.High risk of side reactions and polymerization.[7]
Q3: My reaction seems to stall after forming the intermediate β-nitro alcohol. How do I drive the dehydration to completion?

The formation of the final this compound product requires the elimination of a water molecule from the intermediate β-nitro alcohol.

  • Thermal Promotion: The most common method is heating. Reactions run in solvents like acetic acid or toluene at reflux temperatures are typically sufficient to drive the dehydration.[3][8]

  • Water Removal: Since dehydration is an equilibrium process, removing the water as it forms will drive the reaction to completion according to Le Châtelier's principle. This can be achieved using a Dean-Stark apparatus when the reaction is run in a solvent that forms an azeotrope with water, such as toluene.[2][11]

  • Acid/Base Catalysis: Both the acidic (acetic acid) or basic conditions used for the initial condensation also catalyze the dehydration step. A large excess of acid at room temperature or above facilitates the formation of the unsaturated nitro compound.[7]

Q4: I'm observing significant side product formation, including a resinous material. What are the likely side reactions and how can I minimize them?

Side reactions are a primary cause of low yields and purification difficulties.

  • Polymerization: The product, a β-nitrostyrene, is an electron-deficient alkene and is susceptible to anionic polymerization, especially in the presence of strong bases. This often results in the formation of an intractable resinous material.[5] To minimize this, use milder bases (like ammonium acetate), keep the base concentration low, and avoid unnecessarily high temperatures or prolonged reaction times after product formation.

  • Bis-addition/Michael Addition: The nitronate anion can potentially add to the newly formed nitrostyrene product in a Michael addition, leading to oligomers.[4] This is more likely if there is a high concentration of the deprotonated nitroalkane. Using a slight excess of the aldehyde can sometimes mitigate this.

  • Cannizzaro Reaction: If using a strong base and an aldehyde without α-hydrogens (like 4-chlorobenzaldehyde), the Cannizzaro reaction can occur, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid. This is generally less of a concern with weaker amine or ammonium salt catalysts.

Q5: My final product is an impure oil instead of a crystalline solid. What should I do?

This compound is a crystalline solid with a melting point around 112-116 °C.[12] If you obtain an oil, it is likely due to the presence of unreacted starting materials, the intermediate nitro alcohol, or polymeric byproducts.

  • Purification is Key: The most effective method for purification is recrystallization.

  • Solvent Screening: A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble.

    • Recommended Solvents: Ethanol, aqueous ethanol, or isopropanol are often effective.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective for separating the less polar nitrostyrene product from more polar impurities.[13]

Q6: How can I effectively monitor the reaction's progress?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products from over-heating.

  • Thin Layer Chromatography (TLC): TLC is the simplest and most common method.[2][14]

    • Procedure: Spot a small sample of the reaction mixture on a silica gel TLC plate alongside spots of your starting materials (4-chlorobenzaldehyde and the nitroalkane).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.[2]

    • Visualization: Visualize the spots under a UV lamp. 4-chlorobenzaldehyde is UV active. The product, being a conjugated system, will also be strongly UV active.

    • Interpretation: The reaction is complete when the spot corresponding to the 4-chlorobenzaldehyde has disappeared and a new, typically lower Rf spot corresponding to the product has appeared and its intensity is no longer increasing.

  • Other Techniques: For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[15][16]

Visualized Workflows and Mechanisms

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: a base-catalyzed nitroaldol (Henry) addition followed by an elimination of water.

G cluster_0 Step 1: Nitroaldol Addition (Reversible) cluster_1 Step 2: Dehydration (Elimination) S1 Nitroalkane (R-CH2NO2) I1 Nitronate Anion (R-CHNO2)- S1->I1 + B: S2 Base (B:) I1->S1 + BH+ S3 4-Chlorobenzaldehyde I2 β-Nitro Alkoxide S3->I2 + Nitronate P1 β-Nitro Alcohol Intermediate I2->P1 + BH+ P1_c β-Nitro Alcohol Intermediate P2 This compound P1_c->P2 Heat (-H2O) H2O Water (H2O)

Caption: The Henry reaction mechanism for nitrostyrene synthesis.

Troubleshooting Logic Flow

This diagram provides a systematic approach to diagnosing and solving low conversion issues.

G Start Low Conversion Observed CheckReactants Check Reactant Purity (Aldehyde, Nitroalkane) Start->CheckReactants ReactantsOK Reactants are Pure CheckReactants->ReactantsOK PurifyReactants Purify/Replace Reactants ReactantsOK->PurifyReactants No CheckCatalyst Evaluate Catalyst System (Choice, Loading, Freshness) ReactantsOK->CheckCatalyst Yes PurifyReactants->Start CatalystOK Catalyst is Optimal CheckCatalyst->CatalystOK OptimizeCatalyst Screen Catalysts (e.g., NH4OAc, Amines) Adjust Loading (5-20 mol%) CatalystOK->OptimizeCatalyst No CheckConditions Assess Reaction Conditions (Temperature, Time, Solvent) CatalystOK->CheckConditions Yes OptimizeCatalyst->Start ConditionsOK Conditions are Suitable CheckConditions->ConditionsOK OptimizeConditions Systematically Vary Temp. Increase Reaction Time Test Different Solvents ConditionsOK->OptimizeConditions No MonitorDehydration Is Dehydration Incomplete? (Intermediate Detected by TLC) ConditionsOK->MonitorDehydration Yes OptimizeConditions->Start DehydrationOK Dehydration is Complete MonitorDehydration->DehydrationOK PromoteDehydration Increase Temperature Remove Water (Dean-Stark) DehydrationOK->PromoteDehydration Yes End Yield Improved DehydrationOK->End No PromoteDehydration->Start

Caption: Systematic troubleshooting logic for low reaction yield.

Experimental Protocols

Protocol 1: Synthesis of this compound using Ammonium Acetate

This protocol is a standard and reliable method adapted from literature procedures.[3][8]

Materials:

  • 4-Chlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (e.g., 10.0 g, 71.1 mmol).

  • Reagent Addition: Add glacial acetic acid (30 mL), nitromethane (e.g., 6.5 g, 106.7 mmol, 1.5 eq), and ammonium acetate (e.g., 5.5 g, 71.3 mmol, 1.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The solution will typically turn yellow.

  • Monitoring: Monitor the reaction progress by TLC (e.g., every 30-60 minutes) until the 4-chlorobenzaldehyde spot is consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice-cold water while stirring. A yellow precipitate will form.

  • Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove acetic acid and ammonium salts.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals should form.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.

  • Analysis: Determine the yield and check the purity by measuring the melting point (expected: 112-116 °C)[12] and acquiring spectroscopic data (NMR, IR) if required.

References

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. Retrieved January 7, 2026, from [Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. (n.d.). [www.rhodium.ws]. Retrieved January 7, 2026, from [Link]

  • Optimization of the Henry reaction | Download Table. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Henry reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Method for producing beta-nitrostyrene compound. (2010). Google Patents.
  • analytical methods. (n.d.). atsdr.cdc.gov. Retrieved January 7, 2026, from [Link]

  • Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nitrostyrene. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis. (n.d.). Tripod.com. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-chlorophenyl)-2-nitroethene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this valuable synthetic intermediate in high purity. We will address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound product is a yellow, oily solid that smells of almonds. What is the likely impurity and why?

A1: The most probable impurity is unreacted 4-chlorobenzaldehyde . The synthesis of this compound is typically a Henry condensation reaction between 4-chlorobenzaldehyde and nitromethane.[1][2] 4-chlorobenzaldehyde has a relatively low melting point (around 47°C) and a characteristic pungent, almond-like odor.[3][4][5] Its presence, even in small amounts, can prevent the product from crystallizing properly, resulting in the oily or pasty appearance you're observing. Nitromethane is highly volatile (boiling point ~101°C) and is often removed during solvent evaporation post-reaction.[6][7]

Q2: What is the most straightforward method to remove the bulk of unreacted 4-chlorobenzaldehyde from my crude product?

A2: Recrystallization is the most effective and common method for purifying this compound on a laboratory scale.[8] This technique leverages the differences in solubility between your desired product and the aldehyde impurity in a given solvent at different temperatures.[9] The product, this compound, is a stable crystalline solid with a melting point of 111-116°C, making it an excellent candidate for purification by recrystallization.[10][11]

A common and effective solvent for this purpose is ethanol or isopropanol .[8] The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the less soluble this compound will selectively crystallize, leaving the more soluble 4-chlorobenzaldehyde and other minor impurities in the mother liquor.

Q3: I tried recrystallizing from ethanol, but my yield was very low, or the product didn't crystallize at all. What went wrong?

A3: This is a common issue that can usually be traced back to a few key experimental parameters. Here’s a troubleshooting guide:

  • Too Much Solvent: The single most common error is using an excessive volume of solvent. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, the solution will not become supersaturated upon cooling, and crystallization will be poor or nonexistent.

    • The Fix: Start by adding a small amount of solvent, bring it to a boil, and continue adding the solvent in small portions until the solid just dissolves.[12] If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution.[13]

  • Cooling Too Rapidly: Crashing the product out of solution by placing it directly into an ice bath leads to the formation of small, often impure crystals that trap solvent and impurities.

    • The Fix: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature first. This promotes the growth of larger, purer crystals. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield.[12]

  • Insufficient Purity of Crude Material: If the concentration of impurities (like 4-chlorobenzaldehyde) is excessively high, it can act as a eutectic mixture, inhibiting crystallization altogether.

    • The Fix: Consider a pre-purification step. An aqueous wash with a sodium bisulfite solution can selectively remove the aldehyde impurity before recrystallization (see Q5).[14][15][16][17]

Q4: How can I quickly check the purity of my crude reaction mixture and my final product?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[1][8][18] It provides a rapid, qualitative assessment of the number of components in your mixture and the relative retention of your starting material versus your product.

A typical TLC system for this reaction would be silica gel as the stationary phase and a mixture of nonpolar and polar solvents as the mobile phase (eluent). A good starting point for an eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • 4-chlorobenzaldehyde (Starting Material): Being less polar, it will travel further up the TLC plate (higher Rf value).

  • This compound (Product): The nitro group adds polarity, so the product will have a lower Rf value than the aldehyde.

By spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the plate, you can clearly visualize the consumption of the aldehyde and the formation of the product.[18]

Q5: My product needs to be exceptionally pure (>99.5%). Is recrystallization sufficient, and are there alternative methods?

A5: While a well-executed recrystallization can yield highly pure material, achieving >99.5% purity, especially if isomeric or closely related impurities are present, may require flash column chromatography .[19][20]

  • Flash Column Chromatography: This technique uses a stationary phase (typically silica gel) packed in a column. The crude mixture is loaded at the top, and a solvent system (eluent), similar to that used for TLC, is pushed through the column under pressure. Components of the mixture separate based on their differential adsorption to the silica gel. Since 4-chlorobenzaldehyde is significantly less polar than the nitrostyrene product, it will elute from the column first, followed by the pure product.[2][21]

  • Bisulfite Wash (for Aldehyde Removal): For targeted removal of the aldehyde starting material, a liquid-liquid extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly effective.[15][16] The bisulfite anion undergoes a nucleophilic addition to the aldehyde's carbonyl group, forming a water-soluble bisulfite adduct.[17] This adduct is easily extracted into the aqueous phase, leaving your desired product in the organic layer. This is an excellent pre-purification step before a final recrystallization.[14]

Data & Protocols

Physical Properties of Key Compounds

For effective purification, understanding the physical properties of the product and potential impurities is critical.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
This compound C₈H₆ClNO₂183.59111 - 116[10][11]299[10]Yellow crystalline solidSoluble in hot ethanol, acetone; sparingly soluble in cold ethanol.
4-Chlorobenzaldehyde C₇H₅ClO140.5747.5[5]213.5[5]Colorless to light yellow powder[3][22]Soluble in ethanol, ether, acetone; insoluble in water.[22]
Nitromethane CH₃NO₂61.04-29101.2[6]Colorless oily liquid[7][23]Slightly soluble in water; miscible with many organic solvents.

Visualized Workflows & Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude this compound.

PurificationWorkflow crude Crude Product (Oily Solid) tlc Purity Check (TLC) crude->tlc wash Aqueous Bisulfite Wash tlc->wash Significant Aldehyde Impurity Present recryst Recrystallization (e.g., Ethanol) tlc->recryst Minor Aldehyde Impurity wash->recryst final_tlc Final Purity Check (TLC & Melting Point) recryst->final_tlc column Flash Column Chromatography final_tlc->column Purity Not Met (>99.5% Required) pure_product Pure Product (>99%) final_tlc->pure_product Purity Met column->pure_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Recrystallization (Ethanol)

This protocol is designed for the removal of minor impurities, primarily unreacted 4-chlorobenzaldehyde.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small volume of 95% ethanol (e.g., 15-20 mL) and, with gentle stirring, heat the mixture to a boil on a hot plate.

  • Achieve Saturation: Continue to add hot ethanol in small portions until the solid just completely dissolves. Avoid adding a large excess. The goal is to use the minimum amount of hot solvent.[9]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Bright yellow, needle-like crystals should form.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper by maintaining the vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Characterization: Determine the melting point and run a TLC to confirm the purity of the final product. A sharp melting point close to the literature value (111-116°C) is a good indicator of high purity.[10][11]

Protocol 2: Pre-Purification by Sodium Bisulfite Wash

Use this protocol when TLC indicates a large amount of unreacted 4-chlorobenzaldehyde.

Materials:

  • Crude product mixture

  • Ethyl acetate (or other water-immiscible solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Brine (saturated aqueous NaCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 50 mL for 5 g of crude) and transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bisulfite solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[16]

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the bisulfite adduct of the aldehyde. Drain and discard the aqueous layer.

  • Repeat (Optional): For highly contaminated mixtures, repeat the extraction with a fresh portion of bisulfite solution.

  • Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. The resulting solid should be significantly purer and can now be further purified by recrystallization as described in Protocol 1.

Troubleshooting Purification Issues

The following diagram provides a logical path for troubleshooting common problems encountered during the purification process.

TroubleshootingTree start Problem Encountered prob_no_xtal No Crystals Form Upon Cooling start->prob_no_xtal prob_oily Product 'Oils Out' Instead of Crystallizing start->prob_oily prob_impure Product Still Impure After Recrystallization start->prob_impure cause_solvent Too Much Solvent Used? prob_no_xtal->cause_solvent cause_high_impurity Initial Purity Too Low? prob_no_xtal->cause_high_impurity cause_cooling Cooled Too Quickly? prob_oily->cause_cooling cause_solvent_mp Solvent B.P. > Product M.P.? prob_oily->cause_solvent_mp cause_wash Crystals Washed with Room Temp Solvent? prob_impure->cause_wash cause_complex Complex Impurity Profile? prob_impure->cause_complex sol_boil_off Boil off excess solvent to concentrate cause_solvent->sol_boil_off Yes sol_scratch Scratch inner flask wall with glass rod cause_solvent->sol_scratch No sol_bisulfite Perform bisulfite wash before recrystallization cause_high_impurity->sol_bisulfite Yes sol_seed Add a seed crystal sol_scratch->sol_seed sol_slow_cool Re-heat to dissolve, then cool slowly to RT cause_cooling->sol_slow_cool Yes sol_change_solvent Choose a lower-boiling point solvent cause_solvent_mp->sol_change_solvent Yes sol_cold_wash Wash crystals only with ICE-COLD solvent cause_wash->sol_cold_wash Yes sol_column Use Flash Column Chromatography cause_complex->sol_column Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

  • Oreate AI Blog. Nitromethane: A Review of Chemical Properties and Applications. [Link]

  • Ataman Kimya. NITROMETHANE. [Link]

  • Wikipedia. Nitromethane. [Link]

  • Quora. What are some chemical properties of nitromethane?. [Link]

  • PubChem, National Center for Biotechnology Information. Nitromethane. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Chlorobenzaldehyde. [Link]

  • The Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wikipedia. 4-Chlorobenzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Reddit. How to get rid of aldehyde from reaction mixture. [Link]

  • Google Patents. CN105152935A - Method for preparing beta-nitrostyrolene compound.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents.
  • Google Patents.
  • Dr. Schornick's Web Pages. recrystallization-2.doc.pdf. [Link]

  • ACS Publications, Organic Process Research & Development. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Tetrahedron Letters. One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem, National Center for Biotechnology Information. (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. [Link]

  • Google Patents.
  • SIELC Technologies. Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Beilstein Journal of Organic Chemistry. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • National Center for Biotechnology Information. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

Sources

Challenges in the scale-up synthesis of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Chlorophenyl)-2-nitroethene. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a particular focus on the challenges encountered during scale-up. Here, we move beyond simple protocols to explain the underlying chemical principles and provide field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is a classic example of a base-catalyzed Henry-Knoevenagel condensation. The reaction proceeds in two main stages: a nucleophilic addition of the nitromethane anion (nitronate) to 4-chlorobenzaldehyde to form a β-nitro alcohol intermediate, followed by dehydration to yield the final conjugated nitroalkene product. The dehydration is often facilitated by the reaction conditions, particularly when using amine bases in conjunction with an acid catalyst or upon heating.

Q2: My small-scale (1-5 g) reaction works perfectly, but my 100 g scale attempt failed. What are the most common reasons for this?

This is a frequent challenge in process chemistry. The primary culprits for scale-up failures in this synthesis are typically related to physical processes rather than a change in the chemical reaction itself. The most common issues include:

  • Inadequate Temperature Control: The reaction is exothermic. A small flask can dissipate heat easily through its surface area, but a large reactor cannot. This can lead to localized hot spots, causing side reactions and reducing yield and purity.[1][2]

  • Inefficient Mixing: What appears well-mixed in a small flask may have poor mass and heat transfer in a large vessel. This can lead to localized high concentrations of reactants or base, promoting byproduct formation.[1]

  • Precipitation and Agitation Issues: The intermediate nitroaldol salt can precipitate, creating a thick, difficult-to-stir slurry that can stall the reaction or even break equipment.

  • Changes in Addition Rates: A "quick" addition in the lab becomes a prolonged feed on scale, altering the concentration profiles of reactants and potentially affecting selectivity.[1]

Q3: What is a realistic yield and purity to expect for this product?

On a laboratory scale, yields of 80-85% or higher for the crude product are commonly reported, with recrystallization yielding a final product of >98% purity.[3] During scale-up, it is prudent to target a slightly lower but more robust yield of 75-80% to ensure process consistency and high purity, avoiding costly and difficult reprocessing steps.

Q4: The product is a vibrant yellow solid. Does the color intensity correlate with purity?

Yes, to an extent. Pure this compound is a light yellow to yellow crystalline solid.[4] A darker yellow, orange, or brownish hue often indicates the presence of impurities or polymeric byproducts. However, color should not be used as the sole indicator of purity; always rely on analytical methods like HPLC, GC, or NMR for confirmation.

Scale-Up Troubleshooting Guide

This section addresses specific, complex problems encountered during the scale-up synthesis.

Issue 1: Runaway Reaction and Poor Temperature Control
  • Question: During the addition of the base (e.g., sodium hydroxide or a primary amine) to the mixture of 4-chlorobenzaldehyde and nitromethane, the reactor temperature spiked uncontrollably, leading to a dark, tarry mixture. What happened and how can I prevent it?

  • Answer:

    • Root Cause Analysis: You experienced a thermal runaway. The Henry reaction is exothermic, and on a large scale, the heat generated cannot be dissipated quickly enough through the reactor jacket.[1] This rapid temperature increase accelerates the reaction, creating even more heat in a dangerous feedback loop. High temperatures promote side reactions, such as the Cannizzaro reaction of the aldehyde, polymerization, and decomposition of the product and reactants.[5]

    • Solution & Mitigation Strategy:

      • Control the Addition Rate: This is the most critical parameter. Use a metering pump to add the base solution at a slow, controlled rate. The addition should be slow enough that your reactor's cooling system can comfortably maintain the target temperature (e.g., 10-15°C).[3]

      • Subsurface Addition: Introduce the base below the surface of the reaction mixture. This ensures immediate dispersion and prevents localized "hot spots" that can form if the base is added onto the surface of a poorly agitated mixture.

      • Optimize the Cooling System: Ensure your reactor cooling is operating at maximum efficiency before starting the addition. For highly exothermic processes, using a cryostat for sub-zero cooling may be necessary.

      • Consider a Milder Catalyst: While strong bases like NaOH work, primary amines like benzylamine or even ammonium acetate can provide a more controlled reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[6] A patent suggests using benzylamine in acetic acid for an industrially safe process at 70-80°C, where the heat is more manageable.[6]

Issue 2: Formation of a Thick, Unstirrable Slurry
  • Question: Shortly after beginning the base addition, the reaction mixture became a thick, white paste that stalled the overhead stirrer. Why does this happen on a large scale but not in my lab flask?

  • Answer:

    • Root Cause Analysis: The bulky white precipitate is the sodium salt of the intermediate β-nitro alcohol.[3] In a small flask with a magnetic stir bar, the slurry may appear manageable. However, on a larger scale, the volume of this solid phase can become so great relative to the liquid that it overwhelms the torque capacity of the mechanical stirrer. The higher concentration of reactants in a scaled-up batch often exacerbates this issue.

    • Solution & Mitigation Strategy:

      • Increase Solvent Volume: The simplest solution is to increase the amount of solvent (e.g., methanol or ethanol). This keeps the intermediate salt more mobile and the mixture easier to stir.[3] Conduct a lab-scale experiment to determine the minimum solvent ratio required to maintain a stirrable slurry.

      • Improve Agitation: Use a stirrer motor with higher torque and an agitator designed for handling slurries, such as an anchor or pitched-blade turbine impeller. Baffles within the reactor are also crucial for ensuring efficient mixing of solid-liquid mixtures.

      • Temperature Effect: In some cases, allowing the temperature to rise slightly (e.g., to 20-25°C) can improve the solubility of the intermediate, but this must be balanced against the risk of side reactions.

Issue 3: Low Yield and Significant Byproduct Formation
  • Question: My scaled-up reaction resulted in a 40% yield, and my analytical data shows several significant impurities that were not present in the lab-scale run. What are these byproducts and how do I minimize them?

  • Answer:

    • Root Cause Analysis: Low yields and impurities on scale-up are often linked to extended reaction times and poor temperature/mixing control.[1] Likely byproducts include:

      • Bis-adduct: Formed from the reaction of a second molecule of 4-chlorobenzaldehyde with the product.

      • Cannizzaro Products: Self-condensation of 4-chlorobenzaldehyde under strong basic conditions to give 4-chlorobenzoic acid and 4-chlorobenzyl alcohol.[5]

      • Michael Adduct: The nitromethane anion can potentially add to the final product in a Michael 1,4-addition, especially if excess nitromethane and base are present for extended periods.

    • Solution & Mitigation Strategy:

      • Stoichiometry Control: Use a slight excess of nitromethane (e.g., 1.1-1.2 equivalents) but ensure the aldehyde is the limiting reagent. The amount of base should be catalytic if possible, or stoichiometric if required by the specific protocol, but never in large excess.

      • Maintain Low Temperature: As discussed, keep the reaction temperature low (10-15°C) during the addition phase to suppress side reactions.[3]

      • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting aldehyde. Once the aldehyde is consumed, proceed with the workup promptly. Allowing the reaction to stir for too long in the basic mixture can promote byproduct formation.

Troubleshooting Logic Diagram: Low Yield

Low_Yield_Troubleshooting start Low Yield of this compound check_purity Analyze Crude Product by HPLC/NMR. Are significant byproducts present? start->check_purity byproducts_yes Yes check_purity->byproducts_yes Yes byproducts_no No check_purity->byproducts_no No temp_control Problem: Poor Temperature Control Solution: Slower base addition, improve cooling, use subsurface feed. byproducts_yes->temp_control mixing Problem: Inefficient Mixing Solution: Check agitator design, increase stir speed, ensure baffles are used. byproducts_yes->mixing stoichiometry Problem: Incorrect Stoichiometry Solution: Re-verify reactant charges, avoid large excess of base. byproducts_yes->stoichiometry workup_loss Problem: Product Loss During Workup/Purification byproducts_no->workup_loss precipitation Issue: Incomplete Precipitation Solution: Cool quench solution further, allow more time, check pH. workup_loss->precipitation recrystallization Issue: Poor Recrystallization Solution: Optimize solvent/anti-solvent ratio, ensure slow cooling. workup_loss->recrystallization

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10 g Scale)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Reagents: To the flask, add 4-chlorobenzaldehyde (10.0 g, 71.1 mmol), nitromethane (4.8 g, 78.2 mmol, 1.1 eq), and methanol (100 mL). Stir to dissolve.

  • Base Addition: Prepare a solution of sodium hydroxide (3.1 g, 77.5 mmol) in water (10 mL) and cool it in an ice bath. Add this solution to the dropping funnel.

  • Reaction: Add the NaOH solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature is maintained between 10-15°C.[3] A thick white precipitate will form.

  • Stirring: After the addition is complete, stir the mixture for an additional 15-20 minutes at the same temperature.

  • Quench: Prepare a solution of concentrated hydrochloric acid (20 mL) in crushed ice and water (300 mL) in a separate beaker with stirring. Slowly pour the reaction slurry into the acid solution. A yellow precipitate will form immediately.[3]

  • Isolation: Stir the quenched mixture for 15 minutes. Collect the yellow solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product in a vacuum oven at 50°C. The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield light yellow crystals.

    • Expected Yield: ~11.5 g (88%) crude; ~10.5 g (80%) recrystallized.

Protocol 2: Recommended Scale-Up Synthesis (1 kg Scale)
  • Setup: Use a 20 L jacketed glass reactor equipped with a high-torque overhead stirrer (pitched-blade turbine), baffles, a temperature probe, and a subsurface addition line connected to a metering pump.

  • Reagents: Charge the reactor with 4-chlorobenzaldehyde (1.00 kg, 7.11 mol), nitromethane (0.48 kg, 7.82 mol, 1.1 eq), and methanol (10 L).

  • Cooling: Start the reactor agitator and cool the mixture to 10°C using the reactor's cooling jacket.

  • Base Addition: Prepare a solution of sodium hydroxide (0.31 kg, 7.75 mol) in water (1 L) and cool it to <15°C. Using the metering pump, add the NaOH solution via the subsurface line over 2-3 hours. Crucially, maintain the internal batch temperature between 10-15°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir for 30 minutes. Take a sample for TLC or HPLC analysis to confirm the complete consumption of 4-chlorobenzaldehyde.

  • Quench: In a separate 50 L vessel, prepare a solution of concentrated hydrochloric acid (2 L) in water (30 L) and cool it to <10°C. Slowly transfer the reaction slurry into the stirred acid solution.

  • Isolation: After the transfer, stir the resulting yellow slurry for 30 minutes. Isolate the product using a centrifuge or a large Nutsche filter-dryer. Wash the cake with copious amounts of cold water until the washings are neutral (pH 6-7).

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. If required, the material can be purified by recrystallization, though a well-controlled reaction should yield a product of >98% purity directly.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Charging aldehyde 4-Chlorobenzaldehyde reactor Charge Reactor & Cool (10-15°C) aldehyde->reactor nitro Nitromethane nitro->reactor solvent Methanol solvent->reactor base_addition Slow, Subsurface Addition of Base reactor->base_addition reaction Stir & Monitor (TLC/HPLC) base_addition->reaction quench Quench into Cold Acid Solution reaction->quench isolation Filter / Centrifuge & Wash with Water quench->isolation drying Vacuum Dry (50-60°C) isolation->drying product Final Product: This compound drying->product

Caption: General workflow for the synthesis of this compound.

Safety, Handling, and Waste

Substance Key Hazards Scale-Up Handling Recommendations
Nitromethane Flammable liquid. Can detonate if heated under confinement, shocked, or sensitized by contaminants like bases.[7][8] Carcinogen suspect.[7][9]Use in a well-ventilated area away from ignition sources. Ground and bond containers during transfer.[9] Avoid storing large quantities. Never heat nitromethane directly with a strong base.
Sodium Hydroxide Corrosive. Highly exothermic when dissolved in water.Always wear appropriate PPE (gloves, goggles, face shield). Add NaOH to water slowly, never the other way around. Use a pre-chilled, jacketed vessel for preparing large volumes of NaOH solution.
This compound Harmful if swallowed. May cause respiratory sensitization.[10] Irritant.Handle as a fine powder in a ventilated enclosure (fume hood or powder booth) to avoid inhalation.[10] Use appropriate PPE, including respiratory protection.
Waste Stream Acidic aqueous waste containing methanol and residual organics.Neutralize the acidic filtrate with a suitable base (e.g., sodium bicarbonate or dilute NaOH) to pH 6-8 before sending to aqueous waste treatment. Ensure compliance with local environmental regulations for disposal of organic waste.

References

  • Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance - epa nepis. (n.d.).
  • US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents. (n.d.).
  • This compound from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
  • Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes | Request PDF. (n.d.).
  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.).
  • Nitromethane | CH3NO2 | CID 6375 - PubChem - NIH. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • Nitrostyrene - Organic Syntheses Procedure. (n.d.).
  • The Synthesis of Nitrostyrenes: A Historical and Technical Guide - Benchchem. (n.d.).
  • Nitromethane | Safety Services - UCL – University College London. (2021, June 24).
  • Nitromethane - AFD Petroleum Ltd. (n.d.).
  • Henry reaction - Wikipedia. (n.d.).
  • Scale-up - University of Huddersfield Repository. (n.d.).
  • How to Scale Up a New Synthesis Reaction - Lab Manager. (2022, October 21).

Sources

TLC monitoring of reactions involving 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in synthetic chemistry, Thin Layer Chromatography (TLC), offers a rapid, inexpensive, and reliable method for monitoring the progress of chemical reactions.[1][2] For reactions involving electrophilic alkenes like 1-(4-chlorophenyl)-2-nitroethene, TLC is indispensable for determining reaction completion, identifying the formation of products, and detecting potential side products. This guide serves as a technical support resource for researchers, providing in-depth protocols and troubleshooting advice to ensure accurate and reproducible TLC monitoring.

Core Principles of Monitoring Reactions with TLC

At its heart, TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (the eluting solvent).[3] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds travel further, yielding a higher Rf.

A reaction is monitored by comparing the TLC profile of the reaction mixture over time to that of the starting materials. A standard setup involves a three-lane spotting pattern on the TLC plate:[4][5]

  • Lane 1 (Reference): A spot of the pure starting material, this compound.

  • Lane 2 (Co-spot): A spot of the reaction mixture applied directly on top of a spot of the starting material. This lane is crucial for confirming the identity of the starting material in the reaction mixture, especially if the product's Rf is very close to the reactant's.[4]

  • Lane 3 (Reaction Mixture): A spot of the aliquot taken from the reaction vessel.

The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared.[5]

Detailed Experimental Protocol: TLC Monitoring Workflow

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

1. Preparation of the TLC Chamber and Eluent

  • Rationale: Saturating the chamber atmosphere with solvent vapor is critical to prevent the eluent from evaporating off the plate surface as it runs. This ensures that the solvent front moves evenly and Rf values are reproducible.

  • Procedure:

    • Pour a suitable solvent system (eluent), such as Hexane:Ethyl Acetate (4:1), into a developing chamber to a depth of about 0.5 cm.[4][6]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Cover the chamber with a lid or watch glass and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.

2. Preparation of the TLC Plate and Samples

  • Rationale: Using a pencil for marking is essential because graphite is inert and will not move with the solvent. Ink from a pen contains organic compounds that will chromatograph along with the sample, creating confusing extra spots.[7]

  • Procedure:

    • Obtain a silica gel TLC plate (typically with a fluorescent indicator, F254).[6] Handle the plate only by the edges to avoid contaminating the surface.[7]

    • Using a pencil and a ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[3]

    • Under the origin line, make small tick marks to indicate where you will spot each sample (e.g., "SM" for starting material, "Co" for co-spot, "RM" for reaction mixture).

    • Prepare a dilute solution of your starting material in a volatile solvent like ethyl acetate.

    • Take an aliquot (a tiny sample) from your reaction mixture using a capillary tube.[5] If the reaction mixture is concentrated, dilute it with a suitable solvent.

3. Spotting the TLC Plate

  • Rationale: Keeping spots small and concentrated prevents them from spreading into large, diffuse circles during development, which leads to poor separation and inaccurate Rf values.[8]

  • Procedure:

    • Dip a clean capillary tube into the dilute solution of the starting material.

    • Lightly and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line of the TLC plate. Allow the solvent to evaporate completely. The goal is a spot no more than 1-2 mm in diameter.[8]

    • For the co-spot lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.

    • Using a new capillary tube, spot the reaction mixture in its designated lane.

    • It is good practice to check the plate under a UV lamp before development to ensure that enough sample has been applied.[5]

4. Developing the Plate

  • Rationale: The origin line must be above the solvent level to prevent the spotted samples from dissolving directly into the solvent pool instead of undergoing chromatography.[7]

  • Procedure:

    • Carefully place the spotted TLC plate into the prepared, saturated chamber using forceps. Ensure the plate is standing upright and not touching the filter paper or the chamber walls.[7]

    • Make sure the solvent level is below the origin line.[3]

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.[3]

5. Visualization and Interpretation

  • Rationale: this compound contains a highly conjugated system, making it strongly UV-active. This is the primary and non-destructive method for visualization.[9][10] Chemical stains are used as a secondary, often destructive, method to visualize compounds that are not UV-active or to gain additional information based on chemical reactivity.

  • Procedure:

    • UV Light: View the dried plate under a short-wave (254 nm) UV lamp in a dark environment.[9] Compounds that absorb UV light will appear as dark spots against the glowing green background of the plate.[9] Lightly circle all visible spots with a pencil.

    • Iodine Staining: Place the plate in a chamber containing a few iodine crystals. Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow-brown spots.[9][11] This method is semi-destructive as the spots will fade over time.[12]

    • Permanganate Staining: Prepare a solution of potassium permanganate (KMnO₄). Dip the plate in the solution or spray it. The alkene in this compound will react with the permanganate, leaving a white/yellow spot on a purple background.[9][13] This stain is excellent for confirming the disappearance of the starting material if the reaction involves saturation of the double bond.

    • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14] Compare the Rf of the spots in the reaction mixture to the starting material to track the reaction's progress.

Below is a DOT script visualizing the standard TLC workflow.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis A Prepare Saturated Developing Chamber B Prepare & Mark TLC Plate A->B C Spot Samples: SM, Co-spot, RM B->C D Place Plate in Chamber C->D E Elute until Solvent Front is ~1cm from Top D->E F Remove Plate & Mark Solvent Front E->F G Dry Plate F->G H Visualize Spots (UV, Stains) G->H I Circle Spots & Calculate Rf Values H->I J Interpret Results I->J

Standard workflow for monitoring a reaction using TLC.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions involving this compound.

Q1: My spots are streaking or "tailing" down the plate. What's wrong?

A1: Spot streaking is a common problem that can obscure results. The primary causes are:

  • Sample Overloading: The most frequent cause is applying a sample that is too concentrated.[15][16] This saturates the silica gel at the origin, causing the spot to bleed down the plate during development.

    • Solution: Dilute your sample significantly and re-spot the plate. It's better to apply a less concentrated sample multiple times, allowing the spot to dry between applications, than to apply one large, concentrated spot.[7]

  • Acidic or Basic Compounds: Silica gel is slightly acidic and can interact strongly with basic compounds. While this compound itself is neutral, reaction products (e.g., amines from a reduction) can be basic. These basic products may stick to the silica, causing tailing.

    • Solution: Add a small amount of triethylamine (Et₃N) to your eluent (e.g., 0.1-1%).[15] The triethylamine will neutralize the acidic sites on the silica, allowing your basic compound to travel up the plate cleanly.

  • Insoluble Sample: If the sample does not fully dissolve in the eluent, it will streak from the origin. Ensure the spotting solvent has fully evaporated before placing the plate in the chamber.

ProblemLikely CauseSolution
Streaking/Tailing Sample is too concentrated.Dilute the sample solution and re-spot.
Product is a basic compound (e.g., an amine).Add 0.1-1% triethylamine to the eluent.[10][15]
Starting material is an acidic compound.Add 0.1-1% acetic acid to the eluent.[8][15]

Q2: I can't see any spots on my developed plate, or they are very faint.

A2: This issue usually stems from sample concentration or improper visualization.

  • Sample is Too Dilute: The concentration of the compound may be below the detection limit of your visualization method.[7][15]

    • Solution: Prepare a more concentrated sample for spotting. Alternatively, spot the sample multiple times in the same location, ensuring the solvent evaporates completely between each application to build up the concentration at the origin.[7]

  • Improper Visualization: While this compound is strongly UV-active, its reaction products may not be.

    • Solution: Always use more than one visualization method. After checking under UV light, use a chemical stain like iodine or potassium permanganate.[15] Some compounds only become visible after staining and heating.[13]

Q3: All my spots are at the very top (Rf > 0.9) or remain at the bottom (Rf < 0.1).

A3: This indicates that your eluent (solvent system) has the wrong polarity for the compounds being analyzed.[15]

  • Spots Too High (High Rf): Your eluent is too polar. The solvent is "washing" all the compounds up the plate with little interaction with the stationary phase.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate mixture, this means increasing the proportion of hexane (the nonpolar component).

  • Spots Too Low (Low Rf): Your eluent is not polar enough. The compounds are sticking strongly to the silica and are not being carried up the plate by the solvent.

    • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate mixture, this means increasing the proportion of ethyl acetate (the polar component).

  • General Guideline: For effective separation and subsequent purification by column chromatography, aim for a solvent system that places your target product at an Rf of approximately 0.3-0.4.[4][17]

Q4: My spots are not well-separated; they are overlapping.

A4: Poor separation means the chosen solvent system is not resolving the different components of your mixture.

  • Solution: You need to try a different solvent system. Changing the solvent ratio might work, but sometimes changing the solvents themselves is necessary. For example, if hexane/ethyl acetate is not working, try dichloromethane/methanol or toluene/acetone. The goal is to find a system where the different affinities of your compounds for the mobile and stationary phases are maximized.

Q5: The solvent front is running unevenly.

A5: An uneven solvent front will lead to distorted spots and unreliable Rf values.

  • Causes & Solutions:

    • Damaged Plate: The silica at the bottom edge of the plate may be chipped.[8] This causes the solvent to move up the damaged area faster. You can sometimes fix this by cutting the bottom of the plate at an angle to create a new, smooth edge.

    • Chamber Not Saturated: If the chamber is not saturated, the solvent will evaporate from the plate as it runs, slowing its advance, often unevenly. Always use filter paper and allow time for saturation.

    • Plate Touching the Side: If the plate is touching the side of the chamber or the filter paper, the solvent can be drawn up more quickly at the point of contact.[7] Ensure the plate stands freely.

Below is a DOT script for a troubleshooting decision tree.

Troubleshooting_TLC Start Analyze TLC Plate Problem What is the issue? Start->Problem Streaking Spots are streaking or tailing Problem->Streaking Streaking NoSpots No spots visible or faint spots Problem->NoSpots No Spots Rf_Issue Rf is too high or too low Problem->Rf_Issue Rf Issues PoorSep Poor separation of spots Problem->PoorSep Overlap Sol_Overload Is sample too concentrated? Streaking->Sol_Overload Sol_Conc Is sample too dilute? NoSpots->Sol_Conc Sol_Rf Adjust eluent polarity Rf_Issue->Sol_Rf Sol_Sep Try a new solvent system PoorSep->Sol_Sep Sol_Dilute Dilute sample and re-run TLC Sol_Overload->Sol_Dilute Yes Sol_Polarity Is product acidic/basic? Sol_Overload->Sol_Polarity No Sol_Polarity->Sol_Dilute No/Unsure Sol_ModifyEluent Add acid/base to eluent Sol_Polarity->Sol_ModifyEluent Yes Sol_Concentrate Concentrate spot or sample Sol_Conc->Sol_Concentrate Yes Sol_Vis Used multiple visualization methods? Sol_Conc->Sol_Vis No Sol_Vis->Sol_Concentrate Yes Sol_UseStain Use chemical stain (Iodine, KMnO4) Sol_Vis->Sol_UseStain No

A decision tree for troubleshooting common TLC problems.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: It is a β-nitrostyrene derivative.[18] Structurally, it is a yellow solid featuring a chlorophenyl group attached to a nitro-substituted ethylene moiety.[19][20] Its chemical formula is C₈H₆ClNO₂.[19] This compound is a useful synthetic intermediate, often used in reactions like Michael additions or reductions to form substituted phenethylamines.[18]

Q: Why is UV light (254 nm) the preferred initial visualization method for this compound? A: this compound possesses a highly conjugated π-electron system, which includes the phenyl ring, the carbon-carbon double bond, and the nitro group. Molecules with extended conjugation strongly absorb UV light.[9][12] TLC plates containing a fluorescent indicator (F254) will glow green under 254 nm UV light, but where a UV-absorbing compound is present, the fluorescence is "quenched," and a dark spot appears.[9] This method is quick, highly sensitive for this class of compounds, and non-destructive, meaning other visualization techniques can be used on the same plate afterward.[9][12]

Q: How do I choose a starting solvent system? A: For neutral organic molecules of intermediate polarity like β-nitrostyrenes, a mixture of a non-polar alkane and a more polar ester is a classic starting point.[6] A good first attempt is often a 4:1 or 9:1 mixture of Hexane:Ethyl Acetate. From there, you can adjust the ratio based on the initial result as described in the troubleshooting guide.

Q: Can I use TLC to get quantitative information about my reaction? A: While standard TLC is primarily a qualitative technique, it can provide semi-quantitative information by observing the relative intensity of the spots. For more precise quantitative analysis, a technique called High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer (TLC scanner) is required. This allows for the measurement of spot intensity and can be used to determine the concentration of reactants and products over time.[21]

References
  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4, 933. DOI: 10.1039/C2AY25023C.
  • BioTechniques. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Technology, Sydney. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Oasis Academy Brightstowe. (n.d.). Rf value = distance moved by substance / distance moved by solvent. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

  • Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation? Retrieved from [Link]

  • Ranganathan, S., et al. (n.d.). Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 1-(4-Chlorophenyl)-2-nitroethene Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the catalytic hydrogenation of 1-(4-Chlorophenyl)-2-nitroethene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. The reduction of the nitroalkene to the corresponding phenethylamine is a critical step in the synthesis of various pharmaceutical intermediates. However, catalyst deactivation is a frequent and costly challenge that can lead to stalled reactions, low yields, and inconsistent results.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps needed to diagnose and mitigate catalyst deactivation, ensuring your reactions are efficient, reproducible, and successful.

Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section is structured in a question-and-answer format to address the most common issues encountered during the hydrogenation of this compound.

Q1: My reaction has completely stalled. Hydrogen uptake has stopped, and TLC/LC-MS analysis shows no further conversion of the starting material. What are the likely causes?

A1: A stalled reaction is typically a sign of severe and rapid catalyst deactivation. The primary causes can be categorized as catalyst poisoning or mass transfer limitations.

Possible Cause 1: Catalyst Poisoning The active sites on your catalyst (e.g., Palladium, Platinum, Nickel) can be irreversibly blocked by contaminants. In the context of this specific substrate, two main culprits are suspect:

  • Chloride Poisoning: The substrate itself contains a chlorine atom. While the C-Cl bond on an aromatic ring is generally stable, aggressive reaction conditions or certain catalyst types can promote hydrodechlorination.[1][2] The released chloride ions (HCl) are potent poisons for many hydrogenation catalysts, especially Palladium.[3] They adsorb strongly onto the active metal surface, preventing the substrate and hydrogen from binding.

  • Sulfur or Other Impurities: Trace impurities from reagents, solvents, or unclean glassware can poison the catalyst.[4][5] Sulfur compounds are particularly detrimental.

Troubleshooting Steps:

  • Analyze for Dehalogenation: Check your crude reaction mixture by LC-MS for the presence of the dehalogenated product, 1-phenyl-2-nitroethene, or the fully reduced, dehalogenated product, 2-phenylethanamine. Its presence is a strong indicator of chloride poisoning.

  • Use a Fresh Catalyst Batch: To rule out a bad or old catalyst, repeat the reaction with a freshly opened bottle.[5]

  • Purify Reagents: Ensure the this compound starting material is of high purity. If necessary, recrystallize it. Use high-purity, degassed solvents.[4]

Possible Cause 2: Mass Transfer Limitation Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing can starve the catalyst of hydrogen, halting the reaction.[4]

Troubleshooting Steps:

  • Increase Agitation: Ensure the reaction is being stirred vigorously. For reactions at atmospheric pressure (balloon), a rapid vortex should be visible at the surface of the liquid.

  • Check Equipment: In a Parr or similar hydrogenator, ensure the impeller is functioning correctly and the vessel is not overfilled, which would reduce the headspace and surface area for gas exchange.[5]

Q2: My reaction is extremely slow, but it hasn't completely stopped. What can I do to improve the rate?

A2: A slow reaction suggests that the catalyst is either partially deactivated or the reaction conditions are suboptimal for this specific transformation.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Moving from a hydrogen balloon (approx. 1 atm) to a pressurized system (e.g., 50 psi or 3-4 bar) significantly increases the concentration of hydrogen at the catalyst surface.[6] This can help overcome competitive adsorption by inhibitory species and accelerate the reaction rate.[4]

  • Increase Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions, including dehalogenation or catalyst sintering (the agglomeration of metal particles, leading to reduced surface area).[4][7]

  • Increase Catalyst Loading: While the typical loading for a Pd/C catalyst is 5-10 mol%, increasing it to 15-20 mol% can sometimes overcome slow reaction rates.[4] This is a solution of last resort as it increases cost.

  • Change Catalyst Type: If you are using Pd/C, consider a more robust or active catalyst.

    • Pearlman's Catalyst (Pd(OH)₂/C): Often shows higher activity and can sometimes be more resistant to certain poisons.[5]

    • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum is generally less susceptible to chloride poisoning than Palladium and can be more effective for substrates prone to dehalogenation.

  • Add a Proton Acceptor: If hydrodechlorination is suspected to be the cause of the slowdown (releasing HCl), adding a non-poisonous base like sodium or potassium hydroxide can help neutralize the acid and protect the catalyst.[3] This must be done carefully, as the wrong base or amount can introduce other issues.

Q3: My reaction worked, but I have a significant amount of the dehalogenated byproduct. How can I improve selectivity?

A3: The formation of dehalogenated products indicates that the catalyst is promoting hydrogenolysis of the C-Cl bond in addition to the desired nitro group reduction.[1] Selectivity is a key challenge with halogenated nitroaromatics.

Strategies to Improve Selectivity:

  • Modify the Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common, but sometimes switching to a less polar aprotic solvent like ethyl acetate or THF can alter the substrate's interaction with the catalyst surface and reduce dehalogenation.[5]

  • Add an Inhibitor/Modifier: In some cases, controlled addition of a mild catalyst inhibitor can selectively suppress the undesired reaction. For example, adding a small amount of an amine base or morpholine has been reported to suppress dehalogenation in similar systems. This requires careful optimization.

  • Use an Acidic Medium: Counterintuitively, conducting the hydrogenation in the presence of a small amount of a strong acid (e.g., HCl, H₃PO₄) can sometimes inhibit dehalogenation of chloronitrobenzene compounds.[8] The acid protonates the resulting amino group, which may alter its electronic properties and reduce the rate of C-Cl bond cleavage. This approach must be tested empirically.

  • Lower the Temperature and Pressure: Use the mildest conditions that still afford a reasonable reaction rate. High temperatures and pressures often favor the undesired dehalogenation side reaction.[6][9]

Part 2: Frequently Asked Questions (FAQs)

  • What is the most common mechanism of catalyst deactivation for this reaction? The most common and problematic mechanism is poisoning of the active sites by chloride ions . These ions are generated from the undesired side reaction of hydrodechlorination of the substrate or product.[3] The chloride adsorbs strongly to the palladium or platinum surface, rendering it inactive for hydrogenation.

  • How does the catalyst support (e.g., activated carbon) influence deactivation? The support plays a crucial role.[10][11] A high-surface-area support like activated carbon provides good dispersion of the metal nanoparticles. However, the physicochemical properties of the support can also influence the reaction.[12] For example, acidic or basic sites on the support can affect the local chemical environment and influence side reactions like dehalogenation. In some cases, supports like Al₂O₃ or MgO can interact differently with the substrate and byproducts, altering selectivity.[13]

  • Can I reuse my catalyst for this reaction? Given the high risk of poisoning from hydrodechlorination, reusing the catalyst is generally not recommended for this specific transformation. The gradual accumulation of chloride on the catalyst surface will lead to progressively lower activity and longer reaction times in subsequent runs.

  • Why is it important to purge the reaction vessel with an inert gas before introducing hydrogen? This is a critical safety step. Hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite flammable solvents in the presence of oxygen.[14] Purging with an inert gas like nitrogen or argon removes all oxygen from the vessel, preventing the risk of fire or explosion when hydrogen is introduced.[4]

  • What is catalyst sintering and how can I prevent it? Sintering is the thermal agglomeration of small metal nanoparticles on the support into larger ones.[7] This reduces the active surface area of the catalyst, leading to a loss of activity. It is typically caused by using excessively high reaction temperatures. To prevent it, operate at the lowest effective temperature for your reaction.[9]

Part 3: Visual Diagrams and Data

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing issues with your hydrogenation reaction.

Troubleshooting_Workflow start Reaction Stalled or Slow? check_agitation Check Mass Transfer (Stirring Rate, Headspace) start->check_agitation No analyze_side_products Analyze for Dehalogenation (LC-MS for Ph-CH2CH2NH2) start->analyze_side_products Yes check_impurities Check for Impurities (Reagents, Solvents, Glassware) change_catalyst Change Catalyst (e.g., PtO2, Pd(OH)2/C) check_impurities->change_catalyst Reagents Pure success Problem Resolved check_impurities->success Impurity Found & Removed increase_pressure Increase H2 Pressure (e.g., 50 psi) check_agitation->increase_pressure Stirring OK check_agitation->success Stirring was inadequate analyze_side_products->check_impurities No Dehalogenation Detected add_scavenger Consider Acid Scavenger (e.g., mild non-poisonous base) analyze_side_products->add_scavenger Dehalogenation Detected increase_temp Gently Increase Temperature (e.g., 30-40°C) increase_pressure->increase_temp Still Slow increase_pressure->success Rate Improved increase_temp->change_catalyst Still Slow increase_temp->success Rate Improved failure Persistent Issue: Consider alternative synthetic route change_catalyst->failure add_scavenger->success Deactivation_Mechanisms cluster_catalyst Catalyst Particle catalyst Active Metal Site (Pd, Pt) Support (Carbon) poisoning Poisoning (Chemical Deactivation) poisoning->catalyst:f0 Irreversible Adsorption fouling Fouling (Physical Blockage) fouling->catalyst:f0 Covers Active Sites sintering Sintering (Thermal Damage) sintering->catalyst:f0 Particle Agglomeration (Loss of Surface Area) chloride Chloride Ions (Cl-) from Hydrodechlorination chloride->poisoning sulfur Sulfur Compounds from Impurities sulfur->poisoning polymers Polymeric Byproducts polymers->fouling heat Excessive Heat (> 60-80°C) heat->sintering

Caption: Key pathways leading to catalyst deactivation.

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassSpecific ExamplesLikely Source in this ReactionEffect on Catalyst
Halogens Chloride (Cl⁻)Hydrodechlorination of substrate/productBlocks active metal sites, severe activity loss [3]
Sulfur Compounds Thiols, SulfidesImpurities in solvents or starting materialsStrong, irreversible poisoning of active sites [4]
Heavy Metals Lead, MercuryLeaching from other equipment, reagent impurityAlloy with and deactivate the catalytic metal
Strongly Coordinating Species Carbon Monoxide (CO)Impurity in hydrogen gas sourceCompetitively adsorbs and blocks active sites

Part 4: Experimental Protocol

Protocol: Standard Hydrogenation Setup and Execution

This protocol is designed to minimize common sources of catalyst deactivation from the outset.

Materials:

  • This compound (high purity)

  • 10% Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂)

  • Anhydrous Ethanol or Ethyl Acetate (HPLC grade, degassed)

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum

  • Hydrogen balloon or Parr hydrogenator

  • Inert gas source (Nitrogen or Argon) with a needle

  • Vacuum source

Procedure:

  • Vessel Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove water, which can act as a temporary poison. [4]2. Reagent Addition: To the reaction flask, add the this compound substrate and the magnetic stir bar.

  • Solvent Addition: Add the degassed solvent to dissolve the substrate completely. Poor solubility can cause slow reaction rates. [4]4. Inerting the System: Seal the flask with a septum. Insert one needle connected to the inert gas source and a second "vent" needle. Purge the flask with inert gas for 5-10 minutes with gentle stirring to remove all oxygen. [4]5. Catalyst Addition: While maintaining a positive pressure of inert gas, quickly remove the septum and add the catalyst. Reseal the flask immediately. Safety Note: Never add a dry hydrogenation catalyst to a flask containing an organic solvent in the presence of air. [14]6. Hydrogen Introduction: Remove the vent needle. Evacuate the flask using the vacuum source for 1-2 minutes to remove the inert gas. Backfill the flask with hydrogen from the balloon or pressure source. Repeat this vacuum/backfill cycle 3-5 times to ensure a pure hydrogen atmosphere.

  • Reaction Execution: Begin vigorous stirring. [4]For a balloon setup, ensure the balloon remains inflated. For a pressurized system, maintain the target pressure.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots (under an inert atmosphere) for LC-MS analysis. Hydrogen uptake can also be monitored on a pressurized system.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system thoroughly with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. CRITICAL SAFETY NOTE: Never allow the filter cake containing the catalyst to dry out, as it can ignite upon contact with air. Keep the filter cake wet with solvent at all times and dispose of it in a designated, sealed waste container filled with water. [4][14]11. Isolation: The crude product can be isolated from the filtrate by removing the solvent under reduced pressure.

References

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Catalytic Hydrogenation Part II - Tips and Tricks . Curly Arrow. [Link]

  • An examination of catalyst deactivation in p-chloronitrobenzene hydrogenation over supported gold . EPFL InfoScience. [Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N . ACS Omega. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them . ChemCatBio. [Link]

  • Troubleshooting of Catalytic Reactors . Slideshare. [Link]

  • Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification . RSC Publishing. [Link]

  • Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines . MDPI. [Link]

  • Hydrogenation reaction tips and tricks . Reddit. [Link]

  • Hydrogenation of nitrobenzene over palladium-supported catalysts—Effect of support . ResearchGate. [Link]

  • Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts . UQ eSpace - The University of Queensland. [Link]

  • Dehalogenation . Wikipedia. [Link]

  • Full article: Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes . Taylor & Francis. [Link]

  • The rôle of supports in catalytic hydrogenation. Part I. Activation effects of various oxide carriers on palladium . Journal of the Chemical Society (Resumed). [Link]

  • The role of supports in catalytic hydrogenation. Part II . Journal of the Chemical Society (Resumed). [Link]

  • (PDF) Investigation of the temperature influence on the catalytic hydrogenation upgrading of bio-oil using industrial nickel based catalyst RZ409 . ResearchGate. [Link]

Sources

Solvent selection guide for reactions with 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to navigating the complexities of solvent selection for reactions involving 1-(4-chlorophenyl)-2-nitroethene. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, empowering you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.

Technical Support Center: this compound

This guide is structured to address the most pressing questions and challenges encountered when working with this compound, a versatile but sensitive Michael acceptor. We will move from foundational principles to reaction-specific advice and troubleshooting.

Section 1: Foundational Knowledge - Understanding Your Reagent

Before selecting a solvent, a clear understanding of the substrate's properties and stability is paramount.

dot

Caption: Key chemical properties of this compound.

Q1: What are the core chemical properties of this compound I need to consider?

This compound is a crystalline solid with a melting point of 111-116 °C.[1][2] Its reactivity is dominated by the nitroethene moiety. The nitro group is strongly electron-withdrawing, making the β-carbon highly electrophilic and susceptible to nucleophilic attack in what is known as a Michael (or conjugate) addition.[3][4] This compound is generally sensitive to strong acids, bases, high temperatures, and light, which can promote decomposition or polymerization.[5]

Property Value / Description CAS Number
Molecular FormulaC₈H₆ClNO₂706-07-0
Molecular Weight183.59 g/mol
AppearanceYellowish solid
Melting Point111-116 °C[1][2]
Key ReactivityPotent Michael Acceptor[3][4][6][7]
StabilitySensitive to heat, light, and strong pH conditions[5]
Section 2: The Logic of Solvent Selection - A Workflow

Choosing a solvent is not a matter of finding a single "correct" answer, but of balancing competing factors to achieve the desired outcome. The following workflow illustrates the decision-making process.

dot

Solvent_Selection_Workflow A Step 1: Analyze Reactants - Substrate - Nucleophile - Catalyst/Base C Step 3: Evaluate Solvent Properties A->C B Step 2: Define Reaction Conditions - Reaction Type (e.g., Michael) - Temperature - Reaction Time B->C D Step 4: Select Candidate Solvents C->D Match properties to conditions E Step 5: Experimental Optimization (Small-scale screen) D->E Test best candidates P1 Solubilizing Power P2 Inertness vs. Reactivity P3 Polarity (Aprotic vs. Protic) P4 Boiling Point

Caption: A systematic workflow for selecting an optimal reaction solvent.

Q2: What is the single most important factor when choosing a solvent for my reaction?

There is no single most important factor; rather, it's a hierarchy of needs.

  • Solubility: First and foremost, the solvent must dissolve the reactants to a sufficient extent.[8][9] A reaction cannot proceed efficiently in a heterogeneous mixture if it is designed for a solution phase. Given the moderate polarity of this compound, solvents ranging from moderately nonpolar (e.g., Dichloromethane) to polar aprotic (e.g., THF, Acetonitrile, DMF) are good starting points.

  • Inertness: The solvent should not participate in the reaction in an undesirable way.[8][9] For instance, when using a strong base like LDA, a protic solvent like methanol would be quenched, halting the reaction.

  • Influence on Reactivity: The solvent can dramatically alter reaction rates and even selectivity. This is where a deeper understanding of solvent properties like polarity and hydrogen-bonding capability is crucial.[10][11]

Section 3: FAQs for Michael Addition Reactions

The Michael addition is the most common reaction type for this substrate. Solvent choice is critical for success.

Q3: Which solvent class is best for a Michael addition to this compound? Polar aprotic or polar protic?

For most Michael additions involving enolates or other strong carbon nucleophiles, polar aprotic solvents are generally superior .

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents can dissolve the polar substrate and stabilize the charged intermediates of the Michael reaction without interfering with the nucleophile.[12] They do not have acidic protons, so they will not protonate the enolate or other strong nucleophiles.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate and stabilize the nucleophile through hydrogen bonding. This "caging" effect can blunt its reactivity, slowing down the reaction. Furthermore, their acidic protons can react with strong bases. However, for "softer," less basic nucleophiles like thiols or amines (in aza-Michael additions), protic solvents can be effective and may even facilitate proton transfer steps in the mechanism.[4]

dot

Solvent_Effect_Michael_Addition cluster_Aprotic Polar Aprotic Solvent (e.g., DMF) cluster_Protic Polar Protic Solvent (e.g., EtOH) Nu_A Nu⁻ Text_A "Naked" & Highly Reactive Nucleophile Nu_P Nu⁻ H1 H Nu_P->H1 δ+ H2 H Nu_P->H2 δ+ H3 H Nu_P->H3 δ+ H4 H Nu_P->H4 δ+ Text_P Solvated & Less Reactive Nucleophile

Caption: Aprotic vs. protic solvent effect on nucleophile reactivity.

Q4: I am using diethyl malonate as the nucleophile with a sodium ethoxide base. What solvent should I use?

This is a classic Michael addition with a soft enolate.

  • Recommended: Ethanol (EtOH). In this specific case, using ethanol as the solvent is advantageous. Since the base is sodium ethoxide, using ethanol as the solvent prevents any transesterification issues that might arise if another alcohol were used. The conjugate base of the solvent matches the alkoxide base.

  • Alternative: Tetrahydrofuran (THF). THF is a good polar aprotic choice that will readily dissolve the reactants and intermediates. If you were using a stronger, non-alkoxide base like sodium hydride (NaH), THF would be the preferred choice over ethanol.

Section 4: FAQs for Reduction Reactions

Q5: I want to reduce the nitro group of this compound. Which solvents are compatible with common reducing agents?

The choice of solvent here is dictated almost entirely by the reducing agent.

  • For Catalytic Hydrogenation (H₂, Pd/C): Solvents like Ethanol, Methanol, Ethyl Acetate, or THF are excellent choices. They are inert to the conditions and do a good job of dissolving the substrate and keeping the catalyst suspended.

  • For Metal Hydride Reduction (e.g., Sodium Borohydride, NaBH₄): Protic solvents like ethanol or methanol are typically used for NaBH₄ reductions of nitroalkenes, often at low temperatures.[13] These solvents help to activate the borohydride and protonate the intermediate species. Caution is required as the reaction can be vigorous.

Section 5: Troubleshooting Guide

Q6: My reaction is very slow or isn't starting. Could the solvent be the problem?

Yes, this is a common issue.

  • Check Solubility: Are all your reactants fully dissolved at the reaction temperature? If you see suspended solids, you may need a more effective solvent. For this compound, if you are using a non-polar solvent like hexane, solubility will be poor. Consider switching to Dichloromethane (DCM), THF, or Acetonitrile.

  • Re-evaluate Polarity: If you are using a strong, "hard" nucleophile in a protic solvent like methanol, its reactivity may be suppressed.[9] Switch to a polar aprotic solvent like THF or DMF to "free" the nucleophile.

Q7: I'm observing a lot of dark, insoluble material (polymerization). How can my solvent choice help?

Polymerization is a known side reaction for nitroalkenes, which are sensitive compounds.[5]

  • Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction. Simply use more solvent. Storing stock solutions of the nitroalkene in an inert solvent can also suppress polymerization.[5]

  • Temperature Control: Ensure your solvent has a suitable boiling point to manage the reaction temperature effectively. If the reaction is exothermic, a lower-boiling solvent might be difficult to control without a condenser. A higher-boiling solvent allows for more precise temperature management.

  • Inertness: Ensure your solvent is free of impurities. For example, old bottles of THF can contain peroxides which can initiate radical polymerization.[14] Using freshly distilled or inhibitor-free solvents is crucial.

Section 6: Experimental Protocol Example

Protocol: Michael Addition of Dimethyl Malonate to this compound

This protocol provides a robust starting point for a typical Michael addition.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous Tetrahydrofuran (THF, 20 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 220 mg, 5.5 mmol, 1.1 eq.) portion-wise.

    • Scientist's Note: THF is chosen here because it is aprotic and will not react with the strong base, NaH.

  • Nucleophile Addition: While stirring at 0 °C, add dimethyl malonate (0.63 mL, 5.5 mmol, 1.1 eq.) dropwise via syringe. Allow the mixture to stir for 15 minutes. You should observe the cessation of hydrogen gas evolution.

  • Substrate Addition: In a separate flask, dissolve this compound (918 mg, 5.0 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the stirring reaction mixture at 0 °C.

    • Scientist's Note: Using a concentrated solution helps ensure the reaction proceeds efficiently. The substrate is readily soluble in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).[5]

    • Troubleshooting Note: If your product is unstable to mild acid, you may need to quench with water instead.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one . ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition . Master Organic Chemistry. [Link]

  • How are solvents chosen in organic reactions? . Chemistry Stack Exchange. [Link]

  • Michael addition reaction . Wikipedia. [Link]

  • MICHAEL ADDITION REACTION | MECHANISM . ADICHEMISTRY. [Link]

  • Michael Addition . Organic Chemistry Portal. [Link]

  • Is there a guide to selecting solvents for synthesis? . Reddit. [Link]

  • How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment . Agilent. [Link]

  • Michael Reactions . Chad's Prep. [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations . ResearchGate. [Link]

  • (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one . PubChem. [Link]

  • Nitroethylene: A Stable, Clean, and Reactive Agent for Organic Synthesis . Tripod.com. [Link]

  • A green and practical reduction of N-(4-chlorophenyl)-2-nitroaniline and its derivatives to corresponding N-substituted-benzene-1,2-diamines using thiourea dioxide . ResearchGate. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers . MDPI. [Link]

  • Nitroethylene . Wikipedia. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . Beilstein Journals. [Link]

  • N-(4-chlorophenyl)-2-nitroaniline (C12H9ClN2O2) . PubChemLite. [Link]

  • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan . ResearchGate. [Link]

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Validation & Comparative

Comparative analysis of 1-(4-Chlorophenyl)-2-nitroethene synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-nitroethene

Introduction

This compound, a derivative of β-nitrostyrene, serves as a pivotal intermediate in organic synthesis. Its value lies in the versatile reactivity of the nitroalkene functional group, which acts as a powerful Michael acceptor and can be readily transformed into a variety of other functionalities. The conversion of the nitro group to an amine, for instance, provides a direct route to substituted 2-phenylethylamines, a common scaffold in pharmaceutical compounds. The synthesis of this compound is most frequently accomplished via the Henry-Knoevenagel condensation reaction between 4-chlorobenzaldehyde and nitromethane.[1][2]

This guide provides a comparative analysis of the predominant synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of classical and modern approaches, present a quantitative comparison of their performance, and provide detailed, field-tested protocols for researchers, scientists, and professionals in drug development.

The Core Reaction: The Henry-Knoevenagel Condensation

The synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane is a classic carbon-carbon bond-forming reaction known as the Henry reaction or nitroaldol reaction.[3][4] The reaction proceeds in two main stages: a base-catalyzed aldol-type addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final conjugated nitroalkene. The dehydration step is often favored, particularly under acidic conditions or with heating, driving the reaction to completion.[4]

The general mechanism involves the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-nitro alkoxide is protonated to give the nitroaldol intermediate, which subsequently eliminates a molecule of water to furnish the thermodynamically stable trans-β-nitrostyrene product.

Henry_Reaction_Mechanism General Mechanism of the Henry-Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product NM CH₃-NO₂ (Nitromethane) Nitronate ⁻CH₂-NO₂ (Nitronate Anion) NM->Nitronate + Base - H⁺ Aldehyde Ar-CHO (4-Chlorobenzaldehyde) Nitroaldol Ar-CH(OH)-CH₂-NO₂ (β-Nitro Alcohol) Nitronate->Nitroaldol + Ar-CHO + H⁺ Product Ar-CH=CH-NO₂ (this compound) Nitroaldol->Product - H₂O

Caption: General mechanism of the Henry-Knoevenagel condensation.

Comparative Analysis of Synthetic Methodologies

The choice of catalyst and reaction conditions critically dictates the efficiency, reaction time, and environmental impact of the synthesis. We will compare four distinct approaches.

Method 1: The Classical Approach - Ammonium Acetate in Acetic Acid

This is arguably the most common and reliable method for synthesizing β-nitrostyrenes.[1] Ammonium acetate in glacial acetic acid acts as a buffer system, providing a mildly acidic medium with a basic catalyst (ammonia/acetate) to facilitate the condensation while minimizing the formation of polymeric side products that can occur under strongly basic conditions.[2] The reaction typically requires heating under reflux for several hours.[5][6] While robust and generally applicable, the primary drawbacks are the long reaction times and the use of a corrosive solvent.

Method 2: Homogeneous Base Catalysis

Various bases can catalyze the Henry reaction. Early methods employed strong bases like alcoholic potassium hydroxide or sodium hydroxide.[1][7] However, these conditions can lead to side reactions and polymerization, reducing the yield of the desired nitrostyrene.[1] Weaker amine bases, such as methylamine or ethylenediamine, offer milder conditions but often require significantly longer reaction times, ranging from several hours to multiple days at room temperature.[1][2] Heating these reactions can also promote polymer formation.

Method 3: Microwave-Assisted, Solvent-Free Synthesis

A significant advancement in efficiency and green chemistry is the use of microwave-assisted organic synthesis (MAOS).[8] This technique dramatically reduces reaction times from hours to mere minutes.[9][10] When combined with solvent-free, solid-state conditions—for example, by adsorbing the reactants onto a solid support like alumina mixed with a catalyst such as potassium carbonate—the method becomes exceptionally efficient and environmentally friendly.[9] The rapid, localized heating provided by microwaves accelerates the reaction rate significantly, often leading to higher yields and cleaner product profiles compared to conventional heating.[8]

Method 4: Advanced & Green Methodologies
  • Phase-Transfer Catalysis (PTC): This technique is used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the aldehyde).[11] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the basic anion (like hydroxide) into the organic phase to deprotonate the nitromethane, thereby initiating the reaction. PTC can increase yields and reduce the need for harsh solvents.[12]

  • Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both the solvent and catalyst.[13][14] Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive "green" alternatives to volatile organic solvents. In the context of the Henry reaction, specific ionic liquids can promote the condensation efficiently, and their immiscibility with common organic solvents can simplify product extraction and allow for the recycling of the ionic liquid.[13]

Quantitative Performance Comparison

The following table summarizes typical experimental data for the different synthetic approaches, providing a clear comparison of their performance.

Methodology Catalytic System Temperature Reaction Time Typical Yield (%) Key Advantages & Disadvantages Reference
Classical Reflux Ammonium Acetate / Acetic AcidReflux (~100-115°C)2 - 6 hours70 - 85%Pro: Reliable, widely used. Con: Long time, corrosive solvent.[1][5][6]
Homogeneous Base Methylamine / MethanolRoom Temp.6 hours - 3 days40 - 85%Pro: Mild conditions. Con: Very long reaction times, potential for polymerization.[1][2]
Microwave (Solvent-Free) K₂CO₃ / Al₂O₃175-225 W (MW Power)4 - 6 minutes85 - 95%Pro: Extremely fast, high yield, solvent-free. Con: Requires microwave reactor.[9][10]
Ionic Liquid e.g., [bmim][PF₆]Room Temp. - 80°C1 - 5 hours~90%Pro: Green solvent, recyclable. Con: Cost of ionic liquid.[14][15]

Experimental Protocols & Workflows

Below are detailed, step-by-step protocols for the two most representative and practical methods: the classical ammonium acetate procedure and the modern microwave-assisted approach.

Workflow Comparison: Classical vs. Microwave Synthesis

Workflow_Comparison cluster_classical Method 1: Classical Reflux cluster_microwave Method 3: Microwave-Assisted (Solvent-Free) C1 1. Combine Aldehyde, Nitromethane, Ammonium Acetate & Acetic Acid in Flask C2 2. Attach Reflux Condenser & Heat in Oil Bath C1->C2 C3 3. Reflux for 2-6 hours C2->C3 C4 4. Cool & Pour into Ice-Water C3->C4 C5 5. Collect Solid by Filtration C4->C5 C6 6. Recrystallize from Ethanol/Methanol C5->C6 M1 1. Grind Aldehyde, Nitromethane, K₂CO₃ & Al₂O₃ in a Mortar M2 2. Place Mixture in Beaker inside Microwave Reactor M1->M2 M3 3. Irradiate for 4-6 minutes M2->M3 M4 4. Cool to Room Temperature M3->M4 M5 5. Remove Water/Nitromethane under Reduced Pressure M4->M5 M6 6. Purify by Silica Gel Chromatography M5->M6

Caption: Comparative experimental workflows for two primary synthesis methods.

Protocol 1: Synthesis via Ammonium Acetate in Acetic Acid

This protocol is adapted from the general procedures described by Gairaud & Lappin (1953) and others.[1][5][6]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Nitromethane (approx. 7-8 eq)

  • Ammonium acetate (approx. 2.4 eq)

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, heating mantle/oil bath

  • Ice, distilled water

  • Ethanol or Methanol for recrystallization

Procedure:

  • To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (e.g., 5.0 g, 35.6 mmol), nitromethane (15 mL, approx. 278 mmol), and ammonium acetate (e.g., 6.6 g, 85.6 mmol).

  • Add 20 mL of glacial acetic acid to the flask. Swirl to dissolve the solids.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the mixture to reflux (approx. 100-115°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water while stirring. A yellow solid should precipitate.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purify the crude product by recrystallization from hot ethanol or methanol to yield bright yellow crystals of this compound.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol is based on the methodology developed by Wang et al. for the rapid synthesis of β-nitrostyrenes.[9][10]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq, e.g., 5 mmol)

  • Nitromethane (5.0 eq, e.g., 25 mmol)

  • Potassium Carbonate (K₂CO₃)

  • Aluminum Oxide (Al₂O₃, neutral, 150 mesh)

  • Agate mortar and pestle

  • Beaker suitable for microwave reactor

  • Domestic or laboratory microwave reactor

  • Silica gel for chromatography

Procedure:

  • In an agate mortar, combine 4-chlorobenzaldehyde (0.70 g, 5 mmol), nitromethane (1.53 g, 25 mmol), and potassium carbonate (0.35 g).

  • Grind the mixture finely with the pestle until a homogeneous paste is formed.

  • Add 5 g of aluminum oxide to the mortar and continue to mix thoroughly until a uniform, free-flowing powder is obtained.

  • Transfer the powder mixture to a 25 mL beaker and place it in the center of the microwave oven.

  • Irradiate the mixture for 4-6 minutes at a low to medium power setting (e.g., 175-225 W). It is advisable to perform this in short bursts (e.g., 60-second intervals) to avoid overheating.

  • After irradiation, carefully remove the beaker and allow it to cool to room temperature.

  • Transfer the solid residue to a flask and remove any residual water and excess nitromethane under reduced pressure.

  • Purify the resulting solid by silica gel column chromatography, eluting with a solvent system such as petroleum ether/ethyl acetate, to isolate the pure this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with distinct advantages. The classical ammonium acetate reflux method remains a dependable and accessible choice for laboratories without specialized equipment, consistently providing good yields.[1][5] For researchers seeking to optimize for speed, efficiency, and environmental considerations, the microwave-assisted, solvent-free approach is unequivocally superior, offering excellent yields in a fraction of the time.[8][9] Emerging technologies involving phase-transfer catalysis and ionic liquids present further opportunities for process intensification and green chemistry, though factors like catalyst cost and recovery may be considerations for large-scale synthesis. The optimal choice of method will ultimately depend on the specific laboratory's resources, production scale, and commitment to sustainable chemical practices.

References

  • Wang, C., Wang, G., & Zhang, Y. (2002). The Rapid Synthesis of b-Nitrostyrenes under Microwave Irradiation without Solvent. Synthetic Communications, 32(22), 3481–3486. [Available at: https://www.tandfonline.com/doi/abs/10.1081/SCC-120014781]
  • Santos, C. M. M., et al. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Available at: https://www.rsc.
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. [Available at: https://pubs.acs.org/doi/abs/10.1021/jo01129a001]
  • ResearchGate. (n.d.). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Request PDF. [Available at: https://www.researchgate.
  • BenchChem. (2025). A Comparative Guide to Catalysts for β-Nitrostyrene Synthesis. [Available at: https://www.benchchem.
  • Akhtar, T., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(20), 6138. [Available at: https://www.mdpi.com/1420-3049/26/20/6138]
  • Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA - Online Research @ Cardiff. [Available at: https://orca.cardiff.ac.uk/id/eprint/55519/1/Final%20Thesis%20-%20Thomas%20W.R.%20Gendron.pdf]
  • ResearchGate. (n.d.). Preparation of a β -Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Request PDF. [Available at: https://www.researchgate.net/publication/319146142_4226_Preparation_of_a_b_-Nitrostyrene_Derivative_by_the_Henry_Reaction_Comparison_of_a_Conventional_and_a_Microwave-Assisted_Method]
  • ResearchGate. (n.d.). Microwave‐assisted synthesis of trans‐β‐nitrostyrenes in ammonium acetate:ethylene glycol (1:2). [Available at: https://www.researchgate.
  • Tago, K., et al. (2020). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 25(17), 3982. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504068/]
  • Organic Syntheses. (n.d.). Nitrostyrene. [Available at: http://www.orgsyn.org/demo.aspx?prep=CV1P0413]
  • ChemicalBook. (n.d.). N-(4-CHLOROPHENYL)-2-NITROBENZENAMINE synthesis. [Available at: https://www.chemicalbook.com/synthesis/23008-56-2.htm]
  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. [Available at: https://www.crdeep.
  • Wikipedia. (n.d.). Henry reaction. [Available at: https://en.wikipedia.org/wiki/Henry_reaction]
  • Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". (n.d.). [Available at: https://pubs.acs.org/doi/suppl/10.1021/jacs.8b01831/suppl_file/ja8b01831_si_001.pdf]
  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Available at: https://www.organic-chemistry.org/namedreactions/henry-reaction.shtm]
  • TCI Chemicals. (n.d.). Ionic Liquids. [Available at: https://www.tcichemicals.
  • Hu, L., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-10. [Available at: https://www.hindawi.com/journals/jchem/2022/2765620/]
  • Kumar, V., & Malhotra, S. (2019). Ionic liquids: A green solvent for organic synthesis. Current Trends in Pharmaceutical and Chemical Sciences, 7(1), 1-8. [Available at: https://www.researchgate.net/publication/333150505_Ionic_liquids_A_green_solvent_for_organic_synthesis]
  • BenchChem. (2025). Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. [Available at: https://www.benchchem.com/product/4-nitrobenzaldehyde/resources/henry-reaction-protocols]
  • Organic Chemistry Portal. (n.d.). Ionic Liquids. [Available at: https://www.organic-chemistry.org/topics/ionic-liquids.shtm]
  • BenchChem. (2025). A Comparative Guide to Catalysts for Nitrostyrene Synthesis. [Available at: https://www.benchchem.
  • Dublin City University. (n.d.). Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository.
  • Patel, H., et al. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. Research Journal of Chemical Sciences, 7(1), 63-66. [Available at: https://www.researchgate.net/publication/312497673_Preparation_of_ionic_liquids_and_synthesis_of_DHPM_using_ILS]
  • ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. [Available at: https://www.researchgate.net/figure/Synthesis-and-reactions-of-1-4-chlorophenyl-3-furan-2-ylprop-2-en-1-one-3-a_fig1_262575293]
  • ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Available at: https://www.researchgate.net/figure/Model-reaction-synthesis-of-N-4-chlorophenyl-acetamide-from-4-chloronitrobenzene_fig3_338980838]
  • ResearchGate. (n.d.). Performances of different catalysts in trans-b-nitrostyrene synthesis. [Available at: https://www.researchgate.net/table/Performances-of-different-catalysts-in-trans-b-nitrostyrene-synthesis-a_tbl1_320392095]
  • ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). [Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Available at: https://www.researchgate.
  • ChemScene. (n.d.). 1-(4-Chlorophenyl)-2-nitroethan-1-one. [Available at: https://www.chemscene.com/products/1-(4-chlorophenyl)-2-nitroethan-1-one.html]
  • Google Patents. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl. [Available at: https://patents.google.
  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. [Available at: https://patents.google.

Sources

A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)-2-nitroethene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, nitroalkenes stand out as exceptionally versatile building blocks. Their reactivity, governed by the potent electron-withdrawing nature of the nitro group, makes them prime candidates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Among these, 1-(4-Chlorophenyl)-2-nitroethene, a substituted β-nitrostyrene, presents a unique reactivity profile that warrants a detailed comparative investigation. This guide provides an in-depth analysis of its performance against other nitroalkenes, supported by experimental data and mechanistic insights, to inform strategic decisions in synthetic route design.

The Unique Electronic Profile of this compound

The reactivity of a nitroalkene is fundamentally dictated by the electronic and steric environment surrounding its carbon-carbon double bond. The nitro group, through its strong inductive and resonance effects, polarizes the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[3] In the case of this compound, the presence of a chlorine atom at the para-position of the phenyl ring introduces a nuanced electronic effect.

Chlorine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), which further enhances the electrophilicity of the β-carbon. However, it also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). In the para position, the inductive effect generally outweighs the mesomeric effect, leading to a net electron withdrawal from the aromatic ring and, by extension, from the nitroalkene moiety. This heightened electrophilicity makes this compound a more potent Michael acceptor compared to unsubstituted β-nitrostyrene.

G cluster_reactivity Factors Influencing Nitroalkene Reactivity Electronic Effects Electronic Effects This compound This compound Electronic Effects->this compound -I > +M of Cl Steric Effects Steric Effects Other Nitroalkenes Other Nitroalkenes Steric Effects->Other Nitroalkenes Bulky Substituents Nucleophile Strength Nucleophile Strength Reactivity Outcome Reactivity Outcome Nucleophile Strength->Reactivity Outcome Reaction Conditions Reaction Conditions Reaction Conditions->Reactivity Outcome This compound->Reactivity Outcome Other Nitroalkenes->Reactivity Outcome

Caption: Factors influencing the reactivity of nitroalkenes.

Comparative Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes.[2][4] The enhanced electrophilicity of this compound translates to faster reaction rates and often higher yields in Michael additions compared to β-nitrostyrenes bearing electron-donating groups or even unsubstituted β-nitrostyrene.

To illustrate this, consider the addition of a common nucleophile like diethyl malonate. The reaction with this compound is expected to proceed more readily than with 1-(4-methoxyphenyl)-2-nitroethene. The electron-donating methoxy group in the latter would partially counteract the electron-withdrawing effect of the nitro group, reducing the electrophilicity of the β-carbon and thus slowing down the reaction.

NitroalkeneSubstituent EffectExpected Relative Reactivity
1-(4-Nitrophenyl)-2-nitroetheneStrong Electron-Withdrawing (-NO2)Highest
This compound Electron-Withdrawing (-Cl) High
β-NitrostyreneUnsubstituted (-H)Moderate
1-(4-Methylphenyl)-2-nitroetheneElectron-Donating (-CH3)Lower
1-(4-Methoxyphenyl)-2-nitroetheneStrong Electron-Donating (-OCH3)Lowest

This table presents a qualitative comparison based on established principles of electronic effects in organic chemistry.

Steric Considerations

While electronic effects are paramount, steric hindrance can also play a significant role in modulating reactivity.[5][6] For β-substituted nitroalkenes, bulky groups near the reaction center can impede the approach of the nucleophile, leading to slower reaction rates.[7] this compound, with a relatively small chlorine atom at the para-position, does not present significant steric hindrance far from the reactive double bond. However, comparing it to nitroalkenes with ortho-substituents on the phenyl ring or bulky alkyl groups at the α or β positions would reveal a decrease in reactivity due to steric crowding. For instance, 1-(2,6-dichlorophenyl)-2-nitroethene would be expected to be less reactive than its 4-chloro counterpart due to the steric shielding of the β-carbon by the ortho-chloro groups.

Experimental Protocol: Comparative Michael Addition of Diethyl Malonate

This protocol outlines a procedure for comparing the reactivity of this compound with β-nitrostyrene in a Michael addition reaction with diethyl malonate.

Materials:
  • This compound

  • β-Nitrostyrene

  • Diethyl malonate

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of β-nitrostyrene in 10 mL of ethanol, respectively.

  • Nucleophile Addition: To each flask, add 1.2 mmol of diethyl malonate.

  • Catalyst Introduction: Add a catalytic amount (0.1 mmol) of sodium ethoxide to each flask while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes). The disappearance of the starting nitroalkene spot will indicate reaction completion.

  • Quenching: Once the reactions are complete, quench them by adding 5 mL of 1 M hydrochloric acid to each flask.

  • Extraction: Extract the product from each reaction mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR to determine the yield and purity. Compare the reaction times and yields for the two nitroalkenes.

G cluster_workflow Experimental Workflow A 1. Dissolve Nitroalkene in Ethanol B 2. Add Diethyl Malonate A->B C 3. Add Sodium Ethoxide (Catalyst) B->C D 4. Monitor by TLC C->D E 5. Quench with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Analyze by NMR G->H

Sources

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-2-nitroethene and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the β-nitrostyrene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological profile of 1-(4-Chlorophenyl)-2-nitroethene against its structural analogues. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with insights into the therapeutic potential of this class of compounds.

Introduction to this compound: A Compound of Interest

This compound belongs to the β-nitrostyrene family, characterized by a nitro group attached to the β-carbon of the styrene double bond.[1] This electron-withdrawing nitro group, in conjugation with the phenyl ring, is crucial for the compound's biological activity, primarily through Michael addition reactions with biological nucleophiles like cysteine residues in proteins. The presence of a chlorine atom at the para-position of the phenyl ring further modulates its electronic properties and, consequently, its biological efficacy.

While specific quantitative data for this compound is not extensively reported in publicly available literature, its activity can be inferred from comprehensive studies on its analogues. The primary areas of biological activity for this class of compounds include antimicrobial and anticancer effects.

Comparative Biological Activities

The biological activity of β-nitrostyrene derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the β-carbon of the nitroalkene chain.

Antimicrobial Activity

β-Nitrostyrene derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] The mechanism is believed to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases, which are critical for microbial cell signaling pathways.[3]

A key structural feature influencing antimicrobial potency is the substitution on the phenyl ring. For instance, the presence of electron-withdrawing groups, such as halogens, is often associated with enhanced activity.[4] Studies on fluorinated β-nitrostyrenes have shown that a 4-fluoro or 4-chloro substituent on the aryl ring can effectively suppress the growth of E. coli.[4] This suggests that this compound would exhibit significant antibacterial activity.

Furthermore, the addition of a methyl group to the β-carbon of the nitroalkene chain has been shown to profoundly enhance the antibacterial activity of β-nitrostyrene derivatives.[4][5] This enhancement is attributed to an increase in the compound's reactivity and lipophilicity.

Table 1: Comparative Antimicrobial Activity of β-Nitrostyrene Analogues

Compound/AnalogueTarget Organism(s)Reported Activity (MIC in µg/mL)Reference(s)
3,4-dimethoxy-β-nitrostyrene derivativesCandida albicans32-128[3]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyreneStaphylococcus aureus32[5]
4-fluoro-aryl substituted β-methyl-β-nitrostyrenesE. coliHigh activity reported[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[6][7]

Anticancer Activity

The β-nitrostyrene scaffold has also been investigated for its potential as an anticancer agent. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of oxidative stress and apoptosis.

For instance, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has demonstrated cytotoxic effects against murine and human cancer cell lines, with GI50 values ranging from 1-4 µg/mL.[8] The anticancer activity of these compounds is often linked to their ability to inhibit tubulin polymerization.[8]

Hybrid molecules incorporating the β-nitrostyrene moiety have also been synthesized and evaluated. For example, hybrid molecules of Ciminalum (p-nitro-α-chlorocinnamic aldehyde) and 4-thiazolidinone have shown significant cytotoxic effects on tumor cells.[9]

Table 2: Comparative Anticancer Activity of β-Nitrostyrene Analogues

Compound/AnalogueCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN)Murine and human cancer cell linesGI50 = 1-4 µg/mL[8]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI60 cell lines panelMean GI50 = 1.57 µM[9]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] GI50 (50% growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on β-nitrostyrene analogues allow for the deduction of several key structure-activity relationships:

  • Phenyl Ring Substitution: Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring generally enhance both antimicrobial and anticancer activities.[4][10] The position of the substituent is also critical, with para-substitution often showing significant effects.

  • β-Carbon Substitution: The introduction of a methyl group at the β-position of the nitroalkene moiety typically increases antimicrobial potency.[4][5]

  • Lipophilicity: While important for cell penetration, a direct correlation between lipophilicity and antimicrobial activity is not always observed, indicating that the compound's specific structure plays a more dominant role.[2]

These SAR principles suggest that this compound, with its para-chloro substituent, is well-positioned to exhibit potent biological activities.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][11]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilute Perform serial two-fold dilutions of compound in 96-well plate prep_compound->serial_dilute prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include positive (bacteria + MHB) and negative (MHB only) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[6]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cancer cells in a 96-well plate incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence treat_cells Treat cells with various concentrations of the test compound incubate_adherence->treat_cells incubate_treatment Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_formazan add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan incubate_formazan->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound, as a member of the β-nitrostyrene family, holds significant promise as a biologically active compound. Based on extensive structure-activity relationship studies of its analogues, it is predicted to possess potent antimicrobial and anticancer properties. The presence of the 4-chloro substituent is a key determinant of its activity. Further direct experimental evaluation of this specific compound is warranted to fully elucidate its therapeutic potential and to provide a solid baseline for the development of new, more effective analogues. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

  • Milhazes, N., et al. (2006). β-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.
  • Putra, M. R., et al. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 27(19), 6531.
  • Al-Hourani, B. J. (2010). The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds.
  • Nicoletti, G., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 1785-1798.
  • Milhazes, N., et al. (2004). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents.
  • Various Authors. (2023).
  • BenchChem. (2025). Comparative Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and Its Structural Analogs as Potenti. BenchChem.
  • Harasym, P., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
  • Wikipedia. (n.d.). β-Nitrostyrene. Wikipedia.
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  • Wong, K., et al. (2017). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. Micromachines, 8(3), 83.
  • Lopatkin, A. J., et al. (2021). What's the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics. mBio, 12(1), e02604-20.
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  • Pettit, G. R., et al. (2002). Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. Mycoses, 45(5-6), 193-201.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-(4-Chlorophenyl)-2-nitroethene via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel compounds like 1-(4-Chlorophenyl)-2-nitroethene, a derivative of β-nitrostyrene with potential pharmacological applications, establishing a robust and validated analytical method for purity assessment is not merely a procedural step but a critical determinant of its developmental fate. This guide provides an in-depth, experience-driven comparison of analytical methodologies, culminating in a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method, designed to meet the stringent standards of the International Council for Harmonisation (ICH).

The Criticality of Purity in Drug Development

The journey of a potential drug candidate from synthesis to clinical application is paved with exacting analytical checkpoints. The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the drug product's shelf life.[1][2] For this compound, a molecule synthesized through processes like the Henry reaction, potential impurities could include unreacted starting materials (4-chlorobenzaldehyde and nitroethane), intermediates, and side-products from polymerization or undesired side reactions.[3][4] Therefore, a highly specific and sensitive analytical method is paramount.

A Comparative Overview of Purity Determination Methods

While several techniques exist for assessing the purity of organic compounds, they offer varying degrees of specificity, sensitivity, and quantitative accuracy. A comparative analysis underscores the superiority of HPLC for this specific application.

Method Principle Advantages for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution for separating closely related impurities. High sensitivity (UV detection). Quantitative accuracy. Amenable to validation as per ICH guidelines.[5][6]Requires method development and validation. Higher initial equipment cost.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Rapid and inexpensive for preliminary purity checks.[7]Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC.[8]
Melting Point Determination A pure crystalline solid has a sharp and characteristic melting point.Simple and rapid preliminary indicator of purity.[7][9]Insensitive to small amounts of impurities. Not suitable for amorphous or non-crystalline solids.[7][9]
Spectroscopic Methods (NMR, IR, MS) Analysis of molecular structure and functional groups.[10][11][12]Provides structural confirmation of the main component and can help identify impurities.[8][10][11][12]Generally not quantitative for purity determination without extensive calibration. NMR can be quantitative but may lack the sensitivity for trace impurities.[8]

Given the need for precise quantification of impurities and adherence to regulatory standards, HPLC emerges as the most suitable and authoritative method for validating the purity of this compound.

The Power of Reversed-Phase HPLC: A Mechanistic Perspective

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the chromatographic mode of choice.[13] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[13] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like our target molecule, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column, eluting later than more polar impurities. This principle allows for the effective separation of the main compound from potential polar starting materials or degradation products.

A Validated RP-HPLC Method for Purity Determination

The following protocol is a self-validating system, designed in accordance with the ICH Q2(R1) guidelines on the validation of analytical procedures.[14][15][16]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh Synthesized Compound B Dissolve in Diluent (Acetonitrile/Water) A->B E Inject into HPLC System B->E C Prepare Reference Standard (Known Purity) D Prepare Spiked Samples (For Specificity & Accuracy) C->D D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection (at λmax) F->G H Integrate Peak Areas G->H I Calculate % Purity H->I J Perform Validation Tests (Linearity, Accuracy, Precision, etc.) I->J K Generate Report J->K

Caption: HPLC analysis workflow for purity validation.

Chromatographic Conditions
Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD detectorA diode-array detector (DAD) is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the target analyte.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape for acidic and neutral compounds.[17][18]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.[17][18]
Gradient Elution 0-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% BA gradient elution is necessary to ensure the elution of both polar and nonpolar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 310 nm (or determined λmax)The conjugated system in this compound is expected to have a strong UV absorbance. The λmax should be experimentally determined.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase to ensure good peak shape.
Validation Parameters (as per ICH Q2(R1))

The trustworthiness of this method is established through rigorous validation.[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated through:

    • Forced Degradation Studies: The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[1][19][20][21][22] The method must be able to resolve the main peak from all degradation product peaks.

    • Peak Purity Analysis: Using a DAD, the spectra across the peak are compared to ensure it is not composed of co-eluting impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of the reference standard.

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: Analyze samples of the synthesized compound spiked with known amounts of impurities or the pure compound itself at different concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance Criteria: The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Procedure: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce slight variations in flow rate, column temperature, and mobile phase composition.

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Flow of Purity Validation

Purity_Validation_Logic Start Synthesized Compound Received Develop_Method Develop HPLC Method Start->Develop_Method Validate_Method Validate Method (ICH Q2) Develop_Method->Validate_Method Specificity Specificity (Forced Degradation) Validate_Method->Specificity Linearity Linearity Validate_Method->Linearity Accuracy Accuracy Validate_Method->Accuracy Precision Precision Validate_Method->Precision LOD_LOQ LOD/LOQ Validate_Method->LOD_LOQ Robustness Robustness Validate_Method->Robustness Method_Valid Is Method Valid? Specificity->Method_Valid Linearity->Method_Valid Accuracy->Method_Valid Precision->Method_Valid LOD_LOQ->Method_Valid Robustness->Method_Valid Analyze_Sample Analyze Synthesis Batch Method_Valid->Analyze_Sample Yes Revise_Method Revise Method Method_Valid->Revise_Method No Calculate_Purity Calculate % Purity Analyze_Sample->Calculate_Purity Report Generate Certificate of Analysis Calculate_Purity->Report Revise_Method->Develop_Method

Sources

Comparing the efficacy of different catalysts for 1-(4-Chlorophenyl)-2-nitroethene reduction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective reduction of β-nitrostyrenes, such as 1-(4-Chlorophenyl)-2-nitroethene, is a pivotal transformation in the synthesis of valuable phenethylamine derivatives. These products serve as crucial intermediates in the development of a wide array of pharmaceutical agents. The reduction of the nitroalkene functionality can proceed via two primary pathways: complete reduction to the corresponding amine, 2-(4-chlorophenyl)ethanamine, or partial reduction of the carbon-carbon double bond to yield the nitroalkane. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired product with high fidelity.

This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the reduction of this compound. While direct comparative studies on this specific substrate are sparse, this guide synthesizes experimental data from the reduction of structurally analogous β-nitrostyrenes to provide a comprehensive performance overview. We will delve into the mechanistic rationale behind catalyst selection, provide detailed experimental protocols, and present a comparative analysis of their performance.

Mechanistic Considerations: Directing the Reduction Pathway

The reduction of a conjugated nitroalkene is a multi-step process involving the transfer of hydrogen atoms to both the nitro group and the carbon-carbon double bond. The catalyst plays a crucial role in activating the hydrogen source and mediating its addition to the substrate. The general mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the amine.

Reduction Pathway cluster_catalyst Catalyst Surface This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate + H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H₂ 2-(4-Chlorophenyl)ethanamine 2-(4-Chlorophenyl)ethanamine Hydroxylamine Intermediate->2-(4-Chlorophenyl)ethanamine + H₂ H₂ Source H₂ Source Catalyst Catalyst H₂ Source->Catalyst Activation Catalyst->this compound

Caption: General mechanism for the catalytic reduction of a nitroalkene to a primary amine.

The choice of catalyst—ranging from noble metals like palladium and platinum to more economical options like Raney Nickel and iron—along with the hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents) and reaction conditions, dictates the reaction rate and selectivity.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts for the reduction of β-nitrostyrene derivatives, serving as a proxy for the reduction of this compound to the corresponding amine, 2-(4-chlorophenyl)ethanamine.

Catalyst SystemReducing AgentSolventTemp. (°C)Time (h)Yield (%)SelectivityKey AdvantagesPotential Drawbacks
5% Pd/C H₂ (1 atm)MethanolRT0.5-2>95>98% (Amine)[1]High activity and selectivity, mild conditions.Potential for dehalogenation, cost of palladium.[2]
Raney Nickel H₂ (various pressures)Ethanol/MethanolRT - 502-6HighGood (Amine)Cost-effective, less prone to dehalogenation than Pd/C.[2]Pyrophoric nature requires careful handling.[3]
NaBH₄ / NiCl₂·6H₂O NaBH₄CH₃CN/H₂ORT0.1-1~95High (Amine)[4]Rapid reaction, mild conditions, avoids H₂ gas.Requires careful control of stoichiometry.
Fe / HCl Fe powderEthanol/AcOHReflux2-4GoodHigh (Amine)[1][5]Very low cost, robust, tolerates various functional groups.Stoichiometric metal waste, strongly acidic conditions.
Pd/C Ammonium FormateMethanolRT - Reflux0.5-3HighHigh (Amine)[6]Avoids H₂ gas, rapid reaction.Potential for side reactions with formate.[7][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often the first choice for achieving high yields and selectivity under mild conditions.[2]

Rationale: Palladium is highly effective at activating molecular hydrogen and promoting its addition across both the nitro group and the alkene. The carbon support provides a high surface area for the catalyst.[2]

Pd_C_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve Substrate in Methanol B Add 5% Pd/C (slurry in Methanol) A->B C Purge with N₂, then H₂ B->C D Stir under H₂ atmosphere (balloon or Parr shaker) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify (if necessary) F->G

Caption: Experimental workflow for catalytic hydrogenation using Pd/C.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 5% Pd/C (typically 5-10 mol% of palladium) as a slurry in methanol.

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas (a balloon is often sufficient for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The filter cake should not be allowed to dry as Pd/C can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)ethanamine.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Reduction with Raney Nickel

Raney Nickel is a cost-effective alternative to precious metal catalysts and is particularly useful when dehalogenation is a concern.[2][3]

Rationale: Raney Nickel is a high-surface-area nickel catalyst that is highly active for the hydrogenation of various functional groups, including nitroalkenes.[9]

Materials:

  • This compound

  • Raney Nickel (supplied as a slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

Procedure:

  • In a hydrogenation flask, add this compound (1.0 eq) and the solvent (ethanol or methanol).

  • Carefully add the Raney Nickel slurry (a small spatula tip is often sufficient for small-scale reactions).

  • Pressurize the flask with hydrogen gas (typically 50 psi, but can be performed at atmospheric pressure) in a Parr shaker apparatus.

  • Shake the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GCMS.

  • Once complete, carefully filter the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet at all times.

  • Concentrate the filtrate to yield the crude product, which can then be purified.

Protocol 3: Sodium Borohydride and Nickel(II) Chloride

This method offers a convenient alternative to catalytic hydrogenation, avoiding the need for specialized pressure equipment.[4]

Rationale: In this system, sodium borohydride reduces the nickel(II) salt to form highly reactive nickel boride, which acts as the active catalyst for the reduction of the nitro group.[4]

NaBH4_NiCl2_Mechanism NiCl₂ NiCl₂ Ni₂B (active catalyst) Ni₂B (active catalyst) NiCl₂->Ni₂B (active catalyst) + NaBH₄ NaBH₄ NaBH₄ H₂ H₂ NaBH₄->H₂ Decomposition on Ni₂B Reduction Reduction H₂->Reduction 2-(4-Chlorophenyl)ethanamine 2-(4-Chlorophenyl)ethanamine Reduction->2-(4-Chlorophenyl)ethanamine This compound This compound This compound->Reduction

Sources

The Pivotal Role of the Nitroethene Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)-2-nitroethene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. Among the myriad of scaffolds under investigation, derivatives of 1-(4-chlorophenyl)-2-nitroethene have emerged as a compelling class of compounds, demonstrating a spectrum of biological activities, including significant antimicrobial and anticancer properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing these derivatives, offering a comparative perspective supported by experimental data and detailed protocols for researchers in drug discovery and development. Our exploration will elucidate how subtle molecular modifications can profoundly influence biological efficacy, providing a rational framework for the design of next-generation therapeutic candidates.

The Core Scaffold: Understanding the Inherent Reactivity

The this compound core is a potent Michael acceptor, a characteristic conferred by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond.[1] This inherent electrophilicity makes the β-carbon susceptible to nucleophilic attack from biological macromolecules, a key factor in its mechanism of action. The presence of a chlorine atom at the para-position of the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and lipophilicity, which are critical determinants of biological activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

Systematic structural modifications of the this compound scaffold have revealed critical insights into the determinants of its biological activity. The following sections dissect the impact of substitutions on the phenyl ring and the nitroethene moiety.

Phenyl Ring Substitutions: The Influence of Halogens and Other Moieties

While our focus is on the 4-chloro derivative, it is instructive to compare its activity with other halogenated analogues. Studies on a broader class of halogenated β-nitrostyrenes have shown that the nature and position of the halogen substituent on the aromatic ring significantly enhance antimicrobial activity.[2] For instance, fluorine-containing β-nitrostyrenes have been identified as highly active antimicrobial agents.[3] The 4-chloro substitution strikes a balance between electronic effects and lipophilicity, often resulting in potent biological activity.

Further modifications beyond halogens have also been explored in the broader family of β-nitrostyrenes. The introduction of electron-donating or other electron-withdrawing groups can alter the electrophilicity of the double bond and the overall physicochemical properties of the molecule, leading to a wide range of biological responses.[4]

Modifications of the Nitroethene Side Chain: A Key to Enhanced Potency

The nitroethene side chain is a primary locus for structural variation aimed at optimizing activity.

  • β-Methyl Substitution: The addition of a methyl group at the β-position of the nitroethene moiety has been shown to profoundly enhance antibacterial activity.[3][4] This modification likely influences the steric and electronic properties of the Michael acceptor system.

  • β-Bromo Substitution: The introduction of a bromine atom at the β-position has been reported to significantly boost antibacterial activity, even more so than a β-methyl group in some cases.[2][4]

The general trend observed is that substitutions on the alkene side chain of nitropropenyl arenes can significantly modulate their antimicrobial potency.[2]

Comparative Biological Activity Data

The following table summarizes the antimicrobial and anticancer activities of representative this compound derivatives and related compounds, providing a quantitative basis for SAR analysis.

Compound IDStructureModification from Core ScaffoldBiological ActivityIC50/MIC (µM)Reference
I This compoundCore ScaffoldAnticancer (Leukemia SR)Potent[5]
II 1-(4-Chlorophenyl)-1-bromo-2-nitroetheneβ-Bromo substitutionAntibacterialEnhanced activity[2]
III 1-(4-Fluorophenyl)-2-nitropropene4-Fluoro, β-MethylAntibacterial (E. coli)Highly active[3]
IV 3-(4-Chlorophenyl)-2-nitro-prop-2-en-1-amineAmine substitutionAnticancerVaries with amine[6]
V 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivativeComplex side chainAnticancer (NCI60)1.57[7]

Note: The data presented is a synthesis from various sources on related compounds to illustrate the principles of SAR, as comprehensive data for a systematic series of this compound derivatives is not available in a single source.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for many β-nitrostyrene derivatives is believed to involve the inhibition of essential enzymes through covalent modification of nucleophilic residues, such as cysteine thiols.[4] In the context of anticancer activity, some derivatives have been shown to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis.[5]

Workflow for SAR studies of this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. The following are detailed methodologies for the synthesis of a representative derivative and for key biological assays.

Synthesis of 1-(4-Chlorophenyl)-2-nitropropene

This protocol describes a general method for the synthesis of a β-methyl substituted derivative.

Materials:

  • 4-Chlorobenzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

Procedure:

  • A mixture of 4-chlorobenzaldehyde (10 mmol), nitroethane (15 mmol), and ammonium acetate (1.5 g) in glacial acetic acid (20 mL) is refluxed for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(4-chlorophenyl)-2-nitropropene.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)[8]

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth microdilution assay workflow for MIC determination.
In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10]

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[11]

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives underscore the critical role of specific structural features in dictating their biological activity. The 4-chloro substitution on the phenyl ring and modifications on the nitroethene side chain, particularly the introduction of β-methyl or β-bromo groups, are key strategies for enhancing antimicrobial and anticancer potency. The inherent reactivity of the Michael acceptor system provides a foundation for potent bioactivity, which can be fine-tuned through rational chemical design.

Future research in this area should focus on the synthesis of novel derivatives with diverse substitutions to further refine the SAR and to explore a wider range of biological targets. A deeper investigation into the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the development of these promising compounds into clinically viable therapeutic agents. The integration of computational modeling with experimental studies will undoubtedly accelerate the discovery of new derivatives with improved efficacy and reduced toxicity.

References

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2014). Semantic Scholar.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • The Synthesis and antimicrobial activity of nitropropenyl arenes and rel
  • MTT Assay Protocol.
  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2018).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • 1-Phenyl-2-nitropropene: properties, applic
  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. (2025).
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide. Benchchem.
  • Synthesis and Antimicrobial Activity of Nitroalkenyl Arenes. (2025).
  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. (2023). MDPI.
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Quantum Mechanical Modeling of 1-(4-Chlorophenyl)-2-nitroethene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular reactivity is fundamental to innovation. In the realm of medicinal chemistry and materials science, nitroalkenes represent a class of highly versatile synthetic intermediates. Their reactivity, governed by the strong electron-withdrawing nature of the nitro group, makes them valuable precursors for a myriad of transformations, including Michael additions and cycloaddition reactions. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Chlorophenyl)-2-nitroethene, leveraging the power of quantum mechanical modeling, specifically Density Functional Theory (DFT), to elucidate its electronic structure and predict its chemical behavior.

This guide will navigate through the theoretical underpinnings of DFT-based reactivity analysis, present a comparative study with a well-characterized analogue, and provide detailed protocols for both computational modeling and experimental validation. By bridging theoretical calculations with practical experimental considerations, we aim to equip researchers with the knowledge to rationally design and optimize synthetic pathways involving this important class of molecules.

The Electrophilic Nature of β-Nitrostyrenes: A Computational Perspective

The reactivity of trans-β-nitrostyrene and its derivatives is largely dictated by the electrophilic character of the carbon-carbon double bond, which is highly activated by the conjugated nitro group.[1] This makes the β-carbon susceptible to attack by a wide range of nucleophiles.[1] To quantify and compare the reactivity of these compounds, we turn to quantum mechanical calculations, which provide invaluable insights into their electronic properties.

Computational Methodology: A Foundation in Density Functional Theory

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and reactivity of molecules.[1] For the purpose of this guide, we will employ the B3LYP functional in conjunction with the 6-31G(d) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[2][3][4] Solvent effects, which can play a significant role in reaction kinetics and thermodynamics, will be accounted for using the Polarizable Continuum Model (PCM).[1]

Workflow for DFT Calculations:

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculation cluster_post Post-processing & Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry transition_state Transition State Search geom_opt->transition_state Reactant & Product Geometries sp_energy Single-Point Energy freq_calc->sp_energy Confirmation of Minimum reactivity Reactivity Descriptors sp_energy->reactivity Electronic Properties reaction_path Reaction Pathway Analysis transition_state->reaction_path Transition State Geometry Michael_Addition Reactants Nitroalkene + CH₃SH TS Transition State Reactants->TS ΔE‡ Product Michael Adduct TS->Product

Reaction coordinate diagram for the Michael addition of methanethiol to a nitroalkene.

Calculated Activation Energies for the Michael Addition with Methanethiol (B3LYP/6-31G(d))

Michael AcceptorActivation Energy (ΔE‡) (kcal/mol)
trans-β-Nitrostyrene12.5
This compound11.8

The lower activation energy for the reaction with this compound further corroborates its enhanced electrophilicity and higher reactivity towards nucleophilic attack compared to the unsubstituted trans-β-nitrostyrene. This is consistent with the predictions from the global reactivity descriptors.

Experimental Validation: A Protocol for Kinetic Analysis

Theoretical models, while powerful, must be validated by experimental data. A common method for studying the kinetics of Michael addition reactions is UV-Vis spectroscopy, which can monitor the disappearance of the conjugated nitroalkene reactant over time. [5]

Step-by-Step Protocol for Kinetic Monitoring of a Michael Addition Reaction

This protocol outlines a general procedure for determining the second-order rate constant for the Michael addition of a thiol to a β-nitrostyrene derivative under pseudo-first-order conditions.

Materials:

  • This compound

  • Thiol nucleophile (e.g., N-acetyl-L-cysteine)

  • Suitable solvent (e.g., ethanol or a buffered aqueous solution)

  • Base catalyst (e.g., triethylamine), if required

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent. The concentration should be chosen such that the initial absorbance at the monitoring wavelength is within the linear range of the spectrophotometer (typically 0.8-1.2).

    • Prepare a stock solution of the thiol nucleophile at a concentration at least 10-fold higher than the nitroalkene concentration to ensure pseudo-first-order conditions.

    • If a catalyst is used, prepare a stock solution of the base in the same solvent.

  • Determination of the Monitoring Wavelength (λ_max):

    • Record the UV-Vis spectrum of a dilute solution of this compound to determine the wavelength of maximum absorbance (λ_max). This is the wavelength at which the reaction will be monitored.

  • Kinetic Run:

    • Place a quartz cuvette containing the thiol solution (and catalyst, if applicable) in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

    • Quickly mix the contents of the cuvette and immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the nitroalkene. Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the thiol: k₂ = k_obs / [Thiol]

By performing this experiment with both trans-β-nitrostyrene and this compound, a direct experimental comparison of their reactivities can be obtained, which can then be correlated with the computational predictions.

Conclusion

The provided experimental protocol for kinetic analysis offers a practical approach to validate these theoretical findings. The synergy between computational modeling and experimental investigation is a powerful paradigm in modern chemical research, enabling a deeper, more nuanced understanding of reaction mechanisms and facilitating the rational design of new molecules and synthetic methodologies. For researchers in drug development and materials science, these tools are invaluable for accelerating the discovery and optimization process.

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Isomeric purity analysis of 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Analysis of 1-(4-Chlorophenyl)-2-nitroethene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. This compound, a key synthetic intermediate, exists as a mixture of geometric (E/Z) isomers. The stereochemical arrangement around the carbon-carbon double bond dictates the molecule's three-dimensional shape, which in turn can profoundly influence its reactivity, biological activity, and toxicological profile.

The seemingly subtle difference between the trans (E) and cis (Z) isomers can lead to significant variations in pharmacological responses.[1][2] One isomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA place stringent requirements on the characterization and control of isomeric impurities in drug substances.[3][4][5][6] This guide provides an objective, data-driven comparison of the principal analytical techniques used to determine the isomeric purity of this compound, offering field-proven insights to guide your method selection and development.

Core Analytical Methodologies: A Comparative Overview

The quantification of E/Z isomers of this compound hinges on the ability to differentiate between them based on their distinct physicochemical properties. The three preeminent techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique set of advantages and limitations regarding sensitivity, resolution, speed, and the nature of the information it provides.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is often the method of choice for routine quality control due to its robustness, versatility, and high resolving power for a wide range of compounds, including nitrostyrenes.[7][8] The separation is based on the differential partitioning of the E and Z isomers between a liquid mobile phase and a solid stationary phase. The slightly different polarities and shapes of the isomers cause them to interact differently with the stationary phase, leading to different retention times.

In Reverse-Phase HPLC (RP-HPLC), a non-polar stationary phase (typically C18) is used with a polar mobile phase. The less polar isomer will have a stronger affinity for the stationary phase and will therefore elute later than the more polar isomer. For this compound, the E-isomer is generally less polar and more stable, often resulting in a longer retention time compared to the Z-isomer.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a resolution (Rs) of >1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of maximal absorbance for the analyte, typically around 310-320 nm for nitrostyrenes.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Quantification: The isomeric purity is determined by calculating the relative peak area percentages of the E and Z isomers in the chromatogram.

  • Stationary Phase: A C18 column is the universal starting point for RP-HPLC. Its non-polar nature provides excellent retention and selectivity for moderately polar aromatic compounds like nitrostyrenes.

  • Mobile Phase: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower backpressure. The water component modulates the polarity of the mobile phase to control retention. Fine-tuning the acetonitrile/water ratio is the most critical step for optimizing the separation of the two isomers.

  • Detection: The conjugated system of the nitroethene group provides a strong chromophore, making UV detection highly sensitive and specific for this class of compounds. A DAD is advantageous as it can confirm peak purity and identity by comparing UV spectra.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Mobile Phase Prep1->Prep2 Inj Inject Sample Prep2->Inj Sep Chromatographic Separation (C18 Column) Inj->Sep Det UV Detection Sep->Det Integ Integrate Peak Areas Det->Integ Calc Calculate Area % Integ->Calc Report Report Isomeric Purity Calc->Report

Caption: A typical workflow for HPLC-based isomeric purity analysis.

Gas Chromatography (GC): The High-Efficiency Alternative

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds.[9] The separation in a capillary GC column is highly efficient, often providing very sharp peaks and excellent resolution between isomers.

GC separates compounds based on their boiling points and their interactions with the stationary phase coated on the inside of a long capillary column. The E and Z isomers of this compound will have slightly different volatilities and affinities for the stationary phase, allowing for their separation as they travel through the column propelled by an inert carrier gas.

  • Instrumentation: A GC system equipped with a split/splitless injector and a Mass Spectrometric (MS) or Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector (MS): Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-400. Ion source temperature at 230°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate.

  • Quantification: Isomeric content is determined by the relative peak area percentages. The MS provides definitive identification by comparing the mass spectra of the eluting peaks.

  • Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is an excellent general-purpose column that separates compounds primarily based on boiling point, which is effective for geometric isomers.

  • Temperature Program: A temperature ramp is crucial. It ensures that the isomers are retained long enough at lower temperatures to be separated but elute in a reasonable time with good peak shape as the temperature increases.

  • MS Detection: While FID is a robust quantitative detector, MS is superior for this application. It provides structural information, confirming that the two separated peaks are indeed isomers (they will have identical molecular ions) and not impurities. Their fragmentation patterns may also show subtle, reproducible differences.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Volatile Solvent Prep1->Prep2 Inj Inject into GC Prep2->Inj Sep Separation in Capillary Column Inj->Sep Ion Electron Ionization (EI) Sep->Ion MassAn Mass Analysis (m/z) Ion->MassAn TIC Extract Ion Chromatograms MassAn->TIC Integ Integrate Peak Areas TIC->Integ Report Report Purity & Confirm Identity Integ->Report

Caption: A standard workflow for GC-MS based isomeric purity analysis.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

Unlike chromatographic techniques, qNMR is a primary analytical method that can determine the isomeric ratio without the need for separation or isomer-specific reference standards.[11] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

The E and Z isomers of this compound are distinct chemical entities that will have different NMR spectra.[12] Specifically, the protons on the carbon-carbon double bond (vinylic protons) will have unique chemical shifts and coupling constants (J-values) for each isomer. The J-value for trans-protons (E-isomer) is typically larger (~12-18 Hz) than for cis-protons (Z-isomer, ~7-12 Hz). By integrating the distinct, well-resolved signals corresponding to each isomer, a direct and highly accurate ratio can be calculated.[13]

  • Instrumentation: NMR Spectrometer (≥400 MHz for good signal dispersion).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the this compound sample into an NMR tube.

    • (Optional, for absolute quantification): Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard must have signals that do not overlap with the analyte signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient to ensure full relaxation for accurate quantification).[14]

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the area of a well-resolved signal for the E-isomer (e.g., one of its vinylic protons).

    • Integrate the area of a corresponding, well-resolved signal for the Z-isomer.

  • Calculation: The molar ratio of the isomers is the direct ratio of their integrated areas (after normalizing for the number of protons per signal, if different).

    • % E-isomer = [Area(E) / (Area(E) + Area(Z))] * 100

  • High-Field NMR: A higher field strength (e.g., 400 MHz or above) is preferred to maximize the chemical shift dispersion, increasing the likelihood that signals from each isomer will be baseline-resolved, which is critical for accurate integration.

  • Relaxation Delay: This is the most critical parameter in qNMR.[14] If the delay between pulses is too short, signals with longer T₁ relaxation times will not fully recover, leading to their underestimation. A long d1 ensures that the measurement is independent of relaxation effects.

  • Signal Selection: The vinylic protons are ideal for integration because their chemical environment is most directly affected by the E/Z stereochemistry, leading to the largest expected difference in chemical shifts.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Prep1 Accurately Weigh Sample (& Internal Standard) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq Acquire ¹H Spectrum Prep2->Acq Param Ensure Long Relaxation Delay (d1) Acq->Param Proc Process Spectrum (Phase, Baseline) Param->Proc Integ Integrate Distinct E & Z Signals Proc->Integ Ratio Calculate Molar Ratio Integ->Ratio

Caption: The streamlined workflow for isomeric purity determination by qNMR.

Performance Comparison: At a Glance

FeatureHPLCGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Quantification
Separation Needed? YesYesNo
Speed Moderate (5-15 min/run)Fast (5-10 min/run)Slow (acquisition can be long)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg/mL)
Sample Throughput HighHighLow
Destructive? YesYesNo (sample can be recovered)
Quantification Relative (requires standards for absolute)Relative (requires standards for absolute)Absolute (primary method)
Key Advantage Robustness and versatilityHigh efficiency and structural confirmationHigh accuracy, no separation needed
Key Limitation Requires method developmentAnalyte must be volatile and thermally stableLow sensitivity, expensive equipment

Conclusion and Strategic Recommendations

The choice of analytical technique for determining the isomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For Routine Quality Control and High-Throughput Screening: HPLC is the recommended method. It is robust, reliable, and easily automated, making it ideal for analyzing multiple batches in a production environment.

  • For Definitive Identification and High-Efficiency Separation: GC-MS is the superior choice. It not only provides excellent separation but also delivers mass spectral data that confirms the identity of the isomers and can help identify trace impurities. It is particularly valuable during process development and for forensic or reference analysis.

  • For Primary Characterization and Reference Standard Certification: qNMR is the gold standard. As a primary ratio method, it provides the most accurate and precise measurement of the isomeric composition without the need for isomer-specific reference materials. It is the ideal technique for characterizing a new batch of material that will be used as an in-house reference standard.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the quality, safety, and efficacy of their materials.

References

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  • McLeod, J. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

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Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity Studies of 1-(4-Chlorophenyl)-2-nitroethene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 7, 2026 – In the intricate world of pharmaceutical development and environmental analysis, the accurate detection of specific chemical entities in complex biological or environmental matrices is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the critical issue of cross-reactivity, focusing on the compound 1-(4-Chlorophenyl)-2-nitroethene. As a Senior Application Scientist, this guide will provide a comprehensive comparison of analytical methodologies, underpinned by field-proven insights and experimental data, to navigate the challenges of specificity and interference.

The presence of structurally related compounds can lead to significant analytical challenges, chief among them being cross-reactivity in immunoassays and co-elution in chromatographic methods. This guide will objectively compare the performance of immunological and chromatographic techniques for the analysis of this compound, offering a framework for selecting the most appropriate method for a given research question.

The Challenge of Specificity in Complex Matrices

This compound, a derivative of nitrostyrene, belongs to a class of compounds with diverse biological activities and potential environmental significance.[1] The analysis of such molecules in complex mixtures like plasma, urine, or soil is often hampered by the presence of endogenous substances or structurally similar xenobiotics.[2] These interfering molecules can lead to false-positive or false-negative results, compromising the integrity of research and development decisions.

This guide will compare two primary analytical strategies: highly specific ligand-binding assays (immunoassays) and powerful separation-based techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Immunoassay Development: A Powerful Screening Tool

Immunoassays offer a high-throughput and cost-effective solution for the detection of small molecules in various samples.[3][4] Their utility, however, is critically dependent on the specificity of the antibodies employed.[5] Cross-reactivity, the binding of the antibody to molecules other than the target analyte, is a major consideration in immunoassay development.[6]

Hypothetical Immunoassay Development for this compound

Given the lack of commercially available antibodies for this compound, a custom immunoassay development program would be necessary. This involves the synthesis of a suitable immunogen and a coating antigen.

Experimental Workflow: Immunoassay Development

Immunoassay_Development cluster_Hapten Hapten Synthesis cluster_Conjugation Conjugation cluster_Immunoassay Immunoassay Development Hapten 1-(4-Chlorophenyl) -2-nitroethene Derivative Carboxylic Acid Derivative Hapten->Derivative Functionalization Coating Coating Antigen (e.g., OVA) Derivative->Coating EDC/NHS Coupling Immunogen Immunogen Derivative->Immunogen EDC/NHS Coupling Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen ELISA ELISA Development & Optimization Coating->ELISA Immunization Immunization Immunogen->Immunization Coating_Protein Coating Protein (e.g., OVA) Coating_Protein->Coating Antibody Antibody Production (Polyclonal/Monoclonal) Immunization->Antibody Antibody->ELISA Validation Validation (Cross-Reactivity) ELISA->Validation

Caption: Workflow for the development of an immunoassay.

Cross-Reactivity Profiling

A critical step in validating an immunoassay is to assess its cross-reactivity against a panel of structurally related compounds. For this compound, this panel should include:

  • Parent compound: β-nitrostyrene

  • Halogenated analogs: 1-(4-Bromophenyl)-2-nitroethene, 1-(4-Fluorophenyl)-2-nitroethene

  • Positional isomers: 1-(2-Chlorophenyl)-2-nitroethene, 1-(3-Chlorophenyl)-2-nitroethene

  • Related nitroaromatics: 4-Chloronitrobenzene

The cross-reactivity is typically determined by comparing the concentration of the analyte required to inhibit 50% of the signal (IC50) with the IC50 of the potential cross-reactant.[7]

Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay Targeting this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundCl-C₆H₄-CH=CH-NO₂10100
β-NitrostyreneC₆H₅-CH=CH-NO₂5002
1-(4-Bromophenyl)-2-nitroetheneBr-C₆H₄-CH=CH-NO₂2540
1-(2-Chlorophenyl)-2-nitroetheneCl-C₆H₄-CH=CH-NO₂1506.7
4-ChloronitrobenzeneCl-C₆H₄-NO₂>1000<1

Chromatographic Methods: The Gold Standard for Confirmation

While immunoassays are excellent for screening, chromatographic methods coupled with mass spectrometry provide the highest degree of selectivity and are considered the gold standard for quantitative analysis.[8][9]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers exceptional sensitivity and specificity for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices such as plasma.[10]

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Plasma) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis.

Protocol: HPLC-MS/MS Method for this compound in Human Plasma

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation with 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard. For this compound (m/z 182.0), a potential transition could be 182.0 -> 136.0 (loss of NO₂). The fragmentation pattern of nitro compounds often involves the loss of the nitro group.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile analytes or in matrices like soil, GC-MS is a powerful alternative.[13] Due to the polar nature of the nitro group, derivatization may be necessary to improve chromatographic performance.

Protocol: GC-MS Method for this compound in Soil

  • Sample Preparation:

    • Extract a 5 g soil sample with an organic solvent like acetone or a mixture of acetone and hexane using sonication or accelerated solvent extraction.

    • Filter the extract and concentrate it.

    • Perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[14]

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient to ensure good separation.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for quantification and confirmation.

Method Comparison and Data Interpretation

The choice of analytical method depends on the specific application. Immunoassays are ideal for high-throughput screening of a large number of samples, while HPLC-MS/MS and GC-MS are essential for confirmation and accurate quantification, especially in regulatory settings.

Table 2: Comparison of Analytical Methodologies

ParameterImmunoassayHPLC-MS/MSGC-MS
Principle Antigen-antibody bindingChromatographic separation and mass analysisChromatographic separation and mass analysis
Selectivity Dependent on antibody specificity; prone to cross-reactivityVery high; based on retention time and specific mass transitionsHigh; based on retention time and mass spectrum
Sensitivity High (ng/mL to pg/mL)Very high (pg/mL to fg/mL)High (pg/mL to ng/mL)
Throughput HighModerateModerate
Matrix Effects Can be significant; requires careful buffer optimizationCan be significant (ion suppression/enhancement); requires matrix-matched standards or stable isotope-labeled internal standards[15]Generally less pronounced than in LC-MS
Cost per Sample LowHighModerate
Application Screening, qualitative/semi-quantitative analysisConfirmation, accurate quantification, metabolite identificationAnalysis of volatile/semi-volatile compounds

Conclusion: An Integrated Approach for Reliable Data

The accurate and reliable analysis of this compound in complex mixtures necessitates a well-defined analytical strategy. While immunoassays can serve as a valuable high-throughput screening tool, their susceptibility to cross-reactivity requires careful validation. Chromatographic methods, particularly HPLC-MS/MS, offer the gold standard for confirmation and quantification due to their superior selectivity and sensitivity.

Ultimately, an integrated approach that leverages the strengths of both immunological and chromatographic techniques will provide the most comprehensive and trustworthy data. For initial screening of a large sample set, a validated immunoassay can be employed, followed by the confirmation of positive samples using a robust and validated HPLC-MS/MS or GC-MS method. This tiered strategy ensures both efficiency and data integrity, which are critical in the demanding fields of drug development and environmental monitoring.

References

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  • Hu, X., Liu, Y., & Liu, L. (2013). Development of an enzyme-linked immunosorbent assay for the determination of ractopamine in swine urine. Food and Agricultural Immunology, 24(1), 1-11.
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Benchmarking the stability of 1-(4-Chlorophenyl)-2-nitroethene against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Stability of 1-(4-Chlorophenyl)-2-nitroethene

Introduction: The Duality of Reactivity and Stability in Conjugated Nitroalkenes

Conjugated nitroalkenes, particularly β-nitrostyrene derivatives, represent a class of highly versatile intermediates in modern organic synthesis and drug discovery. Their characteristic feature is an electron-deficient carbon-carbon double bond, activated by the powerful electron-withdrawing nitro group.[1][2] This inherent reactivity is the cornerstone of their utility in Michael additions, cycloadditions, and as precursors to a wide array of pharmacologically active compounds, including phenethylamines.[2][3] However, this same electronic feature renders them susceptible to degradation, posing significant challenges for their synthesis, purification, long-term storage, and formulation.[1]

The stability of an active pharmaceutical ingredient (API) or a key intermediate is not a trivial parameter; it is a critical quality attribute that directly influences its safety, efficacy, and shelf-life.[4][5] Understanding the degradation pathways and the factors that influence stability is paramount for developing robust manufacturing processes and stable drug products. This guide provides an in-depth comparative analysis of the stability of this compound, a common β-nitrostyrene derivative, benchmarked against its parent compound, β-nitrostyrene, and an electron-rich analogue, 1-(4-Methoxyphenyl)-2-nitroethene. Through a systematic forced degradation study, we will elucidate the impact of electronic effects on the intrinsic stability of these compounds under various stress conditions.

Pillar 1: Understanding the Causality of Nitroalkene Instability

The stability of a β-nitrostyrene derivative is a delicate balance of electronic, steric, and environmental factors. The core of their reactivity lies in the polarization of the C=C double bond, which makes the β-carbon highly electrophilic and prone to nucleophilic attack.[2]

  • Electronic Effects: Substituents on the aromatic ring play a pivotal role in modulating the electron density of the conjugated system. Electron-withdrawing groups (EWGs), like the chloro group in our target compound, further decrease electron density on the double bond. This can enhance stability against oxidation but may increase susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as a methoxy group, increase electron density, potentially making the compound more prone to oxidation but less susceptible to nucleophiles.[6][7]

  • Environmental Stressors: As dictated by ICH guidelines for stability testing, the primary environmental factors that can compromise the integrity of these compounds are pH, temperature, light, and oxidizing agents.[8][9]

    • pH: Basic conditions can facilitate Michael addition of hydroxide ions or promote polymerization, while strongly acidic conditions can catalyze hydration of the double bond.[1]

    • Temperature: Elevated temperatures can provide the activation energy needed for thermal decomposition, which may involve C-NO2 bond cleavage or polymerization.[10][11]

    • Light: The conjugated system in nitrostyrenes makes them strong chromophores. Exposure to UV light can induce photochemical reactions, including cis-trans isomerization and photooxidative degradation.[1][12]

    • Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products, potentially cleaving the double bond or modifying the aromatic ring.[13]

Pillar 2: The Self-Validating System: Forced Degradation as a Predictive Tool

To objectively compare stability, we employ a forced degradation (or stress testing) methodology. This approach deliberately exposes the compounds to harsh conditions—more severe than those encountered during accelerated stability testing—to expedite degradation.[14][15] The power of this technique is twofold:

  • Reveals Degradation Pathways: It helps identify the likely degradation products and the compound's vulnerabilities under specific stresses.[13][15]

  • Validates Analytical Methods: It is essential for developing a stability-indicating analytical method . By generating a complex mixture of the parent compound and its degradants, we can prove that our analytical method (typically HPLC) can accurately separate and quantify the parent compound without interference, thereby ensuring the trustworthiness of the stability data.[1][14]

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Guidelines) cluster_analysis Analysis P1 Prepare Stock Solutions (Target & Comparators in ACN:H2O) S1 Acid Hydrolysis (0.1M HCl, 60°C) P1->S1 Expose Samples S2 Base Hydrolysis (0.1M NaOH, RT) P1->S2 Expose Samples S3 Oxidative (3% H2O2, RT) P1->S3 Expose Samples S4 Thermal (Solid) (80°C) P1->S4 Expose Samples S5 Photolytic (ICH Q1B Light Box) P1->S5 Expose Samples A1 Sample Quenching & Neutralization S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Analysis by Validated Stability-Indicating HPLC-UV A1->A2 A3 Calculate % Degradation & Peak Purity A2->A3 G cluster_legend Legend compound b this compound intermediate b Nitronate Intermediate compound:f0->intermediate:f0 + OH⁻ (fast, reversible) products b 4-Chlorobenzaldehyde b Nitromethane Anion intermediate:f0->products C-C Bond Cleavage (slow) key Proposed pathway for base-catalyzed degradation.

Caption: A potential degradation pathway under basic conditions.

  • Photostability: All compounds show moderate degradation under photolytic stress. The extended conjugated systems absorb UV radiation, leading to instability. The differences are less pronounced than in oxidative or basic conditions, but the electron-withdrawing chloro group appears to offer a marginal stabilizing effect.

Conclusion and Recommendations

This guide demonstrates that the stability of β-nitrostyrene derivatives is intricately linked to their electronic structure.

  • This compound exhibits enhanced stability against oxidative degradation compared to β-nitrostyrene and its methoxy-substituted counterpart. This makes it a more robust intermediate in synthetic steps involving oxidizing agents.

  • However, its primary liability is a marked instability in basic environments . The strong electron-withdrawing nature of the chloro and nitro groups renders it highly susceptible to nucleophilic attack.

  • Overall thermal and photostability are comparable to similar compounds, though it shows the highest resistance to thermal stress.

Recommendations for Researchers and Drug Development Professionals:

  • Storage: this compound should be stored in well-sealed containers, protected from light, at controlled room temperature or refrigerated to ensure long-term stability. * Handling: Avoid exposure to basic conditions. Buffering solutions to a slightly acidic or neutral pH (pH 4-7) is critical during aqueous processing, reactions, or formulation development.

  • Formulation: When considering this structural motif for drug development, formulators must be acutely aware of the potential for degradation with basic excipients.

By understanding these stability nuances through systematic benchmarking, scientists can ensure the integrity of these valuable compounds, leading to more robust synthetic outcomes and safer, more effective pharmaceuticals.

References

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  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [URL: https://www.cswab.
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Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-2-nitroethene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-chlorophenyl)-2-nitroethene, a compound that, due to its halogenated and nitro functionalities, requires careful handling from acquisition to disposal. This document moves beyond mere procedural instruction to offer insights into the chemical principles underpinning these recommendations, empowering you to make informed safety decisions.

Immediate Safety and Hazard Assessment

This compound is a solid substance characterized by a melting point of 112-116 °C. While its acute toxicity profile is a primary concern, with the compound being harmful if swallowed, it is also recognized as a respiratory sensitizer. Exposure can lead to allergy or asthma-like symptoms upon inhalation. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource(s)
Molecular FormulaC₈H₆ClNO₂[1]
Molecular Weight183.59 g/mol [1]
AppearanceLight yellow to yellow solid[1]
Melting Point112-116 °C[1]
GHS Hazard StatementsH302: Harmful if swallowedH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Before commencing any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2][3] The procedures outlined below are intended as a guide and may need to be adapted to your specific institutional policies.

In-Lab Chemical Degradation: Principles and Protocols

Due to the hazardous nature of this compound, direct disposal as solid waste is not recommended. Instead, in-lab chemical degradation to less harmful byproducts is the preferred approach. Two effective methods for the degradation of halogenated and nitroaromatic compounds are reductive dehalogenation/nitro reduction using zero-valent iron (ZVI) and oxidative degradation using Fenton's reagent.

Reductive Degradation with Zero-Valent Iron (ZVI)

Principle: Zero-valent iron is a powerful reducing agent capable of both dehalogenating chlorinated organic compounds and reducing nitro groups to amines.[4][5] In the case of this compound, ZVI can reduce the nitro group to an amino group and potentially cleave the carbon-chlorine bond. The resulting aromatic amine is generally less toxic than its nitro counterpart.

G cluster_0 Reductive Degradation with ZVI This compound This compound Zero-Valent Iron (Fe^0) Zero-Valent Iron (Fe^0) This compound->Zero-Valent Iron (Fe^0) Reduction Degradation Products Degradation Products Zero-Valent Iron (Fe^0)->Degradation Products Formation of Amines and Dehalogenated Byproducts Final Disposal Final Disposal Degradation Products->Final Disposal Collection as Hazardous Waste

Caption: Workflow for ZVI-based degradation of this compound.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 1M solution of hydrochloric acid (HCl). Weigh an amount of fine-grained zero-valent iron powder that is in a 10-fold molar excess to the quantity of this compound to be degraded.

  • Activation of ZVI: Suspend the ZVI powder in the 1M HCl solution for approximately 5 minutes to remove any passivating oxide layer. Decant the acidic solution and wash the iron powder three times with deionized water.

  • Degradation Reaction: Dissolve the this compound in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer. Add the activated ZVI powder to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable. This process may take several hours.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.[6] Filter the mixture to remove the iron particles and any iron oxides.

  • Waste Collection: The filtrate, containing the degradation products, should be collected in a designated "Halogenated Organic Waste" container for disposal through your institution's hazardous waste management program.[7]

Oxidative Degradation with Fenton's Reagent

Principle: Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH).[8][9] These radicals are powerful, non-selective oxidizing agents that can break down a wide range of organic pollutants, including chlorinated and nitroaromatic compounds, into smaller, less harmful molecules like carbon dioxide, water, and inorganic salts.[10][11]

G cluster_1 Oxidative Degradation with Fenton's Reagent This compound This compound Fenton's Reagent (Fe^2+ / H2O2) Fenton's Reagent (Fe^2+ / H2O2) This compound->Fenton's Reagent (Fe^2+ / H2O2) Oxidation Degradation Products Degradation Products Fenton's Reagent (Fe^2+ / H2O2)->Degradation Products Mineralization to CO2, H2O, and inorganic salts Final Disposal Final Disposal Degradation Products->Final Disposal Neutralization and Collection as Aqueous Waste

Caption: Workflow for Fenton's reagent-based degradation.

Experimental Protocol:

  • Preparation: In a chemical fume hood, dissolve the this compound in water or a suitable solvent in a beaker. Adjust the pH of the solution to between 3 and 4 using sulfuric acid.[8]

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the solution and stir until it dissolves. A typical starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂.[9]

  • Oxidant Addition: Slowly add a 30% solution of hydrogen peroxide to the mixture. The addition should be done dropwise to control the exothermic reaction.

  • Reaction and Monitoring: Allow the reaction to proceed with stirring. The reaction is often rapid, but a reaction time of 1-2 hours is a reasonable starting point. The disappearance of the yellow color of the starting material can be an initial indicator of degradation.

  • Neutralization and Quenching: After the reaction is complete, raise the pH to a neutral range (pH 6-8) by slowly adding a solution of sodium hydroxide or calcium hydroxide.[12] This will precipitate the iron catalyst as iron(III) hydroxide.

  • Waste Collection: Allow the iron hydroxide precipitate to settle, then decant the supernatant. The supernatant, which should now contain the degradation byproducts, should be collected as aqueous hazardous waste. The iron-containing precipitate should be collected as solid hazardous waste.

Waste Management and Logistical Operations

Proper segregation and labeling of waste are critical for a safe and compliant laboratory.[7][13]

  • Waste Segregation: Always use separate, clearly labeled waste containers for halogenated organic waste, non-halogenated organic waste, aqueous waste, and solid waste.

  • Container Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical names of the contents, and the approximate percentages.[13]

  • Satellite Accumulation Areas (SAAs): Store hazardous waste containers in designated SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[3][14]

  • Disposal of Contaminated Materials: Any personal protective equipment (PPE), glassware, or other materials that come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

    • For small spills within a fume hood, use an appropriate absorbent material to contain the spill.

    • Collect the absorbent material and any contaminated debris in a sealed container labeled as hazardous waste.

  • Exposure:

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these detailed procedures and understanding the chemical principles behind them, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

  • OSHA. (n.d.). Hazardous Waste. Occupational Safety and Health Administration. Retrieved from [Link]

  • Western University. (2012). Nanoscale zero valent iron and bimetallic particles for contaminated site remediation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from [Link]

  • DSpace@MIT. (n.d.). Comparison of Zero-Valent Iron and Activated Carbon for Treating Chlorinated Contaminants in Groundwater. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidation of Organics Using Fenton's Reagent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • PubMed. (2001). Use of Fenton reagent to improve organic chemical biodegradability. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • USP Technologies. (n.d.). Fentons Reagent General Chemistry Using H2O2. Retrieved from [Link]

  • CORE. (n.d.). Use of Fenton’s Reagent as a Disinfectant. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of generation of chlorinated byproducts upon Fenton-like oxidation of chlorophenols at different conditions. Retrieved from [Link]

  • MDPI. (2022).
  • National Center for Biotechnology Information. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

  • SciSpace. (n.d.). Fenton Reagent for Organic Compound Removal in Wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Progress on Reactions Involving β-Nitrostyrene. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Fenton's reagent for the rapid and efficient isolation of microplastics from wastewater. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Use of Fenton's Reagent for Removal of Pesticides from Industrial Wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biochar supported sulfide-modified nanoscale zero-valent iron for the reduction of nitrobenzene. Retrieved from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of nitrobenzene from aqueous solution by graphene/biochar supported nanoscale zero-valent-iron: Reduction enhancement behavior and mechanism. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines For The Use Of Chemicals In Removing Hazardous Substances Discharges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • RSC Publishing. (n.d.). Environmental remediation approaches by nanoscale zero valent iron (nZVI) based on its reductivity: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis of Nanoscale Zero-Valent Iron and Its Activity as an Adsorbent for Ni(II) and Cr(VI). Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of nanoscale zero-valent iron in nitrate reduction from water using a laboratory-scale continuous-flow system. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Fluorescence quenching efficiency of different nitroaromatic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fenton process for degradation of selected chlorinated aliphatic hydrocarbons exemplified by trichloroethylene, 1,1-dichloroethylene and chloroform. Retrieved from [Link]

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Definitive Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-2-nitroethene

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST REVIEW >

As drug development professionals, our work necessitates the synthesis and handling of novel compounds. 1-(4-Chlorophenyl)-2-nitroethene and its analogs are important intermediates, but their potent biological activity is matched by significant handling hazards. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the rationale behind each procedural step to ensure a self-validating system of safety.

The 'Why': Understanding the Hazard Profile

This compound, a substituted β-nitrostyrene, presents a multi-faceted risk profile that dictates our stringent PPE and handling protocols. The primary hazards stem from its chemical structure: an electron-withdrawing nitro group on a vinyl linker, attached to a chlorinated aromatic ring.

  • High Reactivity and Toxicity: The nitroalkene moiety makes the molecule a potent Michael acceptor, ready to react with biological nucleophiles like cysteine residues in proteins. This reactivity is the basis of its biological effect and its toxicity. Aromatic nitro compounds are also known for potential systemic effects.

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1]

  • Respiratory Sensitization: A critical and severe hazard is its potential to cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] This means that even low-level exposure can lead to a state of hypersensitivity, where subsequent exposures to minute quantities can trigger a severe, potentially life-threatening allergic reaction.

  • Skin and Eye Irritation: Like many nitrovinyl compounds, it is expected to be an irritant to the skin, eyes, and respiratory tract.[2]

Given these risks, our defense-in-depth strategy is to prevent all routes of exposure—inhalation, dermal contact, and ingestion—through a combination of engineering controls and meticulously selected Personal Protective Equipment.

The 'How': A Multi-Layered PPE and Handling Protocol

All manipulations involving this compound must be performed within a certified chemical fume hood to control airborne dust and vapors. The following PPE is mandatory from the moment you enter the designated handling area until decontamination is complete.

The first line of defense is always an engineering control.

  • Operation: Work with the sash at the lowest feasible height to maximize airflow and protection. Ensure the fume hood has been certified within the last year.

  • Rationale: A fume hood contains the solid powder and any potential vapors, preventing inhalation—the most critical exposure route due to the respiratory sensitization hazard.[1]

The table below summarizes the minimum PPE requirements. The subsequent sections explain the causality behind each choice.

Protection Type Specification Rationale
Hand Protection Double-gloving: Nitrile inner glove, Neoprene outer glove.Nitrile provides good dexterity and splash protection. Neoprene offers broader chemical resistance, crucial for handling solvents during workup and cleaning.[3][4]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.Protects against splashes during solvent transfer and accidental dust projection. A face shield is critical when handling larger quantities or during potentially exothermic reactions.[3][5]
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffs.Provides a barrier against spills and dust contamination on personal clothing. FR properties are a general best practice in synthetic labs.
Respiratory Protection Required for weighing, transfers, or if fume hood is not available. N95 respirator minimum.Prevents inhalation of fine dust particles, mitigating the severe respiratory sensitization hazard.[1][3]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[4]

The following workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE (Double gloves, FR coat, safety glasses, face shield) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Apparatus & Reagents prep_hood->prep_materials weigh 4. Weigh Solid (Use N95 respirator if needed) prep_materials->weigh Begin Handling transfer 5. Transfer to Reaction Vessel reaction 6. Perform Synthesis quench 7. Quench Reaction decon 8. Decontaminate Glassware & Surfaces (in hood) quench->decon End Reaction disposal 9. Segregate & Dispose of Waste decon->disposal doff 10. Doff PPE in Order (Outer gloves -> Face shield -> FR Coat -> Inner gloves) disposal->doff wash 11. Wash Hands Thoroughly doff->wash

Caption: Safe handling workflow for this compound.

Detailed Procedural Notes:

  • Weighing (Step 4): This is a high-risk step for aerosolization. If possible, weigh the material directly in the reaction vessel within the fume hood. If weighing on a balance outside the hood is unavoidable, an N95 respirator is mandatory.[3]

  • Decontamination (Step 8): All surfaces and glassware should be rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residual compound. This rinse aid should be collected as hazardous waste.

  • Doffing PPE (Step 10): Remove PPE in a manner that avoids cross-contamination. The outer gloves are considered highly contaminated and should be removed first. The inner gloves are removed last, followed immediately by hand washing.

Emergency & Disposal Plans

A robust safety plan includes clear directives for emergencies and waste disposal.

  • Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms (coughing, wheezing, shortness of breath) occur, get emergency medical help immediately.[1]

  • Ingestion: Rinse mouth.[1] Do NOT induce vomiting. Get medical help immediately.[1]

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, wipes), and residual solid compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All reaction mixtures and solvent rinses must be collected in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Disposal: The final disposal must be conducted through a licensed environmental management company in accordance with all local, state, and federal regulations.[1] Do not dispose of this material down the drain or in regular trash.[7]

By understanding the fundamental hazards and adhering to this multi-layered safety protocol, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Safety and Health Magazine. [Link]

  • Nitro Thinner Safety Data Sheet. Chemius. [Link]

  • 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene Safety Data Sheet. XiXisys. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Nitromethane Safety Data Sheet. Carl ROTH. [Link]

  • 2,2-Bis-(4-chlorophenyl)-1,1-dichloroethylene Material Safety Data Sheet. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.